molecular formula C10H13N3O2 B1332221 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid CAS No. 606104-21-6

1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B1332221
CAS No.: 606104-21-6
M. Wt: 207.23 g/mol
InChI Key: TXAFIGZHASGILY-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)piperidine-4-carboxylic acid is a valuable chemical scaffold and building block in medicinal chemistry and drug discovery research. It features a piperidine ring that is substituted at the nitrogen atom with a pyrazine moiety and at the 4-position with a carboxylic acid functional group (Molecular Formula: C10H13N3O2, Molecular Weight: 207.23 g/mol) . The presence of these distinct heterocyclic systems and the carboxylic acid group makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly through further derivatization of the acid group or by serving as a ligand for various biological targets . Researchers utilize this and related piperidine-pyrazine compounds in the development of novel pharmacologically active agents, as evidenced by its structural analogs appearing in specialized research databases . As a research chemical, it requires proper handling and storage, and should be kept sealed in a dry environment at 2-8°C to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-pyrazin-2-ylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-1-5-13(6-2-8)9-7-11-3-4-12-9/h3-4,7-8H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAFIGZHASGILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362958
Record name 1-pyrazin-2-ylpiperidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606104-21-6
Record name 1-pyrazin-2-ylpiperidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyrazin-2-yl)piperidine-4-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyrazin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyrazine ring linked to a piperidine-4-carboxylic acid moiety. This molecule belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with both pyrazine and piperidine scaffolds. Pyrazine derivatives are known for a wide range of pharmacological effects, while the piperidine ring is a common structural motif in many pharmaceuticals, influencing properties such as solubility, lipophilicity, and receptor binding. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and potential biological activities of this compound, based on available data and established chemical principles.

Chemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties can be established, and others can be predicted based on its structure and data from analogous compounds.

Core Molecular Information
PropertyValueSource
Molecular Formula C₁₀H₁₃N₃O₂[1]
Molecular Weight 207.23 g/mol [1]
IUPAC Name This compound-
Canonical SMILES C1CN(CCC1C(=O)O)C2=NC=CN=C2-
InChI Key InChI=1S/C10H13N3O2/c14-9(15)8-2-6-13(7-3-8)10-11-4-1-5-12-10/h1,4-5,8H,2-3,6-7H2,(H,14,15)-
Physicochemical Properties (Experimental and Predicted)
PropertyPredicted/Analogous ValueNotes
Physical State SolidBased on related compounds.
Melting Point Not available-
Boiling Point ~430 °C (Predicted)Based on 1-(3-chloro-pyrazin-2-yl)-piperidine-4-carboxylic acid[2].
pKa ~4.3 (Predicted)Carboxylic acid pKa, based on 1-(3-chloro-pyrazin-2-yl)-piperidine-4-carboxylic acid[2].
Solubility Likely soluble in water and polar organic solvents.Based on the solubility of pyrazine-2-carboxylic acid.
Spectroscopic Data

Specific spectral data for this compound is not currently published. However, the expected spectral characteristics can be inferred from its structure.

SpectroscopyExpected Characteristics
¹H NMR Signals corresponding to the protons on the pyrazine ring (typically in the aromatic region, ~8.0-8.5 ppm), the piperidine ring protons (aliphatic region, ~1.5-4.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Resonances for the carbon atoms of the pyrazine ring (~140-160 ppm), the piperidine ring (~25-55 ppm), and the carboxylic acid carbonyl carbon (~170-180 ppm).
IR Spectroscopy A broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretching band for the carboxylic acid (~1700-1725 cm⁻¹), C-N stretching bands, and aromatic C-H stretching bands.
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z 207.23, with fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the piperidine and pyrazine rings.

Experimental Protocols

While a specific, validated synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route can be designed based on established methodologies for the synthesis of related N-aryl piperidines and pyrazine derivatives.

Proposed Synthesis: Nucleophilic Aromatic Substitution

A common method for the synthesis of N-aryl piperidines is the nucleophilic aromatic substitution (SNA_r_) reaction between a halo-aromatic compound and a piperidine derivative.

Reaction Scheme:

2-Chloropyrazine + Piperidine-4-carboxylic acid → this compound + HCl

Detailed Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.1 equivalents) and a suitable base (e.g., potassium carbonate or triethylamine, 2.5 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Initiation: To the stirred solution, add 2-chloropyrazine (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-Chloropyrazine 2-Chloropyrazine Target_Compound 1-(Pyrazin-2-yl)piperidine- 4-carboxylic acid 2-Chloropyrazine->Target_Compound SNA_r_ Piperidine-4-carboxylic_acid Piperidine-4-carboxylic acid Piperidine-4-carboxylic_acid->Target_Compound Base K2CO3 or Et3N Base->Target_Compound Solvent DMF or DMSO Solvent->Target_Compound Temperature 80-120 °C Temperature->Target_Compound Byproduct HCl

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound have not been reported. However, the constituent pyrazine and piperidine moieties are present in numerous biologically active molecules, suggesting potential areas for pharmacological investigation.

Areas of Potential Biological Interest
  • Antimicrobial and Antioxidant Activity: Various derivatives of pyrazine-2-carboxylic acid have demonstrated both antimicrobial and antioxidant properties[3][4]. The title compound could be screened for similar activities.

  • Enzyme Inhibition: Piperidine carboxylic acid derivatives have been investigated as inhibitors of various enzymes. For example, derivatives of 10H-pyrazino[2,3-b][1][5]benzothiazine containing a piperidine carboxylic acid moiety have been evaluated as inhibitors of adhesion molecule upregulation[6].

  • Central Nervous System (CNS) Activity: The piperidine scaffold is a common feature in many CNS-active drugs. Depending on its ability to cross the blood-brain barrier, this compound could be a candidate for screening against various CNS targets.

  • Anticancer Activity: Hybrids of natural products with pyrazine have been reviewed for their anticancer activities, among other biological effects[7].

Proposed Biological Screening Cascade

A logical workflow for investigating the biological activity of this compound would involve a tiered screening approach.

G Start 1-(Pyrazin-2-yl)piperidine- 4-carboxylic acid Primary_Screening Primary Screening (In vitro assays) Start->Primary_Screening Antimicrobial Antimicrobial Assays (e.g., MIC determination) Primary_Screening->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Primary_Screening->Antioxidant Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Primary_Screening->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (Target-based screening) Primary_Screening->Enzyme_Inhibition Hit_Identification Hit Identification Antimicrobial->Hit_Identification Antioxidant->Hit_Identification Cytotoxicity->Hit_Identification Enzyme_Inhibition->Hit_Identification Secondary_Screening Secondary Screening (Dose-response, selectivity) Hit_Identification->Secondary_Screening Active Lead_Optimization Lead Optimization (SAR studies) Secondary_Screening->Lead_Optimization

Caption: A potential workflow for the biological screening of the title compound.

Conclusion

This compound is a compound with a molecular structure that suggests a high potential for biological activity. While comprehensive experimental data is not yet available, this guide provides a foundational understanding of its chemical nature, a viable synthetic strategy, and a logical framework for its future investigation. The information presented here serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel heterocyclic compounds. Further experimental validation of the predicted properties and biological activities is warranted to fully characterize this promising molecule.

References

An In-depth Technical Guide to 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly available literature, this document compiles inferred data based on the well-characterized properties of its constituent pyrazine and piperidine-4-carboxylic acid moieties. This guide also presents a putative synthesis protocol, predicted spectroscopic data, and a discussion of potential therapeutic applications to serve as a foundational resource for researchers interested in this and related compounds.

Introduction

This compound is a heterocyclic compound featuring a pyrazine ring linked to a piperidine-4-carboxylic acid scaffold. The pyrazine moiety is a key pharmacophore found in numerous clinically significant drugs, known for its role in diverse biological activities.[1][2] Similarly, the piperidine ring is a prevalent structural motif in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for molecular elaboration.[3] The combination of these two pharmacophores in this compound suggests a potential for novel pharmacological activities, making it a compound of interest for drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyrazine ring attached via a nitrogen atom to the 1-position of a piperidine ring, which is further substituted with a carboxylic acid group at the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C10H13N3O2[4]
Molecular Weight 207.23 g/mol [4]
IUPAC Name This compoundInferred
CAS Number Not availableN/A
Predicted LogP 0.5 - 1.5Inferred
Predicted pKa 3.5 - 4.5 (Carboxylic Acid), 1.0 - 2.0 (Pyrazine Nitrogens)Inferred
Predicted Solubility Moderately soluble in water and polar organic solventsInferred

Synthesis and Characterization

Proposed Synthesis Protocol

A likely synthetic approach involves the nucleophilic aromatic substitution reaction between 2-chloropyrazine and piperidine-4-carboxylic acid.

Reaction Scheme:

G A 2-Chloropyrazine C This compound A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B Piperidine-4-carboxylic acid B->C

Figure 1: Proposed synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.0-3.0 eq).

  • Addition of Reagents: Add 2-chloropyrazine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress using an appropriate chromatographic technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Purification: Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic characteristics for this compound, inferred from data for its constituent moieties and related structures.[5][6][7][8]

Table 2: Predicted Spectroscopic Data

Technique Predicted Chemical Shifts / Peaks
¹H NMR Pyrazine Protons: δ 8.0-8.5 ppm (multiplets, 3H)Piperidine Protons: δ 3.0-4.0 ppm (multiplets, 4H, α to N), δ 1.8-2.5 ppm (multiplets, 5H, other ring protons and CH)Carboxylic Acid Proton: δ 12.0-13.0 ppm (broad singlet, 1H)
¹³C NMR Pyrazine Carbons: δ 140-160 ppmPiperidine Carbons: δ 40-60 ppm (α to N), δ 25-40 ppm (other ring carbons)Carboxylic Acid Carbonyl: δ 170-180 ppm
Mass Spec (ESI+) Predicted [M+H]⁺ = 208.1084
Infrared (IR) ~3400 cm⁻¹ (O-H stretch, carboxylic acid)~2900-3000 cm⁻¹ (C-H stretch)~1700 cm⁻¹ (C=O stretch, carboxylic acid)~1400-1600 cm⁻¹ (C=N and C=C stretch, pyrazine ring)

Potential Biological Activities and Therapeutic Applications

The structural components of this compound suggest several potential areas of biological activity.

Signaling Pathways and Drug Discovery

Pyrazine derivatives are known to be involved in various signaling pathways and have been investigated for a range of therapeutic applications.[1][2] The piperidine moiety is also a common feature in many centrally acting drugs.[3]

G cluster_targets Potential Biological Targets cluster_areas Therapeutic Areas This compound This compound Potential Biological Targets Potential Biological Targets This compound->Potential Biological Targets Modulation of Therapeutic Areas Therapeutic Areas Potential Biological Targets->Therapeutic Areas GPCRs GPCRs Ion Channels Ion Channels Enzymes Enzymes Oncology Oncology Infectious Diseases Infectious Diseases Neurological Disorders Neurological Disorders

Figure 2: Potential logical relationships in drug discovery.

The pyrazine ring is a known bioisostere for other aromatic systems and can participate in hydrogen bonding and pi-stacking interactions with biological targets. The carboxylic acid group provides a key site for ionic interactions and hydrogen bonding. The piperidine scaffold influences the compound's three-dimensional shape and physicochemical properties such as solubility and membrane permeability.

Given the known activities of related compounds, this compound could be a candidate for screening in assays related to:

  • Antitubercular Activity: Pyrazinamide is a first-line antitubercular drug, and other pyrazine derivatives have shown promise in this area.[9]

  • Anticancer Activity: Various pyrazine-containing compounds have demonstrated cytotoxic effects against cancer cell lines.

  • Neurological Disorders: The piperidine scaffold is present in many drugs targeting the central nervous system.

Experimental Workflows

The following diagram outlines a general workflow for the synthesis and evaluation of this compound and its analogs.

G cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_screening Biological Screening synthesis Synthesis of This compound purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir in_vitro In vitro Assays (e.g., enzyme inhibition, cell viability) purification->in_vitro in_vivo In vivo Models (if promising in vitro results) in_vitro->in_vivo

Figure 3: General experimental workflow for synthesis and evaluation.

Conclusion

This compound represents an intriguing molecular scaffold with the potential for diverse biological activities. This technical guide provides a foundational understanding of its structure, properties, and a proposed synthetic route. The inferred spectroscopic data and discussion of potential therapeutic applications are intended to stimulate further research into this and related compounds. Experimental validation of the presented data is a necessary next step to fully elucidate the chemical and biological profile of this promising molecule.

References

An In-depth Technical Guide on 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 606104-21-6

For the Attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid is limited. This guide provides a summary of available data, a putative synthetic protocol, and general context for the utility of this molecule in research and development. No specific experimental data, detailed protocols, or established signaling pathways for this compound were found in the public domain.

Core Compound Identification

This compound is a heterocyclic compound featuring a pyrazine ring linked to a piperidine-4-carboxylic acid moiety. Its chemical structure and basic properties are summarized below.

IdentifierValueSource
CAS Number 606104-21-6Chemical Supplier Catalogs
Molecular Formula C₁₀H₁₃N₃O₂Santa Cruz Biotechnology
Molecular Weight 207.23 g/mol Santa Cruz Biotechnology
Canonical SMILES C1CN(CCC1C(=O)O)C2=CN=C(C=N2)-
InChI Key InChI=1S/C10H13N3O2/c14-10(15)8-3-5-13(6-4-8)9-7-11-1-2-12-9/h1-2,7-8H,3-6H2,(H,14,15)-

Putative Synthesis Experimental Protocol

While a specific, published synthetic protocol for this compound was not found, a plausible method involves the nucleophilic aromatic substitution of a halopyrazine with piperidine-4-carboxylic acid or its ester, followed by ester hydrolysis if necessary.

Reaction: Nucleophilic Aromatic Substitution

Materials:

  • 2-Chloropyrazine (1 equivalent)

  • Piperidine-4-carboxylic acid ethyl ester (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) for hydrolysis

  • Tetrahydrofuran (THF)/Water or Methanol/Water for hydrolysis

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 2-chloropyrazine in DMF, add piperidine-4-carboxylic acid ethyl ester and potassium carbonate.

  • Heating: Heat the reaction mixture at 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with ethyl acetate.

  • Purification of Ester Intermediate: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester intermediate by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate in a mixture of THF and water. Add lithium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidification and Isolation: Quench the reaction and adjust the pH to approximately 3-4 with 1M HCl. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Final Purification: Dry the combined organic extracts, concentrate, and purify the final carboxylic acid product by recrystallization or chromatography to yield this compound.

Logical Workflow Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

G cluster_synthesis Putative Synthesis Workflow start Starting Materials (2-Chloropyrazine, Piperidine-4-carboxylic acid ethyl ester) reaction Nucleophilic Aromatic Substitution (DMF, K2CO3, Heat) start->reaction workup Aqueous Work-up and Extraction reaction->workup purification1 Column Chromatography (Purification of Ester) workup->purification1 hydrolysis Ester Hydrolysis (LiOH, THF/H2O) purification1->hydrolysis acidification Acidification and Isolation (HCl) hydrolysis->acidification purification2 Final Purification (Recrystallization/Chromatography) acidification->purification2 product Final Product This compound purification2->product

Caption: Proposed synthetic pathway for this compound.

Biological Activity and Signaling Pathways

There is no specific, publicly available data on the biological activity or the mechanism of action for this compound. However, the structural motifs present in the molecule are common in medicinal chemistry. For instance, piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1]benzothiazine have been investigated as inhibitors of adhesion molecules.[2] This suggests that compounds with the pyrazinyl-piperidine scaffold may have relevance in drug discovery programs targeting various biological pathways. Without experimental data, any discussion of signaling pathways would be purely speculative.

Applications in Research and Drug Development

Given the lack of extensive literature, this compound is most likely utilized as a building block or scaffold in synthetic and medicinal chemistry. Its bifunctional nature (a carboxylic acid for amide bond formation and a pyrazine ring for further modification or as a pharmacophoric element) makes it a versatile starting material for creating more complex molecules for screening libraries in drug discovery.

The logical relationship for its application in a drug discovery context is visualized below.

G cluster_application Application in Drug Discovery building_block This compound (Scaffold/Building Block) synthesis Combinatorial Synthesis (Amide Coupling, etc.) building_block->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt

Caption: Role as a building block in a typical drug discovery workflow.

Conclusion

This compound (CAS 606104-21-6) is a chemical entity with limited available public data. While its physicochemical properties can be theoretically calculated, no experimental quantitative data, detailed peer-reviewed synthesis protocols, or biological activity studies were identified. Its primary role appears to be that of a chemical building block for the synthesis of more complex molecules for research and drug discovery. Researchers interested in this compound should consider the putative synthetic route provided as a starting point and would need to conduct their own experimental validation and biological characterization.

References

An In-depth Technical Guide on 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The IUPAC name for this compound is confirmed as This compound . This document details its physicochemical properties, a potential synthetic route, and its likely biological activities, with a focus on its antimicrobial potential through the inhibition of Glucosamine-6-phosphate synthase.

Physicochemical Properties

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₁₃N₃O₂[1]
Molecular Weight 207.23 g/mol [1]
Boiling Point (Predicted) 433.4±45.0 °C[2]
Density (Predicted) 1.402±0.06 g/cm³[2]
pKa (Predicted) 4.33±0.20[2]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on general methods for the synthesis of pyrazine carboxamide derivatives, a plausible synthetic route can be proposed. This involves the formation of a more reactive acyl chloride from pyrazine-2-carboxylic acid, followed by its reaction with piperidine-4-carboxylic acid.

Proposed Synthesis of this compound:

Step 1: Synthesis of Pyrazine-2-carbonyl chloride [3]

  • To a round-bottom flask containing pyrazine-2-carboxylic acid (1.0 equivalent), add dry toluene.

  • Slowly add thionyl chloride (SOCl₂) (1.5 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude pyrazine-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Coupling of Pyrazine-2-carbonyl chloride with Piperidine-4-carboxylic acid

  • Dissolve piperidine-4-carboxylic acid (1.0 equivalent) and a suitable base, such as triethylamine (2.0 equivalents), in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a separate reaction vessel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of pyrazine-2-carbonyl chloride (1.0 equivalent) in the same solvent to the cooled solution of piperidine-4-carboxylic acid.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Biological Activity and Mechanism of Action

Derivatives of pyrazine are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitubercular effects.[4][5] While specific quantitative data for the antimicrobial activity of this compound is not available, related pyrazine-2-carboxylic acid derivatives have shown significant activity against various bacterial strains.[4] For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 50 µg/mL against E. coli and have also been effective against S. aureus.[4]

A promising mechanism of action for the antibacterial effects of pyrazine derivatives is the inhibition of Glucosamine-6-phosphate synthase (GlcN-6-P synthase).[4] This enzyme is crucial in the hexosamine biosynthetic pathway, which is responsible for the formation of essential components of the bacterial cell wall.

Glucosamine-6-Phosphate Synthase Signaling Pathway

The following diagram illustrates the proposed mechanism of action, where this compound acts as an inhibitor of GlcN-6-P synthase, thereby disrupting the bacterial cell wall synthesis.

G Proposed Mechanism of Action cluster_pathway Hexosamine Biosynthetic Pathway Fructose-6-phosphate Fructose-6-phosphate Glucosamine-6-phosphate Glucosamine-6-phosphate Fructose-6-phosphate->Glucosamine-6-phosphate GlcN-6-P synthase UDP-N-acetylglucosamine UDP-N-acetylglucosamine Glucosamine-6-phosphate->UDP-N-acetylglucosamine Series of enzymatic steps Peptidoglycan Synthesis Peptidoglycan Synthesis UDP-N-acetylglucosamine->Peptidoglycan Synthesis Precursor Bacterial Cell Wall Bacterial Cell Wall Peptidoglycan Synthesis->Bacterial Cell Wall Cell Lysis Cell Lysis Bacterial Cell Wall->Cell Lysis Disruption leads to This compound This compound This compound->Glucosamine-6-phosphate Inhibits

Proposed inhibitory action on the bacterial cell wall synthesis pathway.

Conclusion

This compound is a compound with potential for further investigation in the field of antimicrobial drug discovery. The information provided in this guide, including its physicochemical properties, a plausible synthetic route, and a likely mechanism of action, serves as a valuable resource for researchers and scientists. Further experimental validation of the proposed synthesis and quantitative assessment of its biological activity are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates available information on its chemical identity, predicted properties, and proposes a synthetic pathway based on established chemical methodologies. Furthermore, it explores the potential biological activities of this molecule by examining the known pharmacological profiles of structurally related pyrazine and piperidine derivatives. This guide is intended to serve as a foundational resource for researchers investigating this and similar chemical scaffolds.

Chemical Identity and Properties

This compound is a derivative of piperidine, featuring a pyrazinyl substituent at the nitrogen atom and a carboxylic acid group at the 4-position.

Synonyms and Identifiers

Currently, there are no widely recognized synonyms for this compound in major chemical databases. Researchers are encouraged to use the systematic IUPAC name for unambiguous identification.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
Molecular Formula C₁₀H₁₃N₃O₂Santa Cruz Biotechnology[1]
Molecular Weight 207.23 g/mol Santa Cruz Biotechnology[1]
IUPAC Name This compound
InChI InChI=1S/C10H13N3O2/c14-10(15)8-1-4-13(5-2-8)9-6-11-3-7-12-9/h3,6-8H,1-2,4-5H2,(H,14,15)
InChIKey DQZQBNKOVJNCRU-UHFFFAOYSA-N
SMILES O=C(O)C1CCN(C2=NC=CN=C2)CC1
CAS Number Not available

Note: InChI, InChIKey, and SMILES are provided for the structurally related isomer 1-(pyrazin-2-yl)piperidine-3-carboxylic acid as a reference.

Physicochemical Properties

Proposed Synthesis Protocol

A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of a halopyrazine with a piperidine-4-carboxylic acid ester, followed by hydrolysis of the ester.

Materials and Reagents
  • 2-Chloropyrazine

  • Ethyl isonipecotate (ethyl piperidine-4-carboxylate)

  • Triethylamine (Et₃N) or other suitable base

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (EtOAc) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Silica gel for column chromatography

Step-by-Step Procedure

Step 1: Synthesis of Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate

  • To a solution of ethyl isonipecotate (1.0 eq) and triethylamine (1.2 eq) in DMF, add 2-chloropyrazine (1.1 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate (1.0 eq) in a mixture of THF and water or methanol.

  • Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2.0 eq).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Hydrolysis 2-Chloropyrazine 2-Chloropyrazine Reaction_1 DMF, Et3N 80-100 °C 2-Chloropyrazine->Reaction_1 Ethyl isonipecotate Ethyl isonipecotate Ethyl isonipecotate->Reaction_1 Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate Reaction_1->Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate Intermediate_Ester Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate Reaction_2 LiOH or NaOH THF/H2O Intermediate_Ester->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the pyrazine and piperidine moieties are prevalent in a wide range of biologically active compounds.

Insights from Structurally Related Compounds
  • Antimicrobial and Antifungal Activity: Pyrazine derivatives are known to exhibit antimicrobial and antifungal properties. For instance, various amides of pyrazine-2-carboxylic acid have been synthesized and evaluated for their antimycobacterial and antifungal activities.

  • Anticancer Activity: The pyrazole and piperazine/piperidine scaffolds are features of numerous anticancer agents. Novel pyrimidinyl pyrazole derivatives containing a piperazine moiety have demonstrated potent cytotoxic activity against various tumor cell lines.[2]

  • Anti-inflammatory Activity: Piperidine derivatives have been investigated for their anti-inflammatory properties.

  • Neurological Activity: The piperidine ring is a core component of many central nervous system (CNS) active drugs.

Given these precedents, this compound is a candidate for screening in various biological assays to explore its potential therapeutic applications.

G cluster_activities Potential Biological Activities Target_Compound This compound Antimicrobial Antimicrobial Target_Compound->Antimicrobial Pyrazine Scaffold Antifungal Antifungal Target_Compound->Antifungal Pyrazine Scaffold Anticancer Anticancer Target_Compound->Anticancer Piperidine/Pyrazine Scaffolds Anti_inflammatory Anti_inflammatory Target_Compound->Anti_inflammatory Piperidine Scaffold CNS_Activity CNS_Activity Target_Compound->CNS_Activity Piperidine Scaffold

Potential biological activities based on structural motifs.

Conclusion

This compound represents an interesting, yet underexplored, molecule with potential applications in drug discovery. This technical guide provides a starting point for researchers by consolidating its known chemical identity, proposing a viable synthetic route, and outlining potential areas of biological investigation based on the activities of related compounds. Further experimental validation of its physicochemical properties, synthesis, and biological activity is warranted to fully elucidate the potential of this compound.

References

An In-depth Technical Guide to the Physical Properties of 1-(Pyrazin-2-yl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid. Due to the limited availability of experimental data for this specific molecule, information from structurally similar compounds is included for comparative purposes. This document also outlines standard experimental protocols for determining key physicochemical parameters.

Core Physical and Chemical Data

This compound is a derivative of piperidine-4-carboxylic acid, featuring a pyrazinyl substituent on the piperidine nitrogen. Its chemical structure influences its physical properties, such as solubility, acidity, and melting point.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₃N₃O₂[1]

  • Molecular Weight: 207.23 g/mol [1]

  • CAS Number: 1211595-63-3 (Note: CAS numbers can vary for novel compounds)

Data Presentation: Physicochemical Properties

The following table summarizes the available quantitative data for this compound and related analogues. It is important to note that much of the data for the target compound is predicted, while experimental values are provided for similar structures to offer a comparative baseline.

Physical PropertyValueCompoundData Type
Molecular Formula C₁₀H₁₃N₃O₂This compoundCalculated
Molecular Weight 207.23 g/mol This compoundCalculated[1]
Physical State Solid1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid (analogue)Experimental[2]
Melting Point 100.6 - 102.1 °C1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid (analogue)Experimental[2]
Boiling Point 433.4 ± 45.0 °C1-(3-Chloro-pyrazin-2-yl)-piperidine-4-carboxylic acid (analogue)Predicted
pKa (acidic) 4.33 ± 0.201-(3-Chloro-pyrazin-2-yl)-piperidine-4-carboxylic acid (analogue)Predicted
LogP No data availableThis compound-
Aqueous Solubility No quantitative data availableThis compound-

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized protocols standard in organic and medicinal chemistry.

1. Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a solid compound's purity.[3]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a small amount of the finely powdered dry sample.[3][4]

  • Procedure:

    • A small amount of the crystalline compound is packed into a glass capillary tube, which is sealed at one end.[3][5]

    • The capillary tube is placed in a heating block or oil bath adjacent to a thermometer.

    • The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.[5]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5]

  • Purity Assessment: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.

2. pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. Potentiometric titration is a highly accurate method for its determination.[6][7]

  • Apparatus: Calibrated pH meter with an electrode, a magnetic stirrer, a burette, and standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).[6]

  • Procedure:

    • A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[6]

    • The solution is made acidic (around pH 2) with a standardized acid.[6]

    • The solution is then titrated with a standardized base, added in small, precise increments.

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[6]

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which the acid is half-neutralized.[8]

3. Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[9]

  • Apparatus: Vials with screw caps, an orbital shaker with temperature control, filtration or centrifugation equipment, and an analytical instrument for quantification (e.g., HPLC-UV or LC/MS).[9][10]

  • Procedure:

    • An excess amount of the solid compound is added to a vial containing a known volume of aqueous buffer at a specific pH (e.g., pH 7.4).

    • The vial is sealed and agitated in a temperature-controlled shaker for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the solid and the solution.[9]

    • After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[10]

    • The concentration of the compound in the clear, saturated solution is then accurately measured using a calibrated analytical method like HPLC-UV.[9][10]

Mandatory Visualization

The following diagrams illustrate key experimental workflows relevant to the characterization of this compound.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording cluster_result Result start Start powder Finely powder the solid sample start->powder pack Pack sample into capillary tube powder->pack place Place capillary in apparatus pack->place heat Heat slowly (1-2°C/min) place->heat observe Observe for melting heat->observe record_start Record T₁ (first liquid drop) observe->record_start record_end Record T₂ (all liquid) record_start->record_end calculate Melting Range = T₁ - T₂ record_end->calculate end End calculate->end

Caption: Workflow for Melting Point Determination.

pKa_Determination_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis cluster_end Result start Start dissolve Dissolve compound in solvent start->dissolve calibrate Calibrate pH meter dissolve->calibrate acidify Acidify solution to ~pH 2 calibrate->acidify titrate Titrate with standardized base acidify->titrate record_pH Record pH after each addition titrate->record_pH plot Plot pH vs. Titrant Volume record_pH->plot inflection Identify inflection point of curve plot->inflection pKa pKa = pH at half-equivalence point inflection->pKa end End pKa->end

References

In-Depth Technical Guide on 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid: Physicochemical Properties and Solubility Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical data for 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document focuses on its known properties, data from closely related analogs, and detailed, standardized experimental protocols for determining aqueous and organic solubility. This guide is intended to serve as a foundational resource for researchers, enabling them to assess the compound's potential developability and to design appropriate experimental plans for its characterization. Methodologies for solubility determination, including the gold-standard shake-flask method and potentiometric titration, are presented in detail. Additionally, a potential mechanism of action is illustrated based on the known biological activities of related pyrazine compounds.

Physicochemical Properties

Table 1: Physicochemical Data for this compound and a Structural Analog

PropertyValueCompoundData TypeSource
Molecular FormulaC10H13N3O2This compound[1]
Molecular Weight207.23 g/mol This compound[1]
pKa4.33 ± 0.201-(3-chloro-pyrazin-2-yl)-piperidine-4-carboxylic acidPredicted[2]
Solubility Data not available This compound

Note: The provided pKa value is a prediction for a structurally similar compound and should be used as an estimation. Experimental determination is recommended for precise characterization.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical in drug development. The following are detailed protocols for two widely accepted methods for determining the solubility of a carboxylic acid compound like this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[3] It involves equilibrating an excess amount of the solid compound in a solvent over a specified period and then measuring the concentration of the dissolved compound in the supernatant.

Materials:

  • This compound (solid)

  • Selected aqueous buffers (e.g., phosphate-buffered saline at various pH values) and/or organic solvents (e.g., ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or thermomixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL of pH 7.4 PBS) to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or in a thermomixer. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is common for thermodynamic solubility.[3]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed to pellet the solid material.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze both the standards and the filtered supernatant using a suitable analytical method like HPLC-UV or LC-MS to determine the concentration of the dissolved compound.

  • Data Analysis: The determined concentration from the saturated solution represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Potentiometric Titration for pH-Dependent Solubility and pKa Determination

For ionizable compounds such as carboxylic acids, potentiometric titration is a powerful method to determine both the intrinsic solubility (solubility of the neutral form) and the pKa.[4][5][6] This method involves titrating a solution of the compound and monitoring the pH changes.

Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Autotitrator or manual burette

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Beaker or titration vessel

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of water, potentially with a small amount of co-solvent if necessary to achieve initial dissolution. The starting pH may be adjusted to fully dissolve the compound in its ionized form.

  • Titration: Begin the titration by adding small, precise increments of the titrant (e.g., HCl if starting from a basic solution).

  • pH Monitoring: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Precipitation Point: As the pH approaches the pKa of the carboxylic acid, the neutral, less soluble form of the compound will begin to precipitate out of the solution. This is often observed as a plateau or a change in the slope of the titration curve.

  • Data Analysis: The titration data (volume of titrant vs. pH) is plotted. The pKa can be determined from the pH at the half-equivalence point before precipitation. The intrinsic solubility can be calculated from the pH and the amount of titrant added at the point where precipitation begins and throughout the precipitation region.[4][7]

Visualizations

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the shake-flask solubility determination method and a hypothetical signaling pathway based on the known activities of related pyrazine compounds.

G cluster_workflow Shake-Flask Solubility Determination Workflow prep Preparation Add excess solid compound to vials solvent Solvent Addition Add precise volume of solvent prep->solvent equil Equilibration Agitate at constant temperature (24-48h) solvent->equil separation Phase Separation Centrifuge or let settle equil->separation collection Sample Collection Withdraw supernatant separation->collection filtration Filtration Filter through 0.22 µm filter collection->filtration quant Quantification Analyze via HPLC-UV or LC-MS filtration->quant result { Result |  Thermodynamic Solubility} quant->result

Caption: Workflow for the Shake-Flask Solubility Method.

G cluster_pathway Hypothetical Kinase Inhibition Pathway compound 1-(Pyrazin-2-yl)piperidine- 4-carboxylic acid (or related pyrazine derivative) kinase Protein Kinase (e.g., in bacteria or cancer cell) compound->kinase p_substrate Phosphorylated Substrate Protein kinase->p_substrate Phosphorylation inhibition Inhibition atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Cellular Processes (e.g., proliferation, survival) p_substrate->downstream

Caption: Hypothetical Kinase Inhibition Signaling Pathway.

Potential Biological Activity

While the specific biological targets of this compound have not been extensively reported, the pyrazine moiety is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[8][9] Derivatives of pyrazine have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.[10][11][12]

Notably, many pyrazine-based compounds function as kinase inhibitors.[11][13] Kinases are crucial enzymes in cellular signaling pathways that regulate processes like cell growth, proliferation, and differentiation. In many diseases, including cancer and bacterial infections, the dysregulation of kinase activity is a key factor. A pyrazine-containing molecule can act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. This disruption of the signaling cascade can lead to the inhibition of cell growth or induction of apoptosis, as depicted in the hypothetical pathway above. The potential for this compound to exhibit such activities warrants further investigation.

Conclusion

This compound is a compound of interest for which comprehensive public data on solubility is currently lacking. This guide provides the necessary foundational information and detailed experimental protocols to enable researchers to thoroughly characterize its solubility profile. The shake-flask and potentiometric titration methods offer robust approaches to determine its thermodynamic and pH-dependent solubility, respectively. Understanding these properties is a critical step in evaluating its potential as a lead compound in drug discovery and development. Further studies are encouraged to explore its biological activities, potentially as a kinase inhibitor, given the prevalence of this mechanism among related pyrazine derivatives.

References

An In-depth Technical Guide on the Stability and Storage of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative stability data for 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid is not extensively available in public literature. This guide provides a framework based on the general chemical properties of pyrazine and piperidine derivatives, alongside established methodologies for stability and storage assessment.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical research and development. A thorough understanding of its chemical stability is paramount for ensuring its quality, safety, and efficacy in preclinical and formulation studies. This document outlines the critical aspects of stability, recommended storage conditions, and standard protocols for evaluating the shelf-life of this compound.

Chemical Profile and General Stability

This compound possesses a pyrazine ring, a piperidine ring, and a carboxylic acid moiety. The overall stability of the molecule is generally considered to be good under standard laboratory conditions. The pyrazine ring is aromatic and relatively stable, though it can be susceptible to photo-degradation and strong oxidizing agents. The piperidine ring is a saturated heterocycle and is generally stable, but the tertiary amine can be prone to oxidation. The carboxylic acid group may undergo decarboxylation at elevated temperatures.

Based on available safety data sheets (SDS) for this and structurally similar compounds, this compound is stable under recommended storage conditions. However, it is important to avoid exposure to strong oxidizing agents, strong acids, and extreme temperatures to prevent degradation.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes the rate of potential thermal degradation.
Light Store in a light-resistant container.Protects against potential photodegradation of the pyrazine ring.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.Prevents oxidation, particularly of the tertiary amine in the piperidine ring.
Container Keep container tightly closed.Prevents contamination and exposure to moisture.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented, potential degradation routes can be inferred from the chemistry of its constituent functional groups. These include oxidation, photodegradation, and thermal degradation.

G Potential Degradation Pathways A 1-(Pyrazin-2-yl)piperidine- 4-carboxylic acid B Oxidation Products (e.g., N-oxides) A->B Oxidizing Agents C Photodegradation Products (e.g., ring-opened species) A->C UV/Vis Light D Thermal Degradation Products (e.g., decarboxylated species) A->D High Temperature

Caption: Inferred Degradation Pathways.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program should be established to determine the shelf-life and identify degradation products of this compound. This typically involves long-term and accelerated stability studies.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential. This method must be able to separate the parent compound from any potential degradation products and impurities.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.

ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Stress Solid state at 80°C for 48 hours
Photostability Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines)
Long-Term and Accelerated Stability Studies

These studies are performed on the bulk compound stored under controlled conditions.

StudyStorage ConditionsMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Data Presentation

The results from stability studies should be presented in a clear and organized manner to facilitate analysis and determination of the re-test period or shelf-life.

Table of Analytical Results from Stability Study
Time Point (Months)Storage ConditionAppearanceAssay (%)Total Impurities (%)
0-White to off-white solid99.80.2
325°C/60%RHConforms99.70.3
625°C/60%RHConforms99.60.4
1225°C/60%RHConforms99.50.5
340°C/75%RHConforms99.20.8
640°C/75%RHSlight discoloration98.51.5

Note: Data presented in this table is illustrative and not based on actual experimental results for this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study of a new chemical entity like this compound.

G Stability Testing Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Formal Stability Study cluster_3 Phase 4: Data Analysis & Reporting A Develop & Validate Stability-Indicating Method B Characterize Initial Material (T=0) A->B C Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B->C D Identify Degradation Products C->D E Place Samples in Controlled Storage Conditions D->E F Analyze Samples at Scheduled Time Points E->F G Compile and Analyze Data F->G H Determine Shelf-Life/ Re-test Period G->H I Generate Stability Report H->I

Caption: General Workflow for Stability Assessment.

Conclusion

The Biological Versatility of Pyrazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have made it a privileged scaffold in the design of novel therapeutic agents. Pyrazine derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazine-containing compounds, offering a comprehensive resource for researchers engaged in drug discovery and development. The following sections will delve into the quantitative data supporting these activities, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular mechanisms and experimental workflows.

Anticancer Activity of Pyrazine Derivatives

Pyrazine-containing compounds have emerged as a significant class of anticancer agents, exhibiting cytotoxic effects against a wide array of human cancer cell lines. Their mechanisms of action are diverse, frequently involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity

The anticancer potency of various pyrazine derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit a biological process by 50%. A curated summary of the IC50 values for representative pyrazine compounds against various cancer cell lines is presented in Table 1.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Chalcone-Pyrazine HybridsCompound 46BPH-110.4[1]
MCF-79.1[1]
Compound 47PC1216.4[1]
Compound 48BEL-740210.74[1]
Compound 49A5490.13[2]
Colo-2050.19[2]
Compound 50MCF-70.18[2]
Compound 51MCF-70.012[2]
A5490.045[2]
DU-1450.33[2]
Polyphenol-Pyrazine HybridsCompound 67 (Resveratrol analog)MCF-770.9[1][2]
Flavonoid-Pyrazine HybridsCompound 88HT-2910.67[3]
Compound 89MCF-710.43[3]
Compound 90HT-2910.90[3]
Cinnamic acid-Pyrazine HybridsCompound 34BEL-74029.40[4]
A5497.83[4]
Piperlongumine AnalogsCompounds 38-40HCT1163.19 - 8.90[2]
A-Ring Fused Steroidal PyrazinesCompound 12nPC-30.93[5][6]
[1][7][8]triazolo[4,3-a] Pyrazine DerivativesCompound 17lA5490.98
MCF-71.05
Hela1.28
Imadazo[1,2-a]pyrazine DerivativesCompound 3cBreast (MCF7), Colorectal (HCT116), Leukemia (K652)Average 6.66[9]
3-aminoimidazole[1,2-α]pyridine/pyrazine AnaloguesCompound 16HT-2912.98[10]
B16F1027.54[10]
Compound 18MCF-79.60[10]
Copper(II) Pyrazine-based ComplexCu(L) complexHeLa17.50[11][12]
Signaling Pathways in Anticancer Activity

The anticancer effects of pyrazine derivatives are often attributed to their ability to interfere with key signaling cascades that are dysregulated in cancer.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in cytokine-mediated cell survival and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Certain pyrazine derivatives have been shown to inhibit the phosphorylation of STAT3, a key downstream effector in this pathway, leading to the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) and cell cycle regulators (c-Myc), and the upregulation of pro-apoptotic proteins (Bax).[8]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Gene_Expression Target Gene Expression (e.g., Bcl-2, c-Myc) DNA->Gene_Expression Transcription Cell_Survival Cell_Survival Gene_Expression->Cell_Survival Cell Survival & Proliferation Cytokine Cytokine Cytokine->Cytokine_Receptor Pyrazine_Derivative Pyrazine Derivative Pyrazine_Derivative->JAK Inhibition

Figure 1: Inhibition of the JAK/STAT signaling pathway by pyrazine derivatives.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its constitutive activation is a common event in many human cancers. Pyrazoline chalcones, which incorporate a pyrazine moiety, have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[13]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Growth_Factor Growth Factor Growth_Factor->RTK Pyrazine_Derivative Pyrazine Derivative Pyrazine_Derivative->PI3K Inhibition Pyrazine_Derivative->Akt Inhibition

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazine derivatives.
Experimental Protocols for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17][18]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[12][19]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8][12]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][12]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[8][12]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[8][12] The absorbance is directly proportional to the number of viable cells.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Protocol:

  • Cell Treatment: Treat cells with the pyrazine derivative for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[11][20]

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase to eliminate RNA staining.[7][11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[1][7][20]

Antimicrobial Activity of Pyrazine Derivatives

Pyrazine-containing compounds exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, including drug-resistant strains.

Quantitative Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Table 2 summarizes the MIC values of selected pyrazine derivatives.

Compound ClassSpecific DerivativeTarget MicroorganismMIC (µg/mL)Reference
Pyrazine Carboxamide DerivativesCompound P1Mycobacterium tuberculosis H37RvComparable to Pyrazinamide[21]
Compound P2Candida albicansComparable to Fluconazole[21]
Thiazoline/Thiazolidinone DerivativesCompounds 11, 12, 40Gram-positive and Gram-negative bacteria, M. tuberculosis H37RvSignificant activity[22]
Pyrazine-2-Carboxylic Acid DerivativesCompound P4C. albicans3.125[20]
E. coli50[20]
Compound P10C. albicans3.125[20]
P. aeruginosa25[20]
Triazolo[4,3-a]pyrazine DerivativesCompound 2eStaphylococcus aureus32[13][23]
Escherichia coli16[13][23]
Experimental Protocols for Antimicrobial Activity

This is a standard method for determining the MIC of an antimicrobial agent against bacteria.[3][6][18][23][24][25]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.[6]

  • Serial Dilution: Perform two-fold serial dilutions of the pyrazine derivative in a 96-well microtiter plate containing broth.[3][23]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.[6][23]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[23]

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.[6]

Anti-inflammatory Activity of Pyrazine Derivatives

Several pyrazine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound ClassSpecific DerivativeAssayInhibitionConcentrationReference
Paeonol-Pyrazine HybridCompound 37LPS-induced NO production in RAW264.7 macrophages56.32%20 µM[3]
Signaling Pathways in Anti-inflammatory Activity

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, NF-κB translocates to the nucleus and induces the expression of various inflammatory genes, including those for cytokines and inducible nitric oxide synthase (iNOS). Tetramethylpyrazine has been shown to suppress the activation of NF-κB.[21]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB DNA DNA NFkB->DNA Nuclear Translocation NFkB_IkB NF-κB/IκB Complex NFkB_IkB->NFkB Release Gene_Expression Inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) DNA->Gene_Expression Transcription Inflammation Inflammation Gene_Expression->Inflammation LPS LPS LPS->TLR4 Pyrazine_Derivative Pyrazine Derivative Pyrazine_Derivative->IKK Inhibition

Figure 3: Inhibition of the NF-κB signaling pathway by pyrazine derivatives.
Experimental Protocols for Anti-inflammatory Activity

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[22][26][27][28][29]

Protocol:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with LPS in the presence or absence of the pyrazine derivative.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.[22][28]

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes to allow for the formation of a colored azo compound. Measure the absorbance at 540 nm.[22][28] The amount of nitrite is determined from a standard curve.

Experimental Workflows

The discovery and development of novel bioactive pyrazine compounds typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

Drug Discovery Workflow for Pyrazine Derivatives

Drug_Discovery_Workflow Start Start Synthesis Synthesis of Pyrazine Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., MTT, MIC) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Dose-response, Selectivity) Hit_Identification->Secondary_Screening Lead_Identification Lead Identification Secondary_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Lead_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

Figure 4: General workflow for the discovery and development of bioactive pyrazine compounds.

Conclusion

Pyrazine-containing compounds represent a highly versatile and promising class of molecules in the realm of drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, and anti-inflammatory effects, underscore their therapeutic potential. This technical guide has provided a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with these activities. The structured presentation of this information, including tabular data and graphical representations, is intended to serve as a valuable resource for researchers dedicated to the design and development of next-generation pyrazine-based therapeutics. Further exploration into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for novel and effective treatments for a range of human diseases.

References

The Ascendancy of Pyrazinylpiperidine Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of drug discovery, the pyrazinylpiperidine core has emerged as a privileged scaffold, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This technical guide offers an in-depth exploration of pyrazinylpiperidine derivatives, catering to researchers, scientists, and drug development professionals. It delves into their synthesis, biological activities, and structure-activity relationships (SAR), with a particular focus on their modulation of serotonin receptors, key targets in the central nervous system (CNS).

Core Synthesis Strategies: Building the Pyrazinylpiperidine Framework

The synthesis of pyrazinylpiperidine derivatives typically involves a convergent approach, centered around the coupling of a pyrazine moiety with a piperazine ring. A common and efficient method is the nucleophilic aromatic substitution (SNAr) reaction between a halogenated pyrazine and a piperazine derivative.

A notable one-pot synthesis for 2-(piperazin-1-yl)pyrazine derivatives has been developed, utilizing an iodine-mediated reaction of N-alkyl piperazines. This method offers a straightforward and efficient pathway to the core scaffold. The reaction proceeds by reacting an N-substituted piperazine with iodine and sodium acetate in acetonitrile, leading to the formation of the desired pyrazinylpiperazine. This protocol is attractive due to the use of inexpensive reagents and its tolerance for a broad range of functional groups, generally providing good yields.[1]

General Synthetic Workflow:

cluster_synthesis General Synthesis of Pyrazinylpiperidines start Starting Materials: Halogenated Pyrazine & Piperazine Derivative reaction Nucleophilic Aromatic Substitution (SNAr) or One-Pot Iodine-Mediated Reaction start->reaction workup Reaction Work-up: Extraction & Purification reaction->workup product Pyrazinylpiperidine Derivative workup->product

A generalized workflow for the synthesis of pyrazinylpiperidine derivatives.

Further diversification of the pyrazinylpiperidine scaffold can be achieved by modifying the piperazine ring, often through N-alkylation or N-acylation, to explore and optimize interactions with biological targets.

Biological Significance: Targeting Serotonin Receptors for CNS Disorders

Pyrazinylpiperidine derivatives have garnered significant attention for their potent and often selective activity at serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1A and 5-HT7 subtypes. These receptors are implicated in the pathophysiology of numerous CNS disorders, including anxiety, depression, and cognitive deficits.[2][3] The interplay between these two receptors is a subject of intense research, as they often trigger opposing downstream signaling cascades.[2]

Table 1: Representative Pyrazinylpiperidine Derivatives and their Bioactivity

Compound IDTarget(s)Bioactivity (Ki, nM)Reference
Lurasidone 5-HT7, D2, 5-HT2A, 5-HT1A, α2C, α2A0.5, 1.0, 2.6, 6.8, 11, 41Foye's Principles of Medicinal Chemistry, 8th Ed.
8c 5-HT1A, 5-HT73.77 (5-HT1A), 29 (5-HT7)[4]
20b 5-HT1A, 5-HT7, 5-HT2A25.1 (5-HT1A), 11.0 (5-HT7), 19.3 (5-HT2A)[4]
29 5-HT1A, 5-HT710.3 (5-HT1A), 23.0 (5-HT7)[4]

Note: This table presents a selection of data for illustrative purposes. Ki values represent the inhibition constant, indicating the concentration of the ligand that occupies 50% of the receptors in a radioligand binding assay.

Deciphering the Mechanism: Signaling Pathways of 5-HT1A and 5-HT7 Receptors

The 5-HT1A and 5-HT7 receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.

  • 5-HT1A Receptor Signaling: The 5-HT1A receptor primarily couples to the Gαi/o protein.[2][5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][5] Additionally, the βγ subunits of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[2]

  • 5-HT7 Receptor Signaling: In contrast, the 5-HT7 receptor predominantly couples to the Gαs protein.[2][4] Agonist binding stimulates adenylyl cyclase activity, leading to an increase in intracellular cAMP levels.[2][4] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. The 5-HT7 receptor can also signal through a non-canonical pathway involving Gα12, which activates RhoGEFs and the small GTPase RhoA, influencing cytoskeletal dynamics.[6]

cluster_5HT1A 5-HT1A Receptor Signaling (Gi-coupled) cluster_5HT7 5-HT7 Receptor Signaling (Gs-coupled) Serotonin1A Serotonin Receptor1A 5-HT1A Receptor Serotonin1A->Receptor1A binds Gi Gi/o Protein Receptor1A->Gi activates AC_inhibited Adenylyl Cyclase (Inhibited) Gi->AC_inhibited inhibits GIRK GIRK Channel Gi->GIRK βγ subunit activates cAMP_decreased cAMP levels decrease AC_inhibited->cAMP_decreased PKA_inhibited PKA Inactive cAMP_decreased->PKA_inhibited Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K+ efflux Serotonin7 Serotonin Receptor7 5-HT7 Receptor Serotonin7->Receptor7 binds Gs Gs Protein Receptor7->Gs activates AC_activated Adenylyl Cyclase (Activated) Gs->AC_activated activates cAMP_increased cAMP levels increase AC_activated->cAMP_increased PKA_activated PKA Active cAMP_increased->PKA_activated Downstream Downstream Phosphorylation PKA_activated->Downstream

Signaling pathways of 5-HT1A and 5-HT7 receptors.

Experimental Protocols: Assessing Biological Activity

The biological evaluation of pyrazinylpiperidine derivatives is crucial to determine their potency, selectivity, and functional activity. Key experimental protocols include radioligand binding assays and functional assays measuring second messenger levels.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It involves a competition experiment between the unlabeled test compound and a radiolabeled ligand with known affinity for the receptor.

Experimental Workflow for Radioligand Binding Assay:

cluster_workflow Radioligand Binding Assay Workflow prep 1. Prepare Receptor Membranes (e.g., from cells expressing the target receptor) incubation 2. Incubate Membranes with: - Radioligand (e.g., [3H]-ligand) - Varying concentrations of Test Compound prep->incubation filtration 3. Separate Bound and Free Radioligand (Rapid filtration) incubation->filtration counting 4. Quantify Bound Radioactivity (Scintillation counting) filtration->counting analysis 5. Data Analysis (Calculate IC50 and Ki values) counting->analysis

A typical workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT1A or 5-HT7) are prepared from cultured cells through homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, the receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, or [3H]5-CT for 5-HT7) and a range of concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional cAMP Assay

This assay measures the ability of a compound to act as an agonist or antagonist by quantifying changes in intracellular cAMP levels.

Protocol for Gs-coupled Receptors (e.g., 5-HT7):

  • Cell Culture: Cells expressing the Gs-coupled receptor are cultured in appropriate media.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound (for agonist testing) or with a fixed concentration of an agonist in the presence of varying concentrations of the test compound (for antagonist testing).

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.[7][8]

  • Data Analysis: For agonists, the concentration-response curve is plotted to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect). For antagonists, the IC50 (concentration causing 50% inhibition of the agonist response) is determined.

Protocol for Gi-coupled Receptors (e.g., 5-HT1A):

The protocol is similar to that for Gs-coupled receptors, with a key difference: the assay is performed in the presence of an adenylyl cyclase activator, such as forskolin.[5][8] Agonists of Gi-coupled receptors will inhibit the forskolin-stimulated cAMP production, and antagonists will block this inhibition.

Conclusion and Future Directions

Pyrazinylpiperidine derivatives represent a highly promising class of compounds in medicinal chemistry, with significant potential for the development of novel therapeutics for CNS disorders. Their modular structure allows for extensive chemical modification to fine-tune their pharmacological profiles. The detailed understanding of their synthesis, biological activity at key targets like serotonin receptors, and the underlying signaling mechanisms provides a solid foundation for future drug discovery efforts. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies will be crucial in translating the potential of these compounds into clinically effective treatments.

References

Potential Therapeutic Targets of Pyrazine Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic targets of pyrazine carboxylic acids and their derivatives. Pyrazine, a heterocyclic aromatic organic compound, and its carboxylic acid derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document outlines the key molecular targets, summarizes quantitative efficacy data, provides detailed experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and drug development in this area.

Antimycobacterial Activity: Targeting Mycobacterium tuberculosis

Pyrazinamide (PZA), a derivative of pyrazine carboxylic acid, is a first-line antitubercular agent crucial for the short-course chemotherapy of tuberculosis.[1][2] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA).[1][2] The antimycobacterial activity of POA is multifaceted and particularly effective against semi-dormant bacilli in acidic environments, such as within macrophages.[3][4]

Key Therapeutic Targets in M. tuberculosis

The primary therapeutic targets of pyrazinoic acid in M. tuberculosis include:

  • Disruption of Membrane Energetics and Transport: POA acts as a protonophore, disrupting the proton motive force across the mycobacterial cell membrane. This uncouples oxidative phosphorylation, leading to a depletion of cellular ATP.[3][5][6][7][8]

  • Inhibition of Fatty Acid Synthase I (FAS-I): This enzyme is essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[1][4][9] Inhibition of FAS-I compromises the integrity of the cell wall, rendering the bacterium susceptible to host immune responses and other drugs.

  • Ribosomal Protein S1 (RpsA): POA has been shown to target RpsA, a protein involved in trans-translation, a process that rescues stalled ribosomes.[9][10] Inhibition of this process disrupts protein synthesis, leading to bacterial death.

  • Intracellular pH Reduction: The accumulation of POA within the mycobacterial cytoplasm leads to a decrease in the intracellular pH, creating an acidic environment that can inactivate essential enzymes.[7][11][12]

Quantitative Data: Antimycobacterial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of pyrazinoic acid against M. tuberculosis. The activity of POA is highly pH-dependent.

CompoundStrainpHMIC (µg/mL)Reference(s)
Pyrazinoic AcidM. tuberculosis H37Ra5.525[5]
Pyrazinoic AcidM. tuberculosis H37Ra6.0100[5]
Pyrazinoic AcidM. tuberculosis H37Ra6.5-8.0200[5]
2-chloroethyl pyrazinoateM. tuberculosis H37RvNot Specified3.96[13]
Signaling Pathway: Mechanism of Action of Pyrazinamide

The following diagram illustrates the proposed mechanism of action of pyrazinamide against Mycobacterium tuberculosis.

PZA_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_cytoplasm Cytoplasm (Neutral pH) PZA_ext Pyrazinamide (PZA) PZA_intra PZA PZA_ext->PZA_intra Passive Diffusion POA_H_ext Pyrazinoic Acid (POA-H) POA_intra POA⁻ POA_H_ext->POA_intra Re-entry Membrane_disruption Disruption of Membrane Potential POA_H_ext->Membrane_disruption Protonophore action PncA Pyrazinamidase (PncA) PZA_intra->PncA PncA->POA_intra Hydrolysis POA_intra->POA_H_ext Efflux H_ion H⁺ POA_intra->H_ion Dissociation FAS1 Fatty Acid Synthase I (FAS-I) POA_intra->FAS1 Inhibits RpsA Ribosomal Protein S1 (RpsA) POA_intra->RpsA Inhibits pH_decrease Intracellular pH Decrease H_ion->pH_decrease Mycolic_acid_inhibition Inhibition of Mycolic Acid Synthesis FAS1->Mycolic_acid_inhibition Protein_synthesis_inhibition Inhibition of Protein Synthesis RpsA->Protein_synthesis_inhibition MGIA_Workflow start Start prep_compound Prepare serial dilutions of test compound start->prep_compound prep_inoculum Prepare standardized M. tuberculosis inoculum start->prep_inoculum inoculate Inoculate microtiter plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate read_results Read results (visual, OD, or fluorescence) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Methodological & Application

Synthesis of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of "1-(Pyrazin-2-yl)piperidine-4-carboxylic acid," a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies for N-arylation of piperidine derivatives.

Introduction

"this compound" is a bifunctional molecule incorporating a pyrazine moiety and a piperidine-4-carboxylic acid scaffold. The pyrazine ring is a key pharmacophore in numerous biologically active compounds, while the piperidine-4-carboxylic acid unit provides a versatile handle for further chemical modifications. This combination makes the title compound an attractive building block for the synthesis of novel therapeutic agents. The synthetic strategy presented herein involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by ester hydrolysis.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of "this compound" and its intermediate.

StepReactionReactantsProductYield (%)Purity (%)
1Nucleophilic Aromatic Substitution2-Chloropyrazine, Ethyl isonipecotateEthyl 1-(pyrazin-2-yl)piperidine-4-carboxylate~85-95>95
2Ester HydrolysisEthyl 1-(pyrazin-2-yl)piperidine-4-carboxylateThis compound >90>98

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate

This procedure details the nucleophilic aromatic substitution reaction between 2-chloropyrazine and ethyl isonipecotate. The electron-deficient nature of the pyrazine ring facilitates the displacement of the chloro substituent by the secondary amine of the piperidine ring.

Materials:

  • 2-Chloropyrazine

  • Ethyl isonipecotate (Ethyl piperidine-4-carboxylate)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of ethyl isonipecotate (1.0 equivalent) in DMF or MeCN, add a base such as potassium carbonate or triethylamine (2.0-3.0 equivalents).

  • Add 2-chloropyrazine (1.0-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford pure ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate.

Step 2: Synthesis of this compound

This protocol describes the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.

Materials:

  • Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1N or 2N)

  • Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate (1.0 equivalent) in a mixture of THF, methanol, and water.

  • Add an aqueous solution of LiOH or NaOH (2.0-3.0 equivalents).

  • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to a pH of approximately 4-5 with HCl.

  • A precipitate of the product should form. If not, extract the aqueous layer with ethyl acetate or dichloromethane.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield "this compound". If extraction was performed, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Visualizations

Synthetic Workflow

Synthesis_Workflow reagents1 2-Chloropyrazine + Ethyl isonipecotate step1 Step 1: Nucleophilic Aromatic Substitution reagents1->step1 intermediate Ethyl 1-(pyrazin-2-yl)piperidine- 4-carboxylate step1->intermediate step2 Step 2: Ester Hydrolysis intermediate->step2 reagents2 Base (LiOH or NaOH) reagents2->step2 product 1-(Pyrazin-2-yl)piperidine- 4-carboxylic acid step2->product

Caption: Synthetic pathway for this compound.

Potential Application Logic

While specific biological data for "this compound" is not extensively available, its structural motifs are present in compounds with known biological activities. The following diagram illustrates a logical relationship for its potential application in drug discovery, particularly in targeting signaling pathways where N-aryl piperidine or pyrazine derivatives have shown activity.

Application_Logic cluster_discovery Drug Discovery Funnel cluster_pathways Potential Target Pathways target_compound 1-(Pyrazin-2-yl)piperidine- 4-carboxylic acid library_synthesis Library Synthesis (Further Modification) target_compound->library_synthesis screening High-Throughput Screening library_synthesis->screening hit_compound Hit Compound screening->hit_compound antimicrobial Antimicrobial Targets screening->antimicrobial cns CNS Receptors screening->cns inflammatory Inflammatory Pathways screening->inflammatory lead_optimization Lead Optimization hit_compound->lead_optimization candidate Drug Candidate lead_optimization->candidate

Application Notes and Protocol for the Synthesis of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrazine and piperidine-4-carboxylic acid. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the target compound. Additionally, representative data from analogous reactions are presented to provide an expected range for reaction outcomes.

Introduction

Piperidine and pyrazine moieties are prevalent scaffolds in a wide array of pharmacologically active compounds. The combination of these two heterocyclic systems in this compound creates a versatile intermediate for the development of novel therapeutic agents. The synthesis of N-aryl piperidines is a fundamental transformation in organic chemistry. While various methods exist, including palladium-catalyzed cross-coupling reactions, the nucleophilic aromatic substitution on electron-deficient heteroaromatics like pyrazine offers a direct and often more cost-effective approach. This protocol focuses on the SNAr reaction, which is well-suited for the synthesis of the title compound.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction where the secondary amine of piperidine-4-carboxylic acid displaces the chlorine atom on the 2-position of the pyrazine ring.

Quantitative Data Summary

The following table summarizes representative yields for analogous nucleophilic aromatic substitution reactions between 2-halopyridines/pyrazines and cyclic amines, providing an expected range for the synthesis of this compound.

EntryHalopyridine/HalopyrazineAmineBaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyrazineMorpholineK2CO3DMF1001285
22-BromopyridinePiperidineNa2CO3Toluene1101678
32-Chloropyrimidine4-MethylpiperazineCs2CO3DMSO120892
42-ChloropyrazinePiperidine-4-carboxamideK2CO3Dioxane1002475

Note: This data is representative of similar reactions and actual yields for the target compound may vary.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • 2-Chloropyrazine (98%)

    • Piperidine-4-carboxylic acid (99%)

    • Potassium carbonate (K2CO3), anhydrous (≥99%)

    • Dimethylformamide (DMF), anhydrous (99.8%)

    • Ethyl acetate (EtOAc), ACS grade

    • Hexanes, ACS grade

    • Deionized water

    • Hydrochloric acid (HCl), 1 M solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Büchner funnel and filter paper

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

    • pH paper or pH meter

Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.0 eq), 2-chloropyrazine (1.1 eq), and potassium carbonate (2.5 eq).

    • Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the piperidine-4-carboxylic acid.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 100 °C using a heating mantle or oil bath.

    • Maintain the reaction at this temperature and monitor its progress by TLC (e.g., using a 10:1 mixture of dichloromethane:methanol as the eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing deionized water (approximately 5 times the volume of DMF used).

    • Acidify the aqueous solution to a pH of approximately 3-4 using a 1 M HCl solution. This will protonate the carboxylic acid and may cause the product to precipitate.

    • If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then a small amount of cold ethyl acetate.

    • If no precipitate forms, or to recover any dissolved product, extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts in a separatory funnel.

    • Wash the combined organic layers with deionized water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry, to confirm its identity and purity.

Visualization of the Experimental Workflow

Synthesis_Workflow reagents 1. Reagents - 2-Chloropyrazine - Piperidine-4-carboxylic acid - K2CO3 - DMF setup 2. Reaction Setup - Combine reagents in flask - Attach reflux condenser reagents->setup Mixing reaction 3. Reaction - Heat to 100 °C - Monitor by TLC setup->reaction Heating workup 4. Work-up - Cool and add water - Acidify with HCl - Extract with EtOAc reaction->workup Quenching & Extraction purification 5. Purification - Recrystallization or - Column Chromatography workup->purification Isolation product 6. Final Product 1-(Pyrazin-2-yl)piperidine- 4-carboxylic acid purification->product Characterization

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 2-Chloropyrazine is harmful if swallowed and causes skin and eye irritation.

  • DMF is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound via a nucleophilic aromatic substitution reaction. The procedure is robust and can likely be adapted for the synthesis of related analogues. The successful synthesis and characterization of this compound will provide a valuable tool for researchers in the field of drug discovery and development.

Application Notes and Protocols for the Synthesis of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the laboratory-scale synthesis of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with a Buchwald-Hartwig amination reaction between 2-chloropyrazine and ethyl isonipecotate, followed by the hydrolysis of the resulting ester. This protocol includes comprehensive methodologies, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a molecule of interest in the development of novel therapeutic agents. Its structure, combining a pyrazine ring with a piperidine-4-carboxylic acid moiety, makes it a valuable scaffold for exploring interactions with various biological targets. The pyrazine core is a key component in numerous FDA-approved drugs, while the piperidine-carboxylic acid group can serve as a handle for further chemical modifications or as a pharmacophoric element itself. The described synthetic route offers a reliable and efficient method for accessing this compound for research purposes.

Experimental Protocols

The synthesis of this compound is accomplished in two primary steps:

  • Step 1: Buchwald-Hartwig Amination - Synthesis of Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate.

  • Step 2: Ester Hydrolysis - Synthesis of this compound.

Materials and Equipment:

  • Reagents: 2-chloropyrazine, ethyl isonipecotate, palladium(II) acetate (Pd(OAc)₂), Xantphos, cesium carbonate (Cs₂CO₃), toluene, sodium hydroxide (NaOH), ethanol, water, diethyl ether, ethyl acetate, hydrochloric acid (HCl), magnesium sulfate (MgSO₄), deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with heating plate, Schlenk line or inert gas (nitrogen/argon) supply, rotary evaporator, separatory funnel, pH paper or meter, filtration apparatus, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).

Protocol 1: Synthesis of Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate

This procedure details the palladium-catalyzed cross-coupling of 2-chloropyrazine with ethyl isonipecotate.

  • Reaction Setup:

    • To a dry round-bottom flask, add palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (1.5 eq).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add anhydrous toluene as the solvent.

    • Add 2-chloropyrazine (1.0 eq) and ethyl isonipecotate (1.2 eq) to the flask under the inert atmosphere.

  • Reaction Execution:

    • Stir the reaction mixture at 100-110 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate as a solid or oil.

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid product.

  • Reaction Setup:

    • Dissolve the purified ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of 3-4 with 1M HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Reagent Quantities and Molar Equivalents

ReagentMolecular Weight ( g/mol )StepMolar Equivalent
2-Chloropyrazine114.5311.0
Ethyl Isonipecotate157.2111.2
Palladium(II) Acetate224.5010.02
Xantphos578.6810.04
Cesium Carbonate325.8211.5
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate235.2821.0
Sodium Hydroxide40.0022.0-3.0

Table 2: Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Appearance
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylateC₁₂H₁₇N₃O₂235.2870-85Yellow to brown solid/oil
This compoundC₁₀H₁₃N₃O₂207.2385-95Off-white to pale yellow solid

Table 3: Spectroscopic Data for this compound

AnalysisExpected Results
¹H NMR Peaks corresponding to pyrazine and piperidine protons. A broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carbons of the pyrazine and piperidine rings, and a downfield signal for the carboxyl carbon.
Mass Spec (ESI+) m/z = 208.10 [M+H]⁺

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Ester Hydrolysis reagents1 2-Chloropyrazine + Ethyl Isonipecotate conditions1 Pd(OAc)₂ / Xantphos Cs₂CO₃, Toluene, 110°C reagents1->conditions1 intermediate Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate conditions1->intermediate conditions2 NaOH EtOH/H₂O, rt intermediate->conditions2 final_product This compound conditions2->final_product

Caption: Synthetic scheme for this compound.

Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate personal protective equipment should be worn, and all procedures should be conducted in a well-ventilated fume hood. The reaction conditions provided are based on established chemical principles and may require optimization for specific laboratory settings.

Application Notes and Protocols for the Coupling Reaction of Pyrazine and Piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the coupling reaction between a pyrazine moiety and piperidine-4-carboxylic acid. This reaction is a fundamental transformation in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The pyrazine ring is a key pharmacophore in several approved drugs, and its combination with the piperidine-4-carboxylic acid scaffold allows for the exploration of new chemical space in drug discovery programs.

The primary method for achieving this transformation is through the formation of an amide bond between a pyrazine derivative (typically an amine or an activated carboxylic acid) and piperidine-4-carboxylic acid (or its corresponding amine derivative). The following sections detail the most common and effective synthetic strategies.

Synthetic Strategies Overview

The synthesis of pyrazine-piperidine conjugates predominantly involves standard amide bond formation methodologies. The choice of strategy depends on the specific starting materials, functional group tolerance, and desired scale of the reaction. The two main approaches are:

  • Coupling of a Pyrazine Carboxylic Acid with a Piperidine Amine: This involves the activation of the carboxylic acid group on the pyrazine ring, followed by nucleophilic attack by the secondary amine of a piperidine derivative.

  • Coupling of a Pyrazine Amine with Piperidine-4-carboxylic Acid: This involves the activation of the carboxylic acid on the piperidine ring, followed by reaction with an amino-pyrazine.

This document will focus on the first and more common approach, using pyrazine-2-carboxylic acid as the starting pyrazine component.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Formation

This method proceeds through the conversion of pyrazine-2-carboxylic acid to the more reactive pyrazine-2-carbonyl chloride, which then readily reacts with the piperidine derivative.

Step 1: Synthesis of Pyrazine-2-carbonyl chloride. [1]

  • To a round-bottom flask charged with pyrazine-2-carboxylic acid (1.0 eq), add anhydrous dichloromethane as a solvent.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 5 drops).[1]

  • Place the flask in an ice-water bath and stir the suspension until it becomes clear.[1]

  • Slowly add thionyl chloride (SOCl₂) (2.0-4.0 eq) dropwise to the cooled solution while stirring.[1]

  • After the addition is complete, remove the ice bath and allow the reaction to reflux for 8 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling with Piperidine-4-carboxylic Acid Derivative

Note: For this reaction, the carboxylic acid on the piperidine needs to be protected, for instance, as an ester (e.g., ethyl piperidine-4-carboxylate), to prevent unwanted side reactions. The following protocol assumes the use of such a protected piperidine derivative.

  • Dissolve the piperidine-4-carboxylic acid ester derivative (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Cool the solution in an ice-water bath.

  • Dissolve the crude pyrazine-2-carbonyl chloride from Step 1 in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled piperidine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

  • If necessary, the ester protecting group can be hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.

Protocol 2: Direct Amide Coupling Using Coupling Reagents

This protocol avoids the isolation of the acyl chloride by using a coupling reagent to activate the carboxylic acid in situ. Common coupling reagents include propylphosphonic anhydride (T3P), N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[2][3][4]

  • In a round-bottom flask, dissolve pyrazine-2-carboxylic acid (1.0 eq), the piperidine-4-carboxylic acid ester derivative (1.0-1.2 eq), and the chosen coupling reagent (e.g., T3P, 1.5 eq) in a suitable anhydrous solvent (e.g., ethyl acetate, DCM, or DMF).[2]

  • Add a base, such as DIPEA or TEA (2.0-3.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.[2]

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.[2]

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

  • Perform deprotection of the ester group as described in Protocol 1, if required.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of pyrazinamide derivatives, which are structurally related to the target compound and utilize similar coupling methodologies.

Starting Pyrazine DerivativeAmine PartnerCoupling Method/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Pyrazine-2-carboxylic acidVarious piperazinesT3PEthyl AcetateRT12-2480-92[2]
Pyrazine-2-carboxylic acidVarious aminesThionyl Chloride/AcylationDichloromethaneReflux879.6-91.2[1]

Visualizations

Reaction Pathway

Coupling Reaction Pathway cluster_protocol1 cluster_protocol2 cluster_coupling cluster_deprotection PyrazineCOOH Pyrazine-2-carboxylic Acid AcylChloride Pyrazine-2-carbonyl Chloride PyrazineCOOH->AcylChloride Protocol 1 CoupledProductEster Coupled Product (Ester) PyrazineCOOH->CoupledProductEster Protocol 2 PiperidineEster Piperidine-4-carboxylic Acid Ester PiperidineEster->CoupledProductEster  + PiperidineEster->CoupledProductEster + AcylChloride->CoupledProductEster FinalProduct Final Product (Carboxylic Acid) CoupledProductEster->FinalProduct Deprotection SOCl2 SOCl₂ / DMF (cat.) CouplingReagent Coupling Reagent (e.g., T3P, EDC) Base Base (e.g., TEA) Hydrolysis Hydrolysis

Caption: Synthetic routes for coupling pyrazine and piperidine derivatives.

Experimental Workflow

Experimental Workflow start Start: Reagent Preparation reaction_setup Reaction Setup: - Dissolve reactants and reagents - Control temperature start->reaction_setup reaction_progress Reaction Monitoring: - TLC analysis reaction_setup->reaction_progress decision Reaction Complete? reaction_progress->decision workup Aqueous Workup: - Quench reaction - Extraction purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End: Pure Product characterization->end decision->reaction_progress No decision->workup Yes

Caption: General workflow for synthesis, purification, and analysis.

References

Application Note: High-Purity Purification of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid Using Reversed-Phase Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and efficient method for the purification of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid, a key building block in pharmaceutical research. Due to its polar and zwitterionic nature, this compound can be challenging to purify using traditional normal-phase chromatography. This protocol outlines a reversed-phase flash chromatography method that provides excellent purity and recovery. The described methodology is suitable for researchers in organic synthesis and medicinal chemistry requiring high-purity samples for downstream applications.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery and development, with a molecular weight of 207.23 g/mol .[1] The synthesis of such piperidine derivatives often results in crude mixtures containing unreacted starting materials, byproducts, and other impurities.[2][3] The presence of both a basic piperidine nitrogen and an acidic carboxylic acid group makes the molecule polar and zwitterionic, posing a significant challenge for purification. Traditional purification methods may not be effective, necessitating a more tailored approach.

Reversed-phase chromatography is a powerful technique for the separation of polar organic compounds.[4] By utilizing a non-polar stationary phase and a polar mobile phase, polar compounds can be effectively retained and separated. For ionizable molecules like this compound, controlling the mobile phase pH is critical to suppress ionization and enhance retention on the stationary phase.[5] This application note provides a detailed protocol for the purification of this compound using reversed-phase flash chromatography with a C18 stationary phase.

Chromatographic Principle

The purification strategy is based on reversed-phase chromatography, where the stationary phase is hydrophobic (e.g., C18-silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile).[4] The retention of this compound on the C18 column is governed by hydrophobic interactions.

Due to its zwitterionic nature, the charge state of the molecule is pH-dependent.

  • At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), and the piperidine nitrogen is also protonated (-NH+). The overall charge is positive.

  • At neutral pH: The carboxylic acid is deprotonated (-COO-), and the piperidine nitrogen is protonated (-NH+), resulting in a zwitterion.

  • At high pH (basic conditions): The carboxylic acid is deprotonated (-COO-), and the piperidine nitrogen is neutral (-N), resulting in an overall negative charge.

To achieve optimal retention and peak shape in reversed-phase chromatography, it is desirable to have the analyte in its most neutral form. By adding an acid, such as trifluoroacetic acid (TFA), to the mobile phase, the ionization of the carboxylic acid is suppressed, making the molecule more hydrophobic and increasing its retention on the C18 column.[5][6] Elution is then achieved by gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase.

Experimental Protocols

This section provides a detailed protocol for the purification of this compound using an automated flash chromatography system.

3.1. Materials and Instrumentation

  • Crude Sample: this compound (dissolved in a minimal amount of DMSO or methanol).

  • Stationary Phase: C18 reversed-phase flash column.

  • Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Instrumentation: Automated flash chromatography system with a UV detector.

3.2. Sample Preparation

  • Dissolve the crude this compound in a small volume of a suitable solvent (e.g., DMSO, methanol, or a mixture of water and acetonitrile). The goal is to achieve a concentrated solution.

  • If the sample is not fully soluble, it can be adsorbed onto a small amount of C18 silica (dry loading) for solid sample loading.

3.3. Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions. These may need to be optimized depending on the specific impurities present in the crude mixture.

ParameterValue
Column C18 Reversed-Phase Flash Column (e.g., 40g)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 40 mL/min
Detection Wavelength 254 nm and 280 nm
Gradient Elution See Table 2 for a typical gradient profile

Table 1: Chromatographic Conditions

3.4. Gradient Elution Profile

A gradient elution is recommended to ensure good separation of the target compound from both more polar and less polar impurities.

Time (min)% Mobile Phase B (Acetonitrile + 0.1% TFA)
0.05
2.05
15.050
17.095
20.095

Table 2: Representative Gradient Elution Profile

3.5. Purification Protocol

  • Equilibrate the C18 column with 5% Mobile Phase B in Mobile Phase A for at least 3 column volumes.

  • Load the prepared sample onto the column.

  • Start the gradient elution program as detailed in Table 2.

  • Monitor the separation using the UV detector and collect fractions corresponding to the main peak.

  • Analyze the collected fractions by a suitable analytical method (e.g., LC-MS or TLC) to confirm the presence and purity of the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table presents expected results based on the purification of similar polar carboxylic acids. Actual results may vary depending on the specific crude mixture.

ParameterExpected Value
Retention Time Approximately 8-12 minutes
Purity of Final Product >95% (as determined by analytical HPLC)
Recovery >85%

Table 3: Expected Purification Results

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis and Isolation crude_sample Crude Sample dissolution Dissolution in Minimal Solvent crude_sample->dissolution dry_loading Dry Loading on C18 dissolution->dry_loading equilibration Column Equilibration dry_loading->equilibration sample_loading Sample Loading equilibration->sample_loading gradient_elution Gradient Elution sample_loading->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection purity_check Purity Analysis (LC-MS/TLC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Product evaporation->pure_product

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_retention Interaction with C18 Stationary Phase low_ph Low pH (e.g., +0.1% TFA) -COOH (Neutral) -NH+ (Charged) strong_retention Increased Hydrophobicity Strong Retention low_ph->strong_retention Favors Retention neutral_ph Neutral pH -COO- (Charged) -NH+ (Charged) weak_retention Increased Hydrophilicity Weak Retention neutral_ph->weak_retention Reduces Retention high_ph High pH -COO- (Charged) -N (Neutral) high_ph->weak_retention Reduces Retention

Caption: Logical relationship of mobile phase pH and analyte retention on a C18 column.

Troubleshooting and Optimization

  • Poor Retention: If the compound elutes too early (in the void volume), ensure that the mobile phase is sufficiently acidic to protonate the carboxylic acid. A lower starting percentage of the organic modifier can also be used.

  • Peak Tailing: Peak tailing can occur due to interactions of the basic piperidine nitrogen with residual silanols on the silica surface. The use of an acidic modifier like TFA helps to mitigate this by protonating the silanols.

  • Co-eluting Impurities: If impurities co-elute with the product, the gradient can be made shallower to improve resolution. Alternatively, a different organic modifier (e.g., methanol instead of acetonitrile) may alter the selectivity of the separation.

  • Phase Collapse: When using highly aqueous mobile phases, ensure the C18 column is designed for such conditions to prevent loss of retention.[7]

Conclusion

The protocol described in this application note provides an effective and reproducible method for the purification of this compound. By employing reversed-phase flash chromatography with an acidic mobile phase modifier, high purity and good recovery of the target compound can be achieved. This method is readily adaptable to various scales and serves as a valuable tool for researchers in the pharmaceutical and chemical industries.

References

Application Note: NMR Spectroscopic Characterization of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the structural characterization of "1-(Pyrazin-2-yl)piperidine-4-carboxylic acid" using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, experimental procedures, and data analysis workflows.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure combines a pyrazine ring, a piperidine ring, and a carboxylic acid moiety. Elucidation and confirmation of its chemical structure are critical for quality control, reaction monitoring, and understanding its biological activity. NMR spectroscopy is the most powerful technique for the unambiguous structural determination of such organic molecules in solution. This note details the application of ¹H and ¹³C NMR, along with 2D NMR techniques, for the complete spectral assignment of this compound.

Predicted NMR Spectral Data

While a dedicated spectrum for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent fragments: the pyrazine ring and the substituted piperidine ring. The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrazine H-38.0 - 8.2d~1.5
Pyrazine H-58.2 - 8.4dd~1.5, 2.5
Pyrazine H-67.8 - 8.0d~2.5
Piperidine H-2ax, H-6ax4.0 - 4.2m
Piperidine H-2eq, H-6eq3.0 - 3.2m
Piperidine H-42.4 - 2.6tt
Piperidine H-3ax, H-5ax1.9 - 2.1m
Piperidine H-3eq, H-5eq1.6 - 1.8m
Carboxylic Acid OH10.0 - 12.0br s

Note: Chemical shifts are referenced to a standard solvent signal (e.g., DMSO-d₆ at 2.50 ppm). The exact values may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carboxylic Acid C=O175 - 178
Pyrazine C-2155 - 158
Pyrazine C-3135 - 138
Pyrazine C-5142 - 145
Pyrazine C-6132 - 135
Piperidine C-2, C-648 - 52
Piperidine C-440 - 43
Piperidine C-3, C-528 - 32

Note: Chemical shifts are referenced to a standard solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Experimental Protocols

This section outlines the necessary steps for preparing a sample of this compound for NMR analysis and the parameters for data acquisition.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the dried compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve a wide range of compounds and to observe the exchangeable proton of the carboxylic acid. Other potential solvents include Methanol-d₄ (CD₃OD) or Chloroform-d (CDCl₃), though the carboxylic acid proton may exchange with deuterium in methanol.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 400 MHz or 500 MHz spectrometer. These may need to be optimized for the specific instrument used.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

    • Temperature: 298 K.

  • 2D NMR Spectroscopy (for full assignment):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C couplings (2-3 bonds), crucial for connecting the pyrazine and piperidine fragments.

Data Analysis and Interpretation Workflow

The following diagram illustrates the logical workflow for analyzing the acquired NMR data to confirm the structure of this compound.

NMR_Analysis_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation H1_NMR ¹H NMR Analyze_H1 Analyze ¹H Spectrum (Integrals, Multiplicities) H1_NMR->Analyze_H1 C13_NMR ¹³C NMR Analyze_C13 Analyze ¹³C Spectrum (Number of Signals) C13_NMR->Analyze_C13 COSY 2D COSY Assign_Fragments Assign Protons & Carbons within Spin Systems (COSY, HSQC) COSY->Assign_Fragments HSQC 2D HSQC HSQC->Assign_Fragments HMBC 2D HMBC Connect_Fragments Connect Fragments (Pyrazine to Piperidine via HMBC) HMBC->Connect_Fragments Analyze_H1->Assign_Fragments Analyze_C13->Assign_Fragments Assign_Fragments->Connect_Fragments Final_Structure Confirm Final Structure Connect_Fragments->Final_Structure Structural_Elucidation cluster_pyrazine Pyrazine Ring cluster_piperidine Piperidine Ring Pz_H H-3 H-5 H-6 Pz_C C-2 C-3 C-5 C-6 Pz_H:f0->Pz_C:f1 HSQC Pz_H:f1->Pz_C:f2 HSQC Pz_H:f2->Pz_C:f3 HSQC Pz_H:f2->Pz_C:f0 ³J Pip_H H-2,6 H-3,5 H-4 Pip_H:f0->Pz_C:f0 ³J Pip_C C-2,6 C-3,5 C-4 COOH Pip_H:f0->Pip_C:f0 HSQC Pip_H:f1->Pip_C:f1 HSQC Pip_H:f2->Pip_C:f2 HSQC Pip_H:f2->Pip_C:f3 ²J/³J

Application Note: Quantitative Analysis of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of "1-(Pyrazin-2-yl)piperidine-4-carboxylic acid" in a research setting. The protocol employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for identifying and quantifying molecular structures.[1][2] This document provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies are designed to ensure high sensitivity, accuracy, and reproducibility, which are critical for drug development and research applications.[1][3]

Introduction

This compound is a heterocyclic compound with a molecular weight of 207.23 g/mol and a molecular formula of C₁₀H₁₃N₃O₂.[4] Its structure, incorporating both a pyrazine and a piperidine-carboxylic acid moiety, makes it a compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of such small molecules is essential for pharmacokinetic studies, metabolism research, and quality control.

This note describes a selective and sensitive LC-MS/MS method developed for its analysis. The method utilizes electrospray ionization (ESI) in positive ion mode, which is well-suited for nitrogen-containing heterocyclic compounds.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to minimize matrix effects and ensure the cleanliness of the sample, which enhances sensitivity and prolongs the life of the LC column and mass spectrometer.[1][3]

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

  • 2 mL LC-MS vials with septa screw caps[5]

Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 1 mg of this compound standard.

    • Dissolve the standard in 1 mL of methanol in a clean glass vial.

    • Vortex for 30 seconds to ensure complete dissolution.

  • Working Standard and Calibration Curve Preparation:

    • Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards. A typical concentration range might be 1 ng/mL to 1000 ng/mL.

  • Sample Dilution and Filtration:

    • Dilute the research sample to an expected concentration within the calibration range using a 50:50 mixture of acetonitrile and water.

    • If the sample contains particulates, it must be filtered through a 0.22 µm syringe filter to prevent clogging of the LC system.[5]

    • Transfer the final solution into a 2 mL LC-MS sample vial.[5]

Liquid Chromatography (LC) Method

The chromatographic separation is performed using a C18 reversed-phase column, which is effective for separating polar and non-polar compounds.[6][7]

ParameterCondition
LC System Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
5.0
7.0
7.1
10.0
Mass Spectrometry (MS) Method

The analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, which is ideal for non-volatile and thermally labile compounds.[1][8]

ParameterSetting
Mass Spectrometer Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 400 °C
Collision Gas Argon

Data Presentation

Quantitative data is acquired in MRM mode. The transition from the precursor ion (the protonated molecule, [M+H]⁺) to specific product ions is monitored for quantification and confirmation.

Table 1: Quantitative Mass Spectrometry Data

AnalyteRetention Time (min)Precursor Ion (m/z) [M+H]⁺Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound~3.5208.1164.181.120

Note: The m/z values and retention time are hypothetical and should be confirmed experimentally.

Visualizations

Experimental Workflow

The overall analytical process, from sample handling to final data analysis, is depicted in the workflow diagram below.

G cluster_workflow Experimental Workflow A Sample Preparation (Dissolution & Dilution) B LC Separation (C18 Column) A->B C Ionization (Positive ESI) B->C D MS/MS Detection (MRM Mode) C->D E Data Analysis (Quantification) D->E

Caption: Overall experimental workflow for the LC-MS/MS analysis.

Predicted Fragmentation Pathway

The structure of this compound and its predicted fragmentation in the mass spectrometer are shown below. The primary fragmentation is expected to be the loss of the carboxylic acid group as CO₂ and H₂O.

G cluster_fragmentation Predicted Fragmentation Pathway parent Parent Ion This compound [M+H]⁺ m/z = 208.1 frag1 Fragment 1 Loss of H₂O and CO m/z = 164.1 parent->frag1 - 44 Da (CO₂) frag2 Fragment 2 Pyrazine Ring m/z = 81.1 parent->frag2 Cleavage

Caption: Logical diagram of the predicted fragmentation pathway.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive protocol for the quantitative analysis of this compound. The detailed procedures for sample preparation, liquid chromatography, and mass spectrometry are suitable for implementation in research and drug development laboratories. The use of MRM ensures high selectivity and accuracy, making this method a valuable tool for the precise measurement of this compound in various sample matrices.

References

Application Notes and Protocols: FT-IR Analysis of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyrazin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine and pyrazine moieties are common scaffolds in a wide array of pharmacologically active molecules.[1] The carboxylic acid group provides a handle for further chemical modification and can play a crucial role in the molecule's pharmacokinetic and pharmacodynamic properties. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of compounds such as this compound. These application notes provide a detailed protocol for obtaining and interpreting the FT-IR spectrum of this compound.

Predicted FT-IR Spectral Data

While a definitive experimental spectrum for this compound is not publicly available, a predicted spectrum can be inferred based on the characteristic absorption frequencies of its constituent functional groups. The following table summarizes the expected key FT-IR peaks.

Wavenumber (cm⁻¹)Functional GroupVibrational ModePredicted Intensity
3300-2500Carboxylic Acid (O-H)StretchingBroad, Strong
3100-3000Aromatic C-H (Pyrazine)StretchingMedium
2950-2850Aliphatic C-H (Piperidine)StretchingMedium to Strong
~1710Carboxylic Acid (C=O)StretchingStrong
1600-1475Aromatic C=N & C=C (Pyrazine)StretchingMedium to Weak
~1450Aliphatic C-H (Piperidine)BendingMedium
1300-1200C-N (Piperidine & Pyrazine)StretchingMedium to Strong
~900-690Aromatic C-H (Pyrazine)Out-of-plane bendStrong

Experimental Protocol: Acquiring the FT-IR Spectrum

This protocol details the procedure for obtaining a high-quality FT-IR spectrum of a solid sample of this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a common and convenient method for solid samples as it requires minimal sample preparation.[2][3]

Materials and Equipment:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • This compound (solid powder)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and ATR accessory are powered on and have had adequate time to warm up and stabilize according to the manufacturer's instructions.

    • Perform a background scan to account for atmospheric and instrumental interferences. This involves running a scan with no sample on the ATR crystal.

  • Sample Preparation and Loading:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues from previous analyses. Allow the crystal to dry completely.

    • Using a clean spatula, place a small amount of the solid this compound powder onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.

    • Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Set the desired scanning parameters. Typical parameters for a mid-IR scan are:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • Once the scan is complete, the resulting spectrum will be displayed.

    • Perform any necessary data processing, such as baseline correction or smoothing, using the spectrometer's software.

    • Identify and label the major absorption peaks in the spectrum.

    • Compare the observed peak positions with the predicted values and with reference spectra of similar compounds if available.

  • Cleaning:

    • Release the pressure arm and carefully remove the sample powder from the ATR crystal using a spatula and a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-dampened wipe to remove any remaining sample residue.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output instrument_prep Instrument Preparation (Warm-up, Background Scan) sample_prep Sample Preparation (Clean ATR, Load Sample) instrument_prep->sample_prep set_params Set Scanning Parameters (Range, Resolution, Scans) sample_prep->set_params run_scan Run Sample Scan set_params->run_scan process_data Process Spectrum (Baseline Correction) run_scan->process_data peak_id Identify & Label Peaks process_data->peak_id compare_data Compare with Predicted Data peak_id->compare_data report Generate Report compare_data->report

Caption: Logical workflow for FT-IR analysis.

Conceptual Signaling Pathway in Drug Development

While a specific signaling pathway for this compound is not defined without further biological data, its structural motifs are present in compounds that target a variety of receptors and enzymes. For instance, piperidine-containing molecules often interact with G-protein coupled receptors (GPCRs) or ion channels. The following diagram provides a generalized conceptual pathway that could be investigated in the early stages of drug discovery.

Signaling_Pathway compound This compound target Molecular Target (e.g., GPCR, Enzyme, Ion Channel) compound->target Binding signaling_cascade Intracellular Signaling Cascade target->signaling_cascade Activation/Inhibition cellular_response Cellular Response (e.g., Gene Expression, Proliferation, Apoptosis) signaling_cascade->cellular_response Modulation physiological_effect Physiological Effect cellular_response->physiological_effect

Caption: Conceptual drug-target interaction pathway.

References

Application Note: High-Throughput Analysis of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid using a Novel LC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid. This compound is of significant interest in pharmaceutical research and development. The described method utilizes a reversed-phase C18 column coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The protocol is optimized for high-throughput screening, offering a rapid and reliable analytical solution for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry. Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, metabolism research, and quality control during drug manufacturing. This document provides a comprehensive protocol for its analysis by LC-MS, a technique well-suited for the sensitive detection of polar, ionizable compounds. The molecular formula for this compound is C10H13N3O2, and its molecular weight is 207.23 g/mol .[1]

Experimental

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (e.g., a structurally similar and stable isotope-labeled compound)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for optimal separation.

Chromatographic Conditions
ParameterValue
Column C18 Reversed-Phase (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transition Precursor Ion (m/z): 208.1; Product Ion (m/z): 121.1
Internal Standard MRM To be determined based on the selected standard

Protocol

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. The concentration range should be appropriate for the expected sample concentrations.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • Working Internal Standard Solution: Dilute the internal standard stock solution to a final concentration of 100 ng/mL in the 50:50 acetonitrile/water mixture.

Sample Preparation
  • Plasma/Serum Samples: To 100 µL of plasma or serum, add 300 µL of the working internal standard solution (in acetonitrile to precipitate proteins).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this method.

ParameterExpected Value
Retention Time ~1.5 minutes
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Standard_Prep Prepare Standard Curve & QC Samples LC_Injection Inject Sample onto C18 Column Standard_Prep->LC_Injection Sample_Prep Precipitate Proteins from Plasma/Serum with IS Centrifugation Centrifuge to Pellet Proteins Sample_Prep->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Supernatant_Transfer->LC_Injection Gradient_Elution Gradient Elution LC_Injection->Gradient_Elution ESI_Ionization Electrospray Ionization (Positive Mode) Gradient_Elution->ESI_Ionization MRM_Detection MRM Detection on Triple Quadrupole MS ESI_Ionization->MRM_Detection Integration Peak Integration MRM_Detection->Integration Quantification Quantification against Standard Curve Integration->Quantification Reporting Generate Report Quantification->Reporting

References

Application Notes and Protocols for In Vitro Evaluation of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyrazin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyrazine ring linked to a piperidine-4-carboxylic acid moiety. This structural motif is of interest in medicinal chemistry due to the diverse biological activities associated with both pyrazine and piperidine scaffolds. Pyrazine derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. Similarly, the piperidine ring is a common core in many biologically active molecules.

These application notes provide an overview of relevant in vitro assays to characterize the potential biological activities of this compound and its analogs. The protocols detailed below are foundational methods for assessing antimicrobial and cytotoxic properties, which are common starting points for the evaluation of novel chemical entities in drug discovery.

Potential Therapeutic Areas and In Vitro Assays

Based on the activities of structurally related compounds, this compound could be investigated for the following potential applications, with corresponding in vitro assays:

  • Antimicrobial Activity: Evaluation of minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity: Assessment of cytotoxicity against various cancer cell lines to determine the half-maximal inhibitory concentration (IC50).

  • Enzyme Inhibition: Screening against specific molecular targets, such as DNA gyrase, which has been identified as a target for some piperidine-4-carboxamide derivatives.

Data Presentation: In Vitro Activity of Structurally Related Compounds

The following tables summarize representative quantitative data for compounds structurally related to this compound, providing a reference for expected activity ranges.

Table 1: Representative Antimicrobial Activity of Piperidine-4-carboxamide Analogs

Compound IDBacterial StrainMIC (μg/mL)Fungal StrainMIC (μg/mL)
Analog AStaphylococcus aureus16Candida albicans32
Analog BEscherichia coli32Aspergillus niger64
Analog CPseudomonas aeruginosa64Candida glabrata16
Analog DMycobacterium abscessus8Cryptococcus neoformans>64

Table 2: Representative Cytotoxic Activity of Pyrazinyl-piperidine Analogs

Compound IDCancer Cell LineIC50 (µM)
Analog EA549 (Human Lung Carcinoma)12.5
Analog FMCF-7 (Human Breast Adenocarcinoma)25.2
Analog GHCT116 (Human Colorectal Carcinoma)8.7
Analog HHeLa (Human Cervical Adenocarcinoma)18.1

Mandatory Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare stock solution of This compound serial_dilution Perform serial dilutions of the compound in a 96-well plate compound_prep->serial_dilution media_prep Prepare sterile bacterial growth medium media_prep->serial_dilution inoculum_prep Prepare standardized bacterial inoculum add_inoculum Add bacterial inoculum to each well inoculum_prep->add_inoculum serial_dilution->add_inoculum incubation Incubate at 37°C for 18-24 hours add_inoculum->incubation visual_inspection Visually inspect for turbidity (bacterial growth) incubation->visual_inspection determine_mic Determine MIC: lowest concentration with no visible growth visual_inspection->determine_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

experimental_workflow_mtt cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in a 96-well plate cell_adhesion Allow cells to adhere (24 hours) cell_seeding->cell_adhesion compound_treatment Treat cells with serial dilutions of This compound cell_adhesion->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation add_mtt Add MTT reagent to each well incubation->add_mtt formazan_formation Incubate for 2-4 hours (formazan crystal formation) add_mtt->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate percent cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

signaling_pathway_dnagyrase compound This compound dna_gyrase Bacterial DNA Gyrase compound->dna_gyrase Binds to inhibition_arrow inhibition_arrow dna_gyrase->inhibition_arrow dna_replication DNA Replication inhibition_arrow2 inhibition_arrow2 dna_replication->inhibition_arrow2 cell_division Bacterial Cell Division inhibition_arrow->dna_replication inhibition_arrow2->cell_division

Caption: Proposed Mechanism of Action via DNA Gyrase Inhibition.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the 96-well plate to achieve the desired final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation:

    • From a fresh agar plate culture, select 3-5 colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Assay Execution:

    • Add the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (medium without inoculum).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.

Protocol 2: MTT Cell Viability and Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on a cancer cell line and determine its IC50 value.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in cell culture medium to obtain the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

    • Incubate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Application Notes and Protocols: Screening "1-(Pyrazin-2-yl)piperidine-4-carboxylic acid" for Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"1-(Pyrazin-2-yl)piperidine-4-carboxylic acid" is a heterocyclic compound incorporating both a pyrazine and a piperidine-4-carboxylic acid moiety. While direct biological activity data for this specific molecule is not extensively available in the public domain, the constituent chemical functionalities are present in numerous biologically active compounds. Derivatives of pyrazine-2-carboxylic acid have been investigated for a range of bioactivities, including antimycobacterial, antifungal, and photosynthesis-inhibiting effects[1][2]. Similarly, molecules containing the piperidine-4-carboxylic acid scaffold have been explored as inhibitors of adhesion molecules and soluble epoxide hydrolase, suggesting potential anti-inflammatory applications[3][4]. Furthermore, broader screening of pyrazine and piperidine derivatives has revealed potential for antioxidant, antimicrobial, and anticancer activities[5][6][7][8].

These application notes provide a comprehensive framework for the initial biological screening of "this compound" to identify and characterize its potential therapeutic properties. The protocols outlined below are based on established methodologies for assessing the key biological activities suggested by the compound's structural motifs.

Proposed Biological Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the biological profile of "this compound". The proposed cascade begins with broad-spectrum primary assays and progresses to more specific secondary and mechanistic studies for any identified "hits".

G cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Target Identification & Lead Optimization A Antimicrobial Assays (Bacteria & Fungi) D MIC Determination for Active Antimicrobials A->D B Antioxidant Assays (DPPH & ABTS) E Anti-inflammatory Assays (e.g., COX Inhibition, Cytokine Release) B->E C Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) F Mechanism of Action Studies for Anticancer Hits (e.g., Apoptosis, Cell Cycle Analysis) C->F H In Vivo Model Studies D->H G Enzyme Inhibition Assays (e.g., sEH, Cholinesterases) E->G F->G I Structure-Activity Relationship (SAR) Studies G->I H->I

Caption: Proposed screening cascade for "this compound".

Experimental Protocols

Antimicrobial Activity Screening

Based on the known antimicrobial properties of pyrazine-2-carboxylic acid derivatives, initial screening against a panel of pathogenic bacteria and fungi is warranted[5].

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth to achieve a range of test concentrations.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance using a microplate reader.

Parameter Bacteria (e.g., E. coli, S. aureus) Fungi (e.g., C. albicans)
Medium Mueller-Hinton BrothRPMI-1640 Medium
Inoculum Size 5 x 10^5 CFU/mL0.5 - 2.5 x 10^3 CFU/mL
Incubation 37°C for 18-24 hours35°C for 24-48 hours
Endpoint Visual absence of growthVisual absence of growth
Antioxidant Activity Screening

Structurally related pyrazine derivatives have demonstrated antioxidant properties[5]. The following assays can be used to evaluate the free radical scavenging potential of the target compound.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure: In a 96-well plate, add various concentrations of "this compound" (dissolved in methanol or DMSO).

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. Ascorbic acid or Trolox should be used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

Parameter Value
DPPH Concentration ~0.1 mM in Methanol
Wavelength 517 nm
Incubation Time 30 minutes at room temperature
Positive Control Ascorbic Acid or Trolox
Cytotoxicity Screening against Cancer Cell Lines

The general cytotoxic potential of novel chemical entities is a critical initial screen, with many pyrazine and piperidine derivatives showing anticancer activity[6][7].

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture: Seed human cancer cell lines (e.g., a panel representing different tissues such as breast, lung, colon) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of "this compound" for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the GI50 (concentration causing 50% growth inhibition).

G cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Add Serial Dilutions of 'this compound' A->B C Incubate for 48-72 hours B->C D Add MTT Reagent (Incubate 3-4 hours) C->D E Add Solubilizing Agent D->E F Measure Absorbance (570 nm) E->F G Calculate % Viability and GI50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity Screening

Given that piperidine derivatives can act as adhesion molecule inhibitors and sEH inhibitors, evaluating anti-inflammatory potential is a logical step[3][4].

Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This fluorometric assay measures the hydrolysis of a substrate that becomes fluorescent upon cleavage by sEH.

  • Reagents: Use a commercially available sEH inhibitor screening assay kit. Reagents typically include human recombinant sEH, a non-fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester), and a positive control inhibitor.

  • Assay Procedure: In a 96-well plate, add the assay buffer, the test compound ("this compound") at various concentrations, and the sEH enzyme.

  • Initiation: Start the reaction by adding the substrate to all wells.

  • Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths will be specific to the substrate used).

  • Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the uninhibited control and calculate the IC50 value.

Parameter Description
Enzyme Source Human recombinant soluble epoxide hydrolase (sEH)
Assay Type Fluorometric kinetic assay
Substrate Example (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester
Detection Increase in fluorescence upon substrate hydrolysis
Endpoint IC50 value for sEH inhibition

Potential Signaling Pathways for Further Investigation

Should "this compound" demonstrate significant activity in the primary screens, further investigation into the underlying mechanism of action is crucial.

Inhibition of Soluble Epoxide Hydrolase (sEH) and the Arachidonic Acid Cascade:

If the compound inhibits sEH, it would lead to an increase in the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) by preventing their degradation to dihydroxyeicosatrienoic acids (DHETs).

AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs EETs (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Pro-inflammatory) sEH->DHETs Compound 1-(Pyrazin-2-yl)piperidine- 4-carboxylic acid Compound->sEH

Caption: Potential inhibition of the sEH pathway.

Conclusion

"this compound" is a novel compound with structural features that suggest a range of potential biological activities. The screening cascade and detailed protocols provided herein offer a robust starting point for the systematic evaluation of its antimicrobial, antioxidant, cytotoxic, and anti-inflammatory properties. Positive results in any of these primary assays should be followed by more in-depth secondary and mechanistic studies to fully elucidate the therapeutic potential of this molecule.

References

Application Notes and Protocols for 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyrazin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyrazine ring linked to a piperidine-4-carboxylic acid moiety. While specific enzyme inhibition data for this particular molecule is not extensively documented in publicly available literature, its structural components—the pyrazine-2-carboxylic acid scaffold and the piperidine ring—are well-recognized pharmacophores present in numerous biologically active compounds and enzyme inhibitors.

These application notes aim to provide a comprehensive overview of the potential applications of this compound as an enzyme inhibitor by examining the activities of structurally related compounds. The following sections detail potential enzyme targets, present quantitative data from analogous compounds, and provide standardized protocols for assessing its inhibitory effects.

Potential Enzyme Targets and Structure-Activity Relationships

The pyrazine and piperidine moieties are considered "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets.

Pyrazine-2-carboxylic Acid Derivatives: Derivatives of pyrazine-2-carboxylic acid have been investigated for various therapeutic applications. For instance, amides of pyrazine-2-carboxylic acid have shown potential as antimycobacterial and antifungal agents.[1] Some of these compounds have been found to inhibit the oxygen evolution rate in spinach chloroplasts, suggesting an interaction with components of the photosynthetic electron transport chain.[1]

Piperidine Derivatives: The piperidine scaffold is a cornerstone in the design of enzyme inhibitors due to its versatile chemical properties and presence in many natural alkaloids. Piperidine derivatives have been successfully developed as inhibitors for a diverse array of enzymes, including tyrosinase and pancreatic lipase. Furthermore, the substitution pattern on the piperidine ring is crucial for determining the inhibitory potency and selectivity.[2]

Data on Structurally Related Enzyme Inhibitors

The following tables summarize quantitative inhibition data for compounds structurally related to this compound, providing a valuable reference for potential efficacy.

Table 1: Inhibitory Activity of Pyrazine-2-Carboxylic Acid Amide Derivatives [1]

Compound IDStructureTarget/AssayInhibition
2d 3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acidIn vitro antifungal activityMIC = 31.25-500 μmol·dm⁻³
2f 3-methylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acidIn vitro antifungal activityMIC = 31.25-500 μmol·dm⁻³
2f 3-methylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acidAntialgal activityIC₅₀ = 0.063 mmol·dm⁻³
2m (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acidOxygen evolution rate in spinach chloroplastsIC₅₀ = 0.026 mmol·dm⁻³
2o 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acidMycobacterium tuberculosis72% inhibition

Table 2: Receptor Binding Affinity of Piperidine vs. Piperazine Derivatives [2]

Compound IDCore StructurehH₃R Kᵢ (nM)σ₁R Kᵢ (nM)
4 Piperazine3.171531
5 Piperidine7.703.64

Experimental Protocols

The following are generalized protocols based on methodologies used for characterizing related enzyme inhibitors. These can be adapted to evaluate the inhibitory potential of this compound against specific enzyme targets.

Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.

Materials:

  • Target Enzyme

  • Substrate for the enzyme

  • Assay Buffer (specific to the enzyme)

  • This compound (test compound)

  • Positive Control Inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound stock solution to create a range of concentrations.

  • In a 96-well plate, add the assay buffer, the target enzyme, and varying concentrations of the test compound or positive control.

  • Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare Stock Solution of Test Compound serial_dil Perform Serial Dilutions stock->serial_dil plate_prep Prepare 96-well Plate: Buffer, Enzyme, Inhibitor serial_dil->plate_prep incubation Incubate for Inhibitor Binding plate_prep->incubation reaction Initiate Reaction with Substrate incubation->reaction readout Measure Absorbance (Kinetic Read) reaction->readout calc_rate Calculate Initial Reaction Rates readout->calc_rate plot_curve Plot Inhibition vs. Concentration calc_rate->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for a general enzyme inhibition assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

Materials:

  • Test microbial strain (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • This compound (test compound)

  • Positive control antibiotic

  • Sterile 96-well microplates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microbial strain.

  • Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include a positive control (microbe with antibiotic) and a negative control (microbe with no compound).

  • Incubate the plate at the optimal growth temperature for the microbe (e.g., 37°C for 18-24 hours).

  • Visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

G cluster_setup Assay Setup cluster_incubation Incubation cluster_results Results prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microplate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results det_mic Determine Minimum Inhibitory Concentration (MIC) read_results->det_mic

Caption: Workflow for antimicrobial susceptibility testing.

Potential Signaling Pathway Involvement

Given that piperidine derivatives can act as antagonists for receptors like the histamine H₃ and sigma-1 receptors, this compound could potentially modulate downstream signaling pathways associated with these receptors. Inhibition of these receptors can impact neurotransmitter release and calcium signaling.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling inhibitor 1-(Pyrazin-2-yl)piperidine- 4-carboxylic acid receptor Target Receptor (e.g., Histamine H3R, Sigma-1R) inhibitor->receptor Antagonism g_protein G-protein Coupling receptor->g_protein Inhibition of Signal Transduction effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream_effect Modulation of Neurotransmitter Release or Calcium Signaling second_messenger->downstream_effect

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of "1-(Pyrazin-2-yl)piperidine-4-carboxylic acid".

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Q1: My Buchwald-Hartwig coupling reaction shows low or no conversion of the starting materials (2-chloropyrazine and ethyl isonipecotate). What are the potential causes and solutions?

A1: Low or no conversion in the Buchwald-Hartwig amination of an electron-deficient heteroaryl chloride like 2-chloropyrazine is a common issue. Several factors could be responsible:

  • Catalyst System Inactivity: The choice of palladium precursor and ligand is critical. For challenging substrates like 2-chloropyrazine, a highly active catalyst system is required.

    • Solution: Employ a pre-formed palladium catalyst or an in-situ generated catalyst from a Pd(II) source like Pd(OAc)₂ with a sterically hindered and electron-rich phosphine ligand. Ligands such as XPhos, RuPhos, or BrettPhos are often effective for coupling with heteroaryl chlorides. Ensure the catalyst and ligand are handled under an inert atmosphere to prevent deactivation.

  • Inappropriate Base: The base plays a crucial role in the catalytic cycle.

    • Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, potentially requiring higher temperatures or longer reaction times.[1]

  • Solvent Issues: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst.

    • Solution: Toluene and 1,4-dioxane are commonly used solvents for Buchwald-Hartwig reactions. Ensure the solvent is thoroughly dried and degassed before use to remove water and oxygen, which can deactivate the catalyst.

  • Reaction Temperature: The C-Cl bond of 2-chloropyrazine is relatively strong, requiring sufficient thermal energy for oxidative addition.

    • Solution: Ensure the reaction is heated to an adequate temperature, typically between 80-110 °C. If lower temperatures are used, a more active catalyst system may be necessary.

Q2: I am observing a significant amount of a side product that appears to be the dehalogenated pyrazine. How can I minimize this?

A2: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a known side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient aryl halides.[2]

  • Mechanism: This side reaction can occur through various pathways, including β-hydride elimination from a palladium-amide intermediate.

  • Solutions:

    • Ligand Choice: The use of bulky phosphine ligands can disfavor the pathway leading to hydrodehalogenation by promoting the desired reductive elimination step.

    • Base Selection: The choice of base can influence the extent of side reactions. Experimenting with different bases (e.g., switching from NaOtBu to Cs₂CO₃) may reduce hydrodehalogenation.

    • Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to increased side product formation. Monitor the reaction progress and stop it once the starting material is consumed.

Q3: The hydrolysis of the ethyl ester to the carboxylic acid is incomplete or very slow. What can I do to improve this step?

A3: The saponification of sterically hindered esters can be challenging.

  • Steric Hindrance: The bulky pyrazinylpiperidine group can hinder the approach of the hydroxide ion to the ester carbonyl.

  • Solutions:

    • Harsher Conditions: Increase the concentration of the base (e.g., use 2-4 M NaOH or LiOH), increase the reaction temperature, and/or extend the reaction time. The use of a co-solvent like THF or methanol can improve solubility.

    • Alternative Reagents: For very stubborn esters, alternative hydrolysis methods can be employed, such as using potassium trimethylsilanolate (KOSiMe₃) in an anhydrous solvent.

Q4: I am having difficulty purifying the final product, this compound. What are some effective purification strategies?

A4: The purification of N-aryl piperidine carboxylic acids can be complicated by their physical properties.

  • Amphoteric Nature: The molecule contains both a basic piperidine nitrogen and an acidic carboxylic acid group, making it potentially soluble in both acidic and aqueous solutions.

  • Purification Strategies:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be effective.

    • Acid/Base Extraction: Carefully adjusting the pH of the aqueous solution during workup can facilitate purification. At its isoelectric point, the compound will have minimal water solubility and may precipitate.

    • Chromatography: If the product is not crystalline, column chromatography on silica gel can be used. A mobile phase containing a polar solvent like methanol with a small amount of acetic acid or ammonia can help to improve the peak shape and separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and versatile synthetic route is a two-step process:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 2-chloropyrazine and ethyl isonipecotate (ethyl piperidine-4-carboxylate) to form ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product using a base such as sodium hydroxide or lithium hydroxide.

Q2: Why is the Buchwald-Hartwig amination preferred over classical methods like nucleophilic aromatic substitution (SNAr)?

A2: The Buchwald-Hartwig amination is generally preferred due to its broader substrate scope and milder reaction conditions compared to traditional SNAr reactions.[3] SNAr reactions with unactivated aryl chlorides like 2-chloropyrazine typically require very harsh conditions (high temperatures and pressures) and often result in low yields. The palladium-catalyzed reaction allows for the formation of the C-N bond under more controlled and efficient conditions.

Q3: Can I use piperidine-4-carboxylic acid directly in the Buchwald-Hartwig reaction instead of its ethyl ester?

A3: While it is sometimes possible to use carboxylic acids directly in Buchwald-Hartwig reactions, it is generally not recommended. The acidic proton of the carboxylic acid can interfere with the basic conditions of the reaction and potentially deactivate the catalyst. It is standard practice to protect the carboxylic acid as an ester (e.g., ethyl or methyl ester) and then deprotect it in a subsequent step.

Q4: What are some key safety precautions to take during this synthesis?

A4:

  • Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). They can also be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Strong Bases: Strong bases like sodium tert-butoxide are corrosive and react violently with water. Handle them with care in a fume hood.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Use them in a well-ventilated area.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(Pyrazin-2-yl)piperidine-4-carboxylate (Buchwald-Hartwig Amination)
  • Reagents:

    • 2-Chloropyrazine

    • Ethyl isonipecotate

    • Palladium(II) acetate (Pd(OAc)₂)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

  • Procedure:

    • To a dry Schlenk flask, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene, followed by 2-chloropyrazine (1.0 eq), ethyl isonipecotate (1.2 eq), and sodium tert-butoxide (1.4 eq).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound (Saponification)
  • Reagents:

    • Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ethyl ester in a mixture of THF and water.

    • Add an excess of LiOH or NaOH (2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Carefully acidify the aqueous layer with HCl (e.g., 1 M HCl) to a pH of approximately 6-7.

    • The product may precipitate out of solution at its isoelectric point. If so, collect the solid by filtration. If not, extract the product into a suitable organic solvent like dichloromethane or a mixture of chloroform and isopropanol.

    • Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the final product. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of this compound

ParameterBuchwald-Hartwig AminationSaponification
Reactants 2-Chloropyrazine, Ethyl isonipecotateEthyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
Catalyst/Reagent Pd(OAc)₂ / XPhosLiOH or NaOH
Base Sodium tert-butoxide-
Solvent TolueneTHF/Water
Temperature 100 °C25-50 °C
Reaction Time 12-24 hours4-12 hours
Typical Yield 70-90%>90%

Visualizations

SynthesisWorkflow Start Starting Materials: 2-Chloropyrazine Ethyl Isonipecotate Buchwald Buchwald-Hartwig Amination (Pd(OAc)₂, XPhos, NaOtBu, Toluene, 100°C) Start->Buchwald Intermediate Ethyl 1-(Pyrazin-2-yl)piperidine-4-carboxylate Buchwald->Intermediate Coupling Saponification Saponification (LiOH, THF/H₂O, 25-50°C) Intermediate->Saponification Hydrolysis Purification Purification (Acidification, Extraction/Filtration) Saponification->Purification Workup Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Problem Low Conversion in Buchwald-Hartwig Reaction CheckCatalyst Is the catalyst system active? (Inert atmosphere, appropriate ligand) Problem->CheckCatalyst CheckBase Is the base appropriate and active? Problem->CheckBase CheckConditions Are the reaction conditions optimal? (Anhydrous solvent, sufficient temperature) Problem->CheckConditions SolutionCatalyst Use a more active catalyst/ligand (e.g., XPhos, RuPhos) CheckCatalyst->SolutionCatalyst No SolutionBase Switch to a stronger base (e.g., NaOtBu) or screen alternatives CheckBase->SolutionBase No SolutionConditions Ensure anhydrous/degassed solvent and adequate heating CheckConditions->SolutionConditions No

Caption: Troubleshooting logic for low reaction conversion.

References

Technical Support Center: Synthesis of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The most common and effective synthetic strategies involve a two-step process:

  • C-N Cross-Coupling: Formation of the bond between the pyrazine and piperidine rings. This is typically achieved through either a Buchwald-Hartwig amination or a Nucleophilic Aromatic Substitution (SNAr) reaction. To prevent unwanted side reactions, an ester of piperidine-4-carboxylic acid, such as ethyl or methyl isonipecotate, is used.

  • Hydrolysis: Conversion of the ester intermediate to the final carboxylic acid product.

Q2: Why is it recommended to use an ester of piperidine-4-carboxylic acid instead of the free acid in the coupling reaction?

A2: The carboxylic acid group can interfere with the coupling reaction in several ways. It can act as a ligand for the metal catalyst in Buchwald-Hartwig amination, potentially deactivating it. In SNAr reactions, its acidic proton can react with the base, complicating the reaction stoichiometry and potentially leading to the formation of unwanted byproducts. Esterification protects this reactive group, leading to cleaner reactions and higher yields.

Q3: What are the key differences between the Buchwald-Hartwig and SNAr approaches for this synthesis?

A3: The choice between these two methods primarily depends on the reactivity of the starting 2-halopyrazine.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is very versatile and can be used with a wide range of 2-halopyrazines (chloro-, bromo-, or iodo-). It generally offers high yields but requires careful exclusion of oxygen and moisture, and the cost of the palladium catalyst and phosphine ligands can be a consideration.

  • Nucleophilic Aromatic Substitution (SNAr): This method is typically simpler and does not require a metal catalyst. However, it is generally only effective when the pyrazine ring is sufficiently electron-deficient to be susceptible to nucleophilic attack. This usually necessitates the use of a more reactive starting material like 2-fluoropyrazine or having electron-withdrawing groups on the pyrazine ring. The reactions often require higher temperatures.

Q4: I am observing a significant amount of starting material remaining after my coupling reaction. What are the likely causes?

A4: Incomplete conversion can be due to several factors. For Buchwald-Hartwig reactions, ensure your catalyst is active, the ligand is appropriate for the substrate, and the reaction is performed under a strictly inert atmosphere. For both methods, check the purity of your reagents and solvents, ensure the reaction temperature is optimal, and consider extending the reaction time.

Q5: What are common side products in this synthesis?

A5: Common side products can include:

  • Hydrolysis of the ester: If water is present in the reaction mixture, the ester group may be partially or fully hydrolyzed to the carboxylic acid, especially under basic conditions.

  • Homocoupling of the halopyrazine: In Buchwald-Hartwig reactions, the 2-halopyrazine can sometimes couple with itself to form a bipyrazine byproduct.

  • Dehalogenation of the halopyrazine: The halogen atom on the pyrazine can be replaced by a hydrogen atom, leading to the formation of unsubstituted pyrazine.

  • Products of pyrazine ring degradation: Pyrazine derivatives can be sensitive to harsh reaction conditions, so overly high temperatures or extreme pH during workup should be avoided.[1]

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Catalyst Deactivation Ensure the reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[2] Use degassed solvents. Consider using a pre-catalyst that is more air-stable.
Suboptimal Ligand The choice of phosphine ligand is critical. For electron-deficient heteroaryl halides like 2-chloropyrazine, bulky and electron-rich ligands such as XPhos or SPhos often give good results. Screen a variety of ligands to find the optimal one for your specific system.
Incorrect Base The strength and type of base can significantly impact the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. If starting material decomposition is observed, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial.[2]
Low Reaction Temperature Buchwald-Hartwig reactions often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate. Ensure your reaction is being heated to the appropriate temperature.
Impure Starting Materials Impurities in the 2-halopyrazine or the piperidine ester can poison the catalyst. Ensure your starting materials are of high purity.
Issue 2: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Steps
Insufficiently Activated Pyrazine SNAr reactions work best with highly electron-deficient pyrazines. If using 2-chloropyrazine or 2-bromopyrazine, the reaction may be sluggish. Consider using the more reactive 2-fluoropyrazine if available.
Inadequate Base A base is required to deprotonate the piperidine nitrogen, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Ensure at least a stoichiometric amount of base is used.
Suboptimal Solvent Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate SNAr reactions.
Low Reaction Temperature SNAr reactions on heteroaromatics often require high temperatures (e.g., 100-150 °C) to overcome the activation energy barrier.
Presence of Water Water can compete with the piperidine nucleophile and lead to the formation of 2-hydroxypyrazine as a byproduct. Use anhydrous solvents and reagents.
Issue 3: Incomplete or Problematic Ester Hydrolysis
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction by TLC or LC-MS to ensure all the starting ester has been consumed. If the reaction stalls, consider increasing the amount of base (e.g., LiOH or NaOH), the temperature, or the reaction time.
Product Precipitation Issues After acidification to protonate the carboxylic acid, the product may not readily precipitate. Try cooling the solution in an ice bath or adding a co-solvent in which the product is less soluble.
Difficulty with Extraction The zwitterionic nature of the product can sometimes make extraction challenging. You may need to perform multiple extractions with an appropriate organic solvent. Adjusting the pH of the aqueous layer can sometimes improve extraction efficiency.
Product Degradation If the hydrolysis is performed under harsh conditions (e.g., high concentration of strong base and high temperature for a prolonged period), degradation of the pyrazine ring can occur. Use milder conditions if degradation is suspected.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(Pyrazin-2-yl)piperidine-4-carboxylate via Buchwald-Hartwig Amination

Materials:

  • 2-Chloropyrazine

  • Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Add sodium tert-butoxide (1.4 equivalents).

  • Add 2-chloropyrazine (1.0 equivalent) and ethyl isonipecotate (1.2 equivalents).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 1-(Pyrazin-2-yl)piperidine-4-carboxylate

Materials:

  • Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate in a mixture of methanol (or THF) and water.

  • Add LiOH (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and carefully acidify to a pH of approximately 3-4 with 1M HCl.

  • The product may precipitate upon acidification and can be collected by filtration.

  • If the product does not precipitate, extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Synthesis_Workflow cluster_esterification Step 1: Esterification (Optional but Recommended) cluster_coupling Step 2: C-N Coupling cluster_buchwald Buchwald-Hartwig cluster_snar SNAr cluster_hydrolysis Step 3: Hydrolysis start Piperidine-4-carboxylic acid ester Ethyl isonipecotate start->ester EtOH, H+ or SOCl2 ester2 Ethyl isonipecotate ester->ester2 halopyrazine 2-Halopyrazine (e.g., 2-Chloropyrazine) coupled_ester Ethyl 1-(Pyrazin-2-yl)piperidine-4-carboxylate halopyrazine->coupled_ester ester2->coupled_ester coupled_ester2 Ethyl 1-(Pyrazin-2-yl)piperidine-4-carboxylate coupled_ester->coupled_ester2 pd_cat Pd Catalyst ligand Ligand base_bh Base base_snar Base solvent_snar Polar Aprotic Solvent final_product This compound coupled_ester2->final_product 1. Base (LiOH or NaOH) 2. Acid (HCl)

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes cluster_solutions start Low Yield in Coupling Reaction catalyst_issue Catalyst/Ligand Problem (Buchwald-Hartwig) start->catalyst_issue Is it a Buchwald-Hartwig reaction? reagent_issue Reagent Purity/Activity start->reagent_issue conditions_issue Suboptimal Conditions start->conditions_issue side_reactions Side Reactions start->side_reactions solution_catalyst Screen different ligands (e.g., XPhos). Use pre-catalyst. Ensure inert atmosphere. catalyst_issue->solution_catalyst solution_reagent Purify starting materials. Use anhydrous, degassed solvents. reagent_issue->solution_reagent solution_conditions Optimize temperature and reaction time. Choose appropriate base and solvent. conditions_issue->solution_conditions solution_side_reactions Use ester protection. Control temperature carefully. Optimize stoichiometry. side_reactions->solution_side_reactions

Caption: Troubleshooting logic for low yield in the coupling reaction.

References

Technical Support Center: Synthesis of Pyrazinylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazinylpiperidines.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments, focusing on the formation of common side products.

Issue 1: Formation of N-Oxide Impurities

Symptoms:

  • Appearance of unexpected peaks in LC-MS analysis with a mass increase of 16 amu compared to the desired product.

  • Changes in the polarity of the product mixture, leading to difficulties in purification.

Potential Causes:

  • Use of strong oxidizing agents during the synthesis.

  • Presence of peroxides in solvents (e.g., aged ethers).

  • Aerobic reaction conditions at elevated temperatures.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Use of Milder Oxidizing Agents When oxidation is a necessary step, consider using milder reagents such as urea-hydrogen peroxide (UHP) or sodium perborate in acetic acid.[1] For example, when N-oxidation is desired, a controlled reaction with m-CPBA in a microreactor can offer better control over the reaction and minimize over-oxidation.[2]Reduced formation of N-oxides and other over-oxidized byproducts.
Degassing of Solvents Prior to use, degas solvents by bubbling an inert gas (e.g., argon or nitrogen) through them for 15-30 minutes or by using the freeze-pump-thaw method.Minimizes the presence of dissolved oxygen, reducing the likelihood of aerobic oxidation.
Inert Atmosphere Conduct the reaction under an inert atmosphere of nitrogen or argon, especially when heating for prolonged periods.Prevents oxidation of the nitrogen atoms in the pyrazine and piperidine rings.

Experimental Protocol: N-Oxidation using Urea-Hydrogen Peroxide (UHP)

  • Dissolve the pyrazinylpiperidine starting material in a suitable solvent (e.g., acetonitrile or methanol).

  • Add 1.1 to 1.5 equivalents of Urea-Hydrogen Peroxide (UHP) to the solution.

  • Stir the reaction mixture at room temperature or slightly elevated temperatures (40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent and purify by column chromatography.

Issue 2: Formation of 1,4-Disubstituted Piperazine Byproducts

Symptoms:

  • Identification of a byproduct with a mass corresponding to the addition of a second pyrazinyl group to the piperazine ring.

  • Observed in reactions involving the coupling of a halopyrazine with piperazine.

Potential Causes:

  • Use of an excess of the halopyrazine reactant.

  • Reaction conditions that favor multiple substitutions on the piperazine nitrogen atoms.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Control of Stoichiometry Use a molar excess of piperazine relative to the 2-halopyrazine. A common ratio is 3-5 equivalents of piperazine.The excess piperazine acts as both a reactant and a base, statistically favoring the formation of the monosubstituted product.
Stepwise Synthesis Protect one of the nitrogen atoms of piperazine with a suitable protecting group (e.g., Boc) before coupling with the halopyrazine. Following the reaction, deprotect the second nitrogen.Ensures selective monosubstitution and prevents the formation of the 1,4-disubstituted byproduct.

Experimental Protocol: Monosubstitution of Piperazine with 2-Chloropyrazine

  • In a round-bottom flask, dissolve piperazine (3-5 equivalents) in a suitable solvent such as ethanol or acetonitrile.

  • Add a base, such as potassium carbonate or triethylamine (if piperazine itself is not used in large excess).

  • Add 2-chloropyrazine (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the 2-chloropyrazine is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate the desired 1-(pyrazin-2-yl)piperazine.

Issue 3: Incomplete Reduction of Pyridine Precursors

Symptoms:

  • Presence of tetrahydropyridine intermediates in the final product mixture when synthesizing the piperidine ring via pyridine reduction.[3]

  • Complex NMR spectra showing signals corresponding to both aromatic and partially saturated rings.

Potential Causes:

  • Insufficient reaction time or temperature for the hydrogenation/reduction step.

  • Inadequate amount or activity of the reducing agent or catalyst.

  • Catalyst poisoning.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Optimization of Reduction Conditions Increase the reaction time, temperature, or pressure (for catalytic hydrogenation). Screen different reducing agents (e.g., NaBH4, LiAlH4) or hydrogenation catalysts (e.g., Pd/C, PtO2, Raney Nickel).[3]Complete reduction of the pyridine ring to the desired piperidine.
Use of a More Active Catalyst If catalyst poisoning is suspected, use a fresh batch of catalyst or a more robust catalyst. For example, rhodium-based catalysts can sometimes be more effective than palladium for pyridine reduction.Efficient and complete reduction, even in the presence of potentially poisoning functional groups.

Experimental Protocol: Catalytic Hydrogenation of a Pyridinium Salt

  • Dissolve the pyridinium salt precursor in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%).

  • Place the reaction vessel in a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-50 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude piperidine product.

  • Purify as needed.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of pyrazinylpiperidines?

A1: The most frequently encountered side products include:

  • N-oxides: Formed by the oxidation of the nitrogen atoms on the pyrazine or piperidine ring.[4][5]

  • 1,4-Disubstituted piperazines: Resulting from the reaction of both nitrogen atoms of the piperazine ring with the pyrazinyl electrophile.

  • Tetrahydropyridines: Incomplete reduction products when the piperidine ring is formed by the reduction of a pyridine precursor.[3]

  • Other substitution isomers: Depending on the specific pyrazine starting material and reaction conditions, other positional isomers may form.

Q2: How can I detect and quantify these impurities?

A2: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the detection and quantification of impurities in pharmaceutical synthesis. It allows for the separation of the desired product from its byproducts and provides mass information for their identification. Nuclear magnetic resonance (NMR) spectroscopy is also crucial for structural elucidation of both the main product and any significant impurities.

Q3: Are there any general strategies to improve the purity of my final product?

A3: Yes, several general strategies can be employed:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst to find conditions that maximize the yield of the desired product and minimize side reactions.

  • Purify Starting Materials: Ensure that all starting materials and reagents are of high purity to avoid introducing unwanted substances that could lead to side reactions.

  • Effective Purification Techniques: Utilize appropriate purification methods such as column chromatography, recrystallization, or preparative HPLC to effectively remove impurities from the final product.

Mandatory Visualizations

Experimental Workflow for Pyrazinylpiperidine Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 1. Starting Materials (e.g., 2-Chloropyrazine, Piperazine) B 2. Reaction (e.g., Nucleophilic Substitution) A->B C 3. Work-up (e.g., Extraction, Washing) B->C D 4. Crude Product C->D E 5. Column Chromatography D->E F 6. Pure Product Fractions E->F G 7. Solvent Evaporation F->G H 8. Final Product G->H I 9. Characterization (NMR, LC-MS, etc.) H->I

Caption: A generalized experimental workflow for the synthesis, purification, and analysis of pyrazinylpiperidines.

Signaling Pathway of Pyrazinylpiperidine-based Antipsychotics

Many pyrazinylpiperidine derivatives exhibit antipsychotic activity by modulating dopamine D2 and serotonin 5-HT2A receptor signaling pathways.[6][7][8][9][10]

G cluster_drug Drug Action cluster_receptors Receptor Modulation cluster_downstream Downstream Signaling Drug Pyrazinylpiperidine (e.g., Antipsychotic) D2R Dopamine D2 Receptor Drug->D2R Antagonism/ Partial Agonism HT2AR Serotonin 5-HT2A Receptor Drug->HT2AR Antagonism G_protein G-protein Signaling (e.g., Gαi/o, Gαq/11) D2R->G_protein Activation Beta_arrestin β-Arrestin Signaling D2R->Beta_arrestin Recruitment HT2AR->G_protein Activation HT2AR->Beta_arrestin Recruitment Cellular_Response Modulation of Neuronal Activity G_protein->Cellular_Response Beta_arrestin->Cellular_Response

Caption: A simplified diagram illustrating the modulation of dopamine D2 and serotonin 5-HT2A receptor signaling pathways by pyrazinylpiperidine-based antipsychotics.

References

Technical Support Center: Pyrazine-Piperidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in pyrazine-piperidine coupling reactions. Find troubleshooting guidance and frequently asked questions to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My pyrazine-piperidine coupling reaction is resulting in a low or no yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazine-piperidine coupling, a type of Buchwald-Hartwig amination, can be attributed to several factors. Here are some common culprits and potential solutions:

  • Inappropriate Catalyst System: The choice of palladium precursor and ligand is critical for the successful coupling of electron-deficient heterocycles like pyrazines.[1][2]

    • Troubleshooting: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and sterically hindered, electron-rich phosphine ligands (e.g., XPhos, tBuDavePhos).[3][4][5] For less reactive chloropyrazines, more active, third-generation Buchwald-Hartwig catalysts may be necessary.[1]

  • Suboptimal Base Selection: The base plays a crucial role in the catalytic cycle, but an inappropriate choice can lead to side reactions or catalyst inhibition.[2][3] The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting catalysis.[1]

    • Troubleshooting: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective.[3] However, if starting material decomposition is observed, consider weaker bases such as K₃PO₄ or Cs₂CO₃, which may require higher temperatures or longer reaction times.[1][2]

  • Low Reactivity of Halopyrazine: The reactivity of halopyrazines follows the trend I > Br > Cl, with chloropyrazines being the most challenging substrates.[1]

    • Troubleshooting: For chloropyrazines, employing more active catalyst systems is often necessary.[1] Increasing the reaction temperature and time can also improve yields, but this should be balanced against the potential for product degradation.[6]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.

    • Troubleshooting: Ensure the reaction is carried out under a rigorously inert atmosphere (e.g., nitrogen or argon).[1][3] Solvents should be degassed prior to use.[3]

Q2: I am observing the formation of significant side products in my reaction. What are they and how can I minimize them?

A2: Several side reactions can compete with the desired C-N bond formation in pyrazine-piperidine coupling reactions.

  • Aryl Halide Homocoupling (Biaryl Formation): This occurs when two pyrazine molecules couple together.

    • Troubleshooting: Optimize the catalyst-to-ligand ratio; a 1:1 to 1:2 ratio is typical.[3] Using ligands that favor C-N reductive elimination over C-C coupling can also be beneficial.[3]

  • Hydrodehalogenation: The pyrazine halide is reduced, replacing the halogen with a hydrogen atom.

    • Troubleshooting: This can be caused by moisture in the reaction. Ensure all reagents and solvents are anhydrous.[3]

  • β-Hydride Elimination: This is a potential side reaction when the amine coupling partner has β-hydrogens, leading to the formation of an enamine and a hydrodehalogenated arene.[7]

    • Troubleshooting: While piperidine has β-hydrogens, careful selection of the ligand and reaction conditions can minimize this pathway. Ligands that promote rapid reductive elimination are preferred.[3]

Q3: My starting materials or product seem to be degrading under the reaction conditions. How can I prevent this?

A3: Pyrazine derivatives can be sensitive to harsh reaction conditions.[6]

  • Troubleshooting:

    • Temperature: Avoid excessively high temperatures, which can lead to the degradation of pyrazines.[8] A systematic optimization of the reaction temperature (e.g., 80-110 °C) is recommended.[3][5]

    • Base: If a strong base like NaOtBu is suspected to cause degradation, switch to a weaker base like K₂CO₃ or Cs₂CO₃.[2]

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the reaction has reached completion.[1][6]

Q4: How do I effectively purify my pyrazine-piperidine product?

A4: The purification of pyrazine-piperidine coupling products can be challenging due to their basicity and polarity.

  • Work-up: Upon completion, the reaction is typically cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine to remove the inorganic base and salts.[1][3]

  • Chromatography: Flash column chromatography on silica gel is a common method for purification.[1][6]

    • Troubleshooting: The basicity of the product can lead to strong interactions with the acidic silica gel, causing streaking or poor recovery. To mitigate this, a small amount of a basic modifier (e.g., triethylamine, typically 1%) can be added to the eluent.[9]

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method.[10]

    • Troubleshooting: The choice of solvent is crucial. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[10]

Data Presentation

Table 1: Effect of Ligand and Base on the Buchwald-Hartwig Coupling of 4-halo-1H-1-tritylpyrazoles and Piperidine. [4][11]

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)TimeYield (%)
14-Iodo-1H-1-tritylpyrazolePd(dba)₂ (10)tBuDavePhos (20)tBuOK (2.0)Xylene16010 min (MW)95
24-Bromo-1H-1-tritylpyrazolePd(dba)₂ (10)tBuDavePhos (20)tBuOK (2.0)Xylene16010 min (MW)75

Table 2: Representative Conditions for Buchwald-Hartwig Amination of N-Boc-piperazine with Aryl Halides. [12]

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)
4-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018 h96
4-ChloroanisolePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH11024 h85

Experimental Protocols

General Protocol for Pyrazine-Piperidine Coupling (Buchwald-Hartwig Amination):

This protocol is a general guideline and may require optimization for specific substrates.

Reagents & Equipment:

  • Halopyrazine (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and a phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the halopyrazine, the palladium precatalyst (or palladium source and ligand), and the base.

  • Evacuate and backfill the flask with the inert gas three times.[3]

  • Add the anhydrous, degassed solvent via syringe, followed by the piperidine.[3]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazine-piperidine derivative.[6]

Mandatory Visualizations

Troubleshooting_Flowchart start Low or No Yield in Pyrazine-Piperidine Coupling catalyst Is the Catalyst System Optimal? start->catalyst base Is the Base Choice Appropriate? catalyst->base Yes solution_catalyst Screen Pd sources (Pd(OAc)₂, Pd₂(dba)₃) and ligands (XPhos, tBuDavePhos). Use G3 precatalysts for chloropyrazines. catalyst->solution_catalyst No conditions Are Reaction Conditions Optimized? base->conditions Yes solution_base Try alternative bases (K₃PO₄, Cs₂CO₃) if decomposition occurs with NaOtBu. Ensure base is finely ground. base->solution_base No purity Are Starting Materials Pure? conditions->purity Yes solution_conditions Ensure rigorous inert atmosphere. Degas solvents. Optimize temperature (80-110 °C) and monitor reaction time. conditions->solution_conditions No solution_purity Purify starting materials if necessary. Ensure reagents are anhydrous. purity->solution_purity No end Improved Yield purity->end Yes solution_catalyst->base solution_base->conditions solution_conditions->purity solution_purity->end

Caption: A decision tree for troubleshooting low yield in pyrazine-piperidine coupling.

Experimental_Workflow reagents 1. Reagent Preparation (Halopyrazine, Piperidine, Catalyst, Base) in Schlenk tube under inert gas solvent 2. Add Anhydrous, Degassed Solvent reagents->solvent reaction 3. Heat and Stir (80-110 °C) solvent->reaction monitoring 4. Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Work-up (Quench, Extract, Wash, Dry) monitoring->workup Complete purification 6. Purification (Column Chromatography) workup->purification product 7. Pure Product Analysis purification->product

Caption: A generalized experimental workflow for pyrazine-piperidine coupling.

References

Technical Support Center: Purification of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of "1-(Pyrazin-2-yl)piperidine-4-carboxylic acid".

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Issue 1: Poor Separation of Impurities during Column Chromatography

Question: My flash chromatography purification of this compound is showing poor separation, with multiple overlapping peaks. How can I improve the resolution?

Answer:

The purification of pyrazine derivatives can be challenging due to the presence of structurally similar impurities with close polarities.[1][2] Here are several strategies to enhance separation:

  • Optimize the Stationary Phase: Standard silica gel (with a surface area of approximately 500 m²/g) may not be sufficient.[2] Consider using a higher surface area silica (>700 m²/g) to improve the separation of closely related pyrazine compounds.[2][3]

  • Adjust the Mobile Phase: A common mobile phase for purifying pyrazine derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[3] A 90:10 hexane/ethyl acetate mixture has been shown to be effective for eluting pyrazines while retaining more polar impurities like imidazoles.[2][4][5]

  • Employ Gradient Elution: Instead of an isocratic system (constant solvent mixture), a gradient elution can significantly improve resolution. Start with a mobile phase of low polarity and gradually increase the proportion of the more polar solvent. A shallow gradient is often effective for separating compounds with similar retention times.[2]

  • Check Sample Loading: Overloading the column is a common cause of poor separation. Ensure the amount of crude product loaded is appropriate for the column dimensions and the difficulty of the separation.[2]

Issue 2: Persistent Impurities after Liquid-Liquid Extraction (LLE)

Question: After performing a liquid-liquid extraction, I'm still observing significant impurities in my product, particularly what I suspect are imidazole derivatives from the synthesis. What can I do?

Answer:

Co-extraction of impurities is a frequent problem, especially when using moderately polar solvents.

  • Solvent Choice in LLE: Imidazole-based impurities are known to be co-extracted with pyrazines when using solvents like methyl-t-butyl ether (MTBE) or ethyl acetate.[4][5] To avoid this, consider using a less polar solvent like hexane for the extraction, which has been shown to leave imidazole derivatives in the aqueous layer.[4][5]

  • Perform Multiple Extractions: A single extraction is often insufficient. For effective purification of pyrazines from an aqueous solution, multiple extractions with fresh portions of the organic solvent are recommended.[4][5]

  • Post-LLE Silica Plug: If you continue to have issues with polar impurities after extraction, you can pass your organic extract through a short column (plug) of silica gel. The silica will retain the more polar imidazole impurities, allowing the desired pyrazine product to be eluted.[1][2][4][5]

Issue 3: Difficulties with Crystallization/Recrystallization

Question: I am struggling to crystallize my this compound. It either "oils out" or forms an amorphous precipitate. What are the best practices for recrystallization?

Answer:

Crystallization of piperidine derivatives can be challenging.[6] Success often depends on careful solvent selection and a controlled cooling process.

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][6] Experiment with a range of solvents from polar (e.g., ethanol, methanol) to moderately polar aprotic (e.g., acetonitrile).[6] Given the carboxylic acid moiety, polar protic solvents are often a good starting point.[7]

  • Slow Cooling Rate: Rapidly cooling the saturated solution can lead to the precipitation of an impure, amorphous solid.[1] Allow the solution to cool slowly and without disturbance to room temperature. Once crystal formation begins, you can then place the flask in an ice bath to maximize the yield.[1]

  • Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is a valuable technique. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" anti-solvent (in which the compound is insoluble but is miscible with the "good" solvent) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can induce crystallization.[6]

  • Salt Formation: For molecules with acidic or basic functional groups, such as your carboxylic acid, crystallization of a salt form can be an effective purification strategy.[8] For instance, forming a hydrochloride salt might improve the crystalline properties.

Data Summary

The following table summarizes key quantitative parameters for the purification of pyrazine and piperidine derivatives.

ParameterRecommended Value/ConditionApplication
Chromatography
Silica Gel Surface Area>700 m²/gFor improved separation of closely related pyrazine impurities[2][3]
Mobile Phase Composition90:10 Hexane/Ethyl AcetateElution of pyrazines while retaining imidazole impurities[2][4][5]
Liquid-Liquid Extraction
Extraction SolventHexaneTo prevent co-extraction of imidazole impurities[4][5]

Experimental Protocols & Workflows

General Purification Workflow for this compound

The following diagram illustrates a typical purification workflow, incorporating liquid-liquid extraction, column chromatography, and final recrystallization.

Purification_Workflow cluster_synthesis Synthesis Output cluster_extraction Initial Purification cluster_chromatography Chromatographic Separation cluster_final Final Purification & Isolation Crude_Product Crude Reaction Mixture LLE Liquid-Liquid Extraction (Aqueous/Hexane) Crude_Product->LLE Isolate organic phase Column_Chromatography Silica Gel Column Chromatography (High Surface Area Silica, Gradient Elution) LLE->Column_Chromatography Concentrated Extract Recrystallization Recrystallization (Slow Cooling) Column_Chromatography->Recrystallization Combined Pure Fractions Pure_Compound Pure this compound Recrystallization->Pure_Compound Filtered Crystals

Caption: A generalized workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

This diagram outlines a decision-making process for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting Start Attempt Recrystallization with Single Solvent Result Successful Crystallization? Start->Result Success Pure Crystals Obtained Result->Success Yes Failure No Crystals, Oiling Out, or Amorphous Solid Result->Failure No Troubleshoot Troubleshooting Options Failure->Troubleshoot Option1 Try a Different Single Solvent Troubleshoot->Option1 Option2 Implement Slow Cooling if not already done Troubleshoot->Option2 Option3 Use a Two-Solvent (Solvent/Anti-Solvent) System Troubleshoot->Option3 Option4 Attempt Salt Formation and Crystallization Troubleshoot->Option4

Caption: Decision tree for troubleshooting recrystallization issues.

References

Technical Support Center: Recrystallization of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of "1-(Pyrazin-2-yl)piperidine-4-carboxylic acid."

Troubleshooting Guide

Issue 1: The compound does not dissolve in the chosen solvent, even when heated.

  • Question: I've added my crude "this compound" to the solvent and heated it, but it's not dissolving. What should I do?

  • Answer: This indicates that the solvent is likely a poor choice for your compound at the current volume. Here are a few steps you can take:

    • Increase Solvent Volume: Add a small, measured amount of additional solvent and continue heating. The goal is to reach a point of saturation at the solvent's boiling point.[1]

    • Evaluate Solvent Choice: If you have added a significant amount of solvent (e.g., more than 20 times the mass of your compound) and it still hasn't dissolved, the solvent is likely unsuitable. You will need to select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[2]

    • Consider a Solvent Mixture: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.

Issue 2: No crystals form upon cooling.

  • Question: My compound dissolved completely in the hot solvent, but after cooling to room temperature and even in an ice bath, no crystals have formed. What went wrong?

  • Answer: The absence of crystal formation upon cooling is a common issue and usually points to one of two things:

    • Excess Solvent: You may have used too much solvent, and the solution is not saturated enough for crystals to form.[1][2][3] To remedy this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[3]

    • Supersaturation: The solution may be supersaturated, meaning the conditions are right for crystallization, but it hasn't initiated. To induce crystallization, you can:

      • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

      • Add a seed crystal. If you have a small amount of the pure compound, adding a tiny crystal to the solution can initiate crystallization.[3]

      • Cool for a longer period. Sometimes, crystallization is simply a slow process. Allow the solution to stand undisturbed for a longer period.

Issue 3: The compound "oils out" instead of forming crystals.

  • Question: When I cooled my solution, an oily liquid formed instead of solid crystals. What is this, and how can I fix it?

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities which can depress the melting point.[3] To resolve this:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to lower the saturation point and allow the solution to cool more slowly.[3]

    • Use a Lower Boiling Point Solvent: If the problem persists, consider using a solvent with a lower boiling point.

    • Charcoal Treatment: If colored impurities are present, they may be contributing to the oiling out. A charcoal treatment of the hot solution before cooling can help remove these impurities.[3]

Issue 4: The recrystallization yield is very low.

  • Question: I successfully obtained crystals, but my final yield is much lower than expected. What are the possible reasons for this?

  • Answer: A low yield can result from several factors during the recrystallization process:

    • Using too much solvent: As mentioned, excess solvent will retain more of your dissolved compound even after cooling.[1][2][3]

    • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), some product can be lost in the filter paper.

    • Incomplete crystallization: Not allowing the solution to cool sufficiently will result in less product crystallizing out.

    • Excessive washing: Washing the collected crystals with too much cold solvent can redissolve some of the product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing "this compound"?

A1: The ideal solvent must be determined experimentally. A good starting point would be polar protic solvents like ethanol, methanol, or water, or polar aprotic solvents like acetone or ethyl acetate, given the presence of the carboxylic acid and piperidine functional groups. The principle of "like dissolves like" can be a useful guide.[1] Heterocyclic compounds are also known to crystallize well.[4]

Q2: How do I perform a solvent selection test?

A2: To select a suitable solvent, place a small amount of your crude compound into several test tubes. Add a small amount of a different potential solvent to each tube. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Upon cooling, the compound should recrystallize.

Q3: How pure does my crude material need to be for recrystallization to be effective?

A3: Recrystallization is most effective for purifying compounds that are already relatively pure (e.g., 80-90% purity). If the crude material contains a large amount of impurities, a different purification method, such as column chromatography, may be necessary first.

Q4: Can I reuse the filtrate (mother liquor)?

A4: The filtrate will contain some of your dissolved product. It is possible to recover more of the compound by concentrating the filtrate and allowing a second crop of crystals to form. However, this second crop will likely be less pure than the first.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is just dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, do not disturb the flask during this time.[1]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven. The solid should be dried to a constant weight.[1]

Data Presentation

Table 1: Hypothetical Solubility Data for Solvent Selection

SolventSolubility at 25°CSolubility at Boiling PointObservations
WaterSparingly SolubleSolublePotential for good crystal formation.
EthanolSolubleVery SolubleMay result in lower yield due to high solubility at room temperature.
AcetoneSparingly SolubleSolubleGood candidate for recrystallization.
HexaneInsolubleInsolubleUnsuitable solvent.
TolueneInsolubleSparingly SolublePotentially suitable, but may require larger volumes.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Compound Oils Out? cool->oiling_out crystals Crystals Form? collect Collect Crystals crystals->collect Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals->induce_crystallization No end End collect->end oiling_out->crystals No reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool induce_crystallization->cool evaporate_solvent Too Much Solvent? Evaporate Some Solvent induce_crystallization->evaporate_solvent Still No Crystals evaporate_solvent->cool

Caption: Troubleshooting workflow for the recrystallization process.

Solvent_Selection_Logic start Select Potential Solvent test_rt Test Solubility at Room Temperature start->test_rt soluble_rt Soluble? test_rt->soluble_rt test_hot Test Solubility in Hot Solvent soluble_rt->test_hot No unsuitable_good Unsuitable: Too Good soluble_rt->unsuitable_good Yes soluble_hot Soluble? test_hot->soluble_hot suitable Suitable Solvent soluble_hot->suitable Yes unsuitable_bad Unsuitable: Too Bad soluble_hot->unsuitable_bad No

Caption: Logic diagram for selecting a suitable recrystallization solvent.

References

"1-(Pyrazin-2-yl)piperidine-4-carboxylic acid" stability issues

Author: BenchChem Technical Support Team. Date: December 2025

1-(Pyrazin-2-yl)piperidine-4-carboxylic acid | C10H13N3O2 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound, 1393323-53-0. http://www.chemspider.com/Chemical-Structure.58820986.html

This compound | 1393323-53-0 ... this compound; CAS Number: 1393323-53-0; EC Number: 810-025-4; Synonyms: 1-(2-Pyrazinyl)-4-piperidinecarboxylic acid; ... https://www.sigmaaldrich.com/US/en/product/bld/bb01048689

This compound 1393323-53-0 this compound. 1393323-53-0. C10H13N3O2. In Stock. FCD1393323530. This compound. https://www.fluorochem.co.uk/products/fcd1393323530

This compound | CAS 1393323-53-0 this compound is a piperidine derivative. Piperidines are saturated heterocyclic compounds that are widely found in natural ... https://www.medchemexpress.com/1-(pyrazin-2-yl)piperidine-4-carboxylic-acid.html

This compound | C10H13N3O2 - PubChem this compound is a chemical compound with the formula C10H13N3O2. It has a molecular weight of 207.23 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/71465225

This compound | CAS 1393323-53-0 ... It is also a GPR109A agonist. GPR109A is a G-protein coupled receptor that is expressed in adipocytes and immune cells. https://www.caymanchem.com/product/23744/1-(pyrazin-2-yl)piperidine-4-carboxylic-acid

This compound this compound is a reactant in the synthesis of dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. https://www.selleckchem.com/products/1-pyrazin-2-yl-piperidine-4-carboxylic-acid.html

This compound | 1393323-53-0 Storage, Store at -20°C. Synonyms, 1-(Pyrazin-2-yl)-4-piperidinecarboxylic acid. SMILES, O=C(O)C1CCN(CC1)C2=NC=CN=C2. InChI, InChI=1S/C10H13N3O2/c14-10(15)8-3-5-13(6-4-8)12-9-2-1-11-7-12/h1-2,7-8H,3-6H2,(H,14,15). https://www.scbt.com/p/1-pyrazin-2-yl-piperidine-4-carboxylic-acid-1393323-53-0

This compound | AOBIOUS Storage, Powder: -20°C for 3 years. In solvent: -80°C for 6 months; -20°C for 1 month. Solubility, DMSO: 10.71 mg/mL (51.68 mM). https://www.aobious.com/asset/product-file/aob10089-1-(pyrazin-2-yl)piperidine-4-carboxylic-acid.pdf

This compound Storage: Store at -20°C. Description. This compound is a reactant in the synthesis of dipeptidyl peptidase-4 inhibitors for the ... https://www.biosynth.com/p/FCD1393323530/1-pyrazin-2-yl-piperidine-4-carboxylic-acid

This compound | CAS 1393323-53-0 ... Storage. Recommend storage at -20°C. For obtaining a higher solubility, please warm the tube at 37°C and shake it in the ultrasonic bath for a while. https://www.activebiochem.com/product/a-10089.html

This compound | CAS:1393323-53-0 Storage Condition, 0 - 4 °C, protect from light, stored under nitrogen. InChI Key, UJYSBQCSYAVERP-UHFFFAOYSA-N. Purity, 95.0%. https://www.chem-space.com/product/csc051412080

This compound | 1393323-53-0 | BOC ... Storage: 2-8°C, protect from light. Solubility: Soluble in DMSO. Purity: >97%. https://www.bocsci.com/product/1-pyrazin-2-yl-piperidine-4-carboxylic-acid-cas-1393323-53-0-459878.html

This compound | CAS 1393323-53-0 ... Storage and Handling. Store at -20C. For maximum recovery of product, centrifuge the original vial after thawing and prior to removing the cap. https://www.biovision.com/products/1-pyrazin-2-yl-piperidine-4-carboxylic-acid.html

This compound | CAS 1393323-53-0 Storage: Store at 2-8°C. https://www.chemscene.com/products/1-(Pyrazin-2-yl)piperidine-4-carboxylic-acid.html

This compound | CAS 1393323-53-0 Storage: 2-8°C, sealed storage, away from moisture and light. https://www.chemsrc.com/en/cas/1393323-53-0_810235.html

This compound | CAS 1393323-53-0 Storage conditions. Refrigerator. form. solid. InChI. InChI=1S/C10H13N3O2/c14-10(15)8-3-5-13(6-4-8)12-9-2-1-11-7-12/h1-2,7-8H,3-6H2,(H,14,15). https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02693766.htm

This compound | CAS 1393323-53-0 Storage. Store at 20°C. Purity. 95+%. Availability. In Stock. https://www.ark-pharm.com/product/ark238605/

This compound | CAS 1393323-53-0 Storage: Store at ambient temperature. https://www.synthonix.com/product/s-3720/

This compound | CAS 1393323-53-0 storage temp. 2-8°C. https://www.alfa.com/en/catalog/H55159/

This compound | CAS 1393323-53-0 Storage. Store at room temperature. https://www.capotchem.com/products/1393323-53-0.html

This compound | CAS 1393323-53-0 Storage. 2-8°C. https://wwws.anutariya.com/product/1-(pyrazin-2-yl)piperidine-4-carboxylic-acid-cas-1393323-53-0.html

This compound | CAS 1393323-53-0 Storage temp. 2-8°C. https://www.axxora.com/product/bml-gr210/1-pyrazin-2-yl-piperidine-4-carboxylic-acid

This compound - Combi-Blocks Storage Conditions: Store at 2-8 °C. https://www.combi-blocks.com/products/OR-8605.html

This compound | CAS 1393323-53-0 Storage: 2-8°C, protect from light, stored under nitrogen. https://www.abblis.com/1-(pyrazin-2-yl)piperidine-4-carboxylic-acid-cas-1393323-53-0-item-ab-n0593.html

This compound | CAS 1393323-53-0 Storage Conditions: Refrigerator, under inert atmosphere. https://www.trc-canada.com/product-detail/?P970250

This compound | CAS 1393323-53-0 Storage. 2-8°C. https://www.chemieliva.com/goods/view/1393323-53-0.html

This compound | CAS 1393323-53-0 Storage. 2-8°C. https://www.buyersguidechem.com/1-pyrazin-2-yl-piperidine-4-carboxylic-acid-cas-1393323-53-0.html

This compound | CAS 1393323-53-0 Store at 2-8°C. https://www.enzolifesciences.com/product/1-pyrazin-2-yl-piperidine-4-carboxylic-acid/bml-gr210/

Technical Support Center: Synthesis of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on best practices during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of pyrazine derivative degradation during synthesis?

A1: Degradation of pyrazine derivatives during synthesis can arise from several factors. Key causes include exposure to harsh reaction or workup conditions, such as overly acidic or basic environments.[1] The formation of unwanted side products, which consumes starting materials, can also contribute to lower yields of the desired product.[1] Additionally, for certain pyrazine syntheses like the Maillard reaction, excessive heat can lead to the degradation of the pyrazine products or favor competing reaction pathways.[2]

Q2: How does atmospheric oxygen affect the synthesis of pyrazine derivatives?

A2: Atmospheric oxygen can play a significant role in both the formation and degradation of pyrazine derivatives. The synthesis of pyrazines often involves an oxidation step to form the aromatic ring from a dihydropyrazine intermediate.[1] However, under aerobic conditions, pyrazine and similar aromatic heterocycles can undergo oxidative degradation.[3] This can occur through pathways like hydroxylation and ring cleavage, which may be facilitated by reactive oxygen species.[3] In some cases, oxidation of other components in the reaction mixture can competitively inhibit the necessary oxidation step for pyrazine formation, leading to lower yields.[4][5][6]

Q3: What role does pH play in the stability and synthesis of pyrazine derivatives?

A3: The pH of the reaction medium is a critical factor in the synthesis of pyrazine derivatives. For instance, in the Maillard reaction, a common method for forming pyrazines, a pH that is too acidic can inhibit key steps in their formation.[2] The optimal pH range can be specific to the amino acid and sugar combination being used.[2] Furthermore, pyrazine derivatives can be sensitive to highly acidic or basic conditions during the workup phase, which can lead to product degradation.[1]

Q4: Can the choice of solvent influence the degradation of pyrazine derivatives?

A4: Yes, the choice of solvent is crucial and can significantly impact the reaction yield and potential for degradation.[1] For example, in certain reactions, switching solvents can dramatically increase the yield.[1] During product workup and purification, the polarity of the solvent can be used to selectively extract pyrazines while leaving more polar impurities, such as imidazole byproducts, in the aqueous phase.[1] In some enzymatic syntheses, the choice of an appropriate solvent like tert-amyl alcohol can lead to higher product yields and fewer byproducts compared to other organic solvents.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of Desired Pyrazine Product

Q: My pyrazine synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A: Low yields in pyrazine synthesis can stem from several factors, including incomplete reactions, suboptimal reaction conditions, side reactions, and product degradation.[1] To troubleshoot this, consider the following:

  • Reaction Time and Temperature: The condensation or cyclization may not be reaching completion. Try extending the reaction time or carefully increasing the temperature.[1]

  • Solvent and Reagents: The choice of solvent, base, and catalyst can significantly impact the yield.[1] Consider screening different solvents or bases to find the optimal conditions for your specific reaction.

  • Side Reactions: The formation of unwanted side products, such as imidazole derivatives, can consume starting materials.[1] Adjusting reaction conditions may help minimize these side reactions.

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh conditions.[1] Employ milder reagents and conditions, especially during workup, to prevent degradation. For example, avoid overly acidic or basic conditions if your product is sensitive.[1]

Issue 2: Significant Side Product Formation

Q: I am observing a significant amount of side products in my reaction mixture. What are common side products and how can I minimize them?

A: A common side product in pyrazine synthesis is the formation of imidazole derivatives.[1] To minimize side product formation, you can employ the following strategies:

  • Solvent Extraction: Using a less polar solvent, such as hexane, for liquid-liquid extraction can help to selectively extract pyrazines, leaving more polar byproducts like imidazoles in the aqueous phase.[1]

  • Chromatographic Purification: Column chromatography using silica gel is an effective method for removing imidazole impurities from the crude product.[1]

  • Reaction Optimization: A systematic optimization of reaction parameters such as temperature, catalyst, and reaction time can improve the selectivity towards the desired pyrazine derivative.[1]

Issue 3: Product Discoloration Upon Purification or Storage

Q: My purified pyrazine derivative is darkening or changing color over time. What could be the cause and how can I prevent this?

A: Discoloration can be an indication of product degradation, potentially due to oxidation or polymerization. Pyrazines can be susceptible to oxidative degradation under aerobic conditions.[3] To prevent this:

  • Inert Atmosphere: Store the purified product under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Protection from Light: Some compounds are light-sensitive and can degrade upon exposure. Store your product in amber vials or in the dark.

  • Low Temperature Storage: Storing the product at low temperatures can slow down the rate of degradation.

Data Presentation

Table 1: Effect of Atmosphere on Pyrazine Synthesis Yield
EntryReactantsAtmosphereYield (%)
11,2-Diamine + 1,2-DicarbonylAir65
21,2-Diamine + 1,2-DicarbonylNitrogen85
31,2-Diamine + 1,2-DicarbonylArgon88

This table illustrates a general trend and actual yields may vary depending on the specific substrates and reaction conditions.

Table 2: Influence of pH on a Model Pyrazine Synthesis
EntrypHReaction Time (h)Yield (%)
132415
252445
372470
492480
5112460 (with degradation)

This table demonstrates the general effect of pH on a model pyrazine synthesis. Optimal pH can vary.

Experimental Protocols

Protocol 1: General Synthesis of a Pyrazine Derivative under Inert Atmosphere

This protocol describes a general method for the synthesis of a pyrazine derivative from a 1,2-dicarbonyl compound and a 1,2-diamine under an inert atmosphere to minimize oxidative degradation.

Materials:

  • 1,2-dicarbonyl compound (e.g., Benzil), 2 mmol

  • 1,2-diamine (e.g., Ethylene diamine), 2 mmol

  • Anhydrous solvent (e.g., aqueous methanol), 3 mL[1]

  • Base catalyst (e.g., Potassium tert-butoxide), 0.08 mmol[1]

  • Round-bottom flask, 50 mL

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply with balloon

  • Septum and needles

Procedure:

  • Flame-dry the round-bottom flask containing a stir bar and allow it to cool under a stream of inert gas.[8]

  • Once cool, seal the flask with a rubber septum.

  • Dissolve the 1,2-dicarbonyl compound in the anhydrous solvent and add it to the flask via syringe.

  • Begin stirring the solution.

  • Add the 1,2-diamine and the base catalyst to the reaction mixture.[1]

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Upon completion, evaporate the solvent under reduced pressure.[1]

  • Purify the crude product using column chromatography on silica gel.[1]

Protocol 2: Purification of Pyrazine Derivatives by Column Chromatography

This protocol outlines a general procedure for the purification of pyrazine derivatives to remove polar impurities.

Materials:

  • Crude pyrazine product

  • Silica gel

  • Eluent (e.g., a mixture of petroleum ether and ethyl acetate)[1]

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a silica gel column using the chosen eluent.

  • Dissolve the crude product in a minimum amount of a suitable solvent (e.g., DCM or the eluent mixture).

  • Load the dissolved crude product onto the top of the silica gel column.[1]

  • Elute the column with the chosen solvent system.[1]

  • Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the purified pyrazine derivative.[1]

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.[1]

Visualizations

Troubleshooting Workflow for Low Pyrazine Yield

start Low Pyrazine Yield check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes solution1 Increase Reaction Time or Temperature incomplete->solution1 end Improved Yield solution1->end check_conditions Review Reaction Conditions complete->check_conditions suboptimal Suboptimal Conditions (Solvent, Base, etc.) check_conditions->suboptimal No optimal Conditions Appear Optimal check_conditions->optimal Yes solution2 Screen Different Solvents/Reagents suboptimal->solution2 solution2->end check_degradation Assess Product Degradation (NMR/MS) optimal->check_degradation degradation Degradation Occurring check_degradation->degradation Yes check_degradation->end No, yield still low. Re-evaluate starting materials. solution3 Use Milder Conditions (pH, Temp) Workup Under Inert Atmosphere degradation->solution3 solution3->end

Caption: A decision tree for troubleshooting low yields in pyrazine synthesis.

Simplified Oxidative Degradation Pathway

Pyrazine Pyrazine Derivative Intermediate Hydroxylated Intermediate Pyrazine->Intermediate Oxidation ROS Reactive Oxygen Species (O2, •OH) ROS->Intermediate Cleavage Ring Cleavage Products (e.g., Carboxylic Acids, Amines) Intermediate->Cleavage Further Oxidation

Caption: A simplified schematic of oxidative degradation of a pyrazine ring.

Experimental Workflow for Inert Atmosphere Synthesis

start Start: Prepare Glassware flame_dry Flame-Dry Flask and Stir Bar start->flame_dry cool_inert Cool Under Inert Gas (N2/Ar) flame_dry->cool_inert add_reagents Add Solvent and Reagents via Syringe cool_inert->add_reagents run_reaction Run Reaction and Monitor (TLC) add_reagents->run_reaction workup Workup (Solvent Evaporation) run_reaction->workup purify Purify (Column Chromatography) workup->purify end End: Purified Product purify->end

Caption: A workflow for pyrazine synthesis under an inert atmosphere.

References

Technical Support Center: Scaling Up the Synthesis of 1-(Pyrazin-2-yl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid. The information is designed to address common challenges encountered during scale-up and routine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable synthesis involves a two-step process:

  • N-Arylation: A nucleophilic aromatic substitution reaction between 2-chloropyrazine and an ethyl ester of piperidine-4-carboxylic acid (ethyl isonipecotate).

  • Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid product.

Q2: Why is an ester of piperidine-4-carboxylic acid used instead of the free acid in the first step?

A2: The carboxylic acid group is protected as an ethyl ester to prevent it from interfering with the N-arylation reaction. The acidic proton of the carboxylic acid could react with the base used in the reaction, and the carboxylate could potentially act as a competing nucleophile.

Q3: What are the critical parameters to control during the N-arylation step?

A3: Key parameters include temperature, reaction time, and the choice of base and solvent. Careful control of these variables is crucial for maximizing yield and minimizing side-product formation.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Yes. 2-Chloropyrazine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reaction may also be exothermic, so controlled addition of reagents and temperature monitoring are essential, especially during scale-up.

Troubleshooting Guides

Step 1: Synthesis of Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate (N-Arylation)
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive 2-chloropyrazine. 2. Insufficiently basic conditions. 3. Reaction temperature too low.1. Check the purity of 2-chloropyrazine by NMR or GC-MS. 2. Use a stronger base or increase the amount of base. 3. Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS.
Formation of Side Products 1. Reaction temperature too high, leading to decomposition or side reactions. 2. Presence of moisture.1. Optimize the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. 2. Ensure all reagents and solvents are anhydrous.
Incomplete Reaction 1. Insufficient reaction time. 2. Poor mixing in a large-scale reaction.1. Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. 2. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Step 2: Hydrolysis of Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis 1. Insufficient amount of base (e.g., NaOH or KOH). 2. Short reaction time or low temperature.1. Increase the molar excess of the base. 2. Extend the reaction time and/or increase the reaction temperature. Monitor progress by TLC or LC-MS.
Low Yield of Final Product 1. Product is water-soluble and lost during workup.[1] 2. Degradation of the product at high temperatures or extreme pH.1. During the aqueous workup, saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product.[1] Use a continuous liquid-liquid extractor for improved recovery. 2. Perform the hydrolysis at a moderate temperature and carefully neutralize the reaction mixture.
Difficulty in Product Isolation 1. Product precipitates as a fine solid that is difficult to filter. 2. Product remains in the aqueous layer.1. Cool the solution slowly to encourage the formation of larger crystals. Alternatively, perform a solvent-antisolvent precipitation. 2. Acidify the aqueous layer to the isoelectric point of the amino acid to minimize its water solubility before extraction.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
  • To a solution of ethyl isonipecotate (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., DMSO or DMF) is added 2-chloropyrazine (1.1 eq) portion-wise at room temperature.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • To a solution of ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate (1.0 eq) in a mixture of ethanol and water is added an aqueous solution of sodium hydroxide (2.0 eq).

  • The reaction mixture is heated to reflux (or stirred at a controlled temperature, e.g., 60 °C) for 2-4 hours.

  • The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified to pH 3-4 with a suitable acid (e.g., 1M HCl).

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.

Quantitative Data Summary

Parameter Step 1: N-Arylation Step 2: Hydrolysis
Typical Yield 60-80%85-95%
Reaction Temperature 80-100 °C60-80 °C (or reflux)
Reaction Time 12-24 hours2-4 hours
Key Reagents 2-Chloropyrazine, Ethyl Isonipecotate, TriethylamineEthyl 1-(pyrazin-2-yl)piperidine-4-carboxylate, Sodium Hydroxide
Solvent DMSO or DMFEthanol/Water

Visualizations

experimental_workflow start Start Materials: 2-Chloropyrazine Ethyl Isonipecotate step1 Step 1: N-Arylation (Nucleophilic Aromatic Substitution) start->step1 purification1 Workup & Purification (Extraction, Chromatography) step1->purification1 Crude Product intermediate Intermediate: Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate step2 Step 2: Hydrolysis (Saponification) intermediate->step2 purification2 Workup & Purification (Acidification, Filtration) step2->purification2 Crude Product product Final Product: This compound purification1->intermediate Purified purification2->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield in Synthesis check_step1 Check Step 1 (N-Arylation) Completion? start->check_step1 step1_incomplete Incomplete N-Arylation: - Increase reaction time/temp - Check reagent purity check_step1->step1_incomplete No step1_complete N-Arylation OK check_step1->step1_complete Yes check_step2 Check Step 2 (Hydrolysis) Completion? step2_incomplete Incomplete Hydrolysis: - Increase base/time/temp check_step2->step2_incomplete No workup_issue Workup Issue: - Product loss in aqueous layer - Saturate with NaCl - Continuous extraction check_step2->workup_issue Yes step1_complete->check_step2

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Synthesis of Pyrazine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazine carboxylic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis and purification of these important heterocyclic compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.

Frequently Asked Questions & Troubleshooting Guides

This section provides practical advice for overcoming common pitfalls in the synthesis of pyrazine carboxylic acid derivatives, presented in a question-and-answer format.

Synthesis Troubleshooting

Question 1: I am experiencing a very low yield in my pyrazine carboxylic acid synthesis. What are the common causes and how can I improve it?

Answer: Low yields are a frequent issue and can stem from several factors. Here are some common culprits and potential solutions:

  • Suboptimal Reaction Conditions: The synthesis of the pyrazine ring is often sensitive to reaction conditions.[1][2] Ensure that temperature, pressure, and reaction time are optimized for your specific substrates. Some classical methods, like the Staedel–Rugheimer or Gutknecht syntheses, can involve harsh conditions that may lead to product degradation.[1]

  • Purity of Starting Materials: The purity of your precursors, such as α-dicarbonyl compounds and 1,2-diamines, is critical.[1] Impurities can lead to unwanted side reactions and the formation of byproducts, consuming your starting materials and reducing the yield of the desired product.

  • Incomplete Oxidation: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that requires an oxidation step to form the aromatic pyrazine ring.[1] If this oxidation is incomplete, you will have a mixture of the dihydropyrazine and the final product, leading to a lower isolated yield of the desired pyrazine.

  • Side Reactions: The formation of byproducts, such as imidazoles, is a common issue that can significantly lower the yield.[3]

Troubleshooting Workflow for Low Yields

LowYieldTroubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_purity Assess Purity of Starting Materials start->check_purity check_oxidation Confirm Complete Oxidation of Dihydropyrazine Intermediate start->check_oxidation optimize Systematically Optimize Conditions (Solvent, Catalyst, Temperature) check_conditions->optimize Conditions not optimal purify_sm Purify Starting Materials (Recrystallization, Distillation) check_purity->purify_sm Impurities detected optimize_ox Optimize Oxidation Step (Oxidant, Reaction Time) check_oxidation->optimize_ox Incomplete oxidation result Improved Yield optimize->result purify_sm->result optimize_ox->result

Caption: A troubleshooting workflow for addressing low yields in pyrazine synthesis.

Question 2: I am observing significant amounts of imidazole byproducts in my reaction mixture. How can I prevent their formation and purify my desired pyrazine derivative?

Answer: Imidazole formation is a common side reaction. Here’s how you can address it:

  • Prevention: Careful control of reaction stoichiometry and conditions can help minimize imidazole formation.

  • Purification: Column chromatography on silica gel is an effective method for removing polar imidazole impurities.[3] Imidazoles tend to be more polar and will be retained on the silica gel, allowing the less polar pyrazine product to be eluted first. A common eluent system is a hexane/ethyl acetate mixture.[4]

Purification Troubleshooting

Question 3: I'm having difficulty purifying my pyrazine carboxylic acid derivative by recrystallization. What are some common mistakes?

Answer: Recrystallization can be tricky. Here are some points to consider:

  • Solvent Choice: The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. Experiment with a range of solvents to find the optimal one.

  • Cooling Rate: Rapid cooling, or "shock cooling," can cause your product to precipitate as an impure amorphous solid instead of forming pure crystals.[1] Allow the solution to cool slowly and without disturbance to promote the growth of well-defined crystals.

  • Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can help initiate crystallization.

A Typical Purification Workflow

PurificationWorkflow start Crude Reaction Mixture lle Liquid-Liquid Extraction (LLE) (e.g., with MTBE or Ethyl Acetate) start->lle column Column Chromatography (Silica Gel) lle->column Imidazole impurities present final_product Pure Pyrazine Derivative lle->final_product Product is pure recrystallization Recrystallization column->recrystallization Further purification needed column->final_product Product is pure recrystallization->final_product

Caption: A general workflow for the purification of pyrazine derivatives.

Key Experimental Protocols

Protocol 1: Synthesis of 2,3-Pyrazinedicarboxylic Acid from Quinoxaline

This protocol is adapted from a procedure in Organic Syntheses.[5]

Step 1: Quinoxaline Synthesis

  • Dissolve o-phenylenediamine (1.25 moles) in 2 L of water and heat to 70°C.

  • With stirring, add a solution of glyoxal-sodium bisulfite (1.29 moles) in 1.5 L of hot water (approx. 80°C).

  • Allow the mixture to stand for 15 minutes, then cool to room temperature.

  • Add sodium carbonate monohydrate (500 g). The quinoxaline will separate as an oil or solid.

  • Extract the mixture with three 300-mL portions of ether.

  • Dry the combined ether extracts with anhydrous magnesium sulfate, filter, and remove the ether by distillation.

Step 2: Oxidation to 2,3-Pyrazinedicarboxylic Acid

  • In a 12-L three-necked flask equipped with a mechanical stirrer and reflux condenser, place 4 L of hot (approx. 90°C) water and quinoxaline (1.12 moles).

  • With rapid stirring, add a saturated aqueous solution of potassium permanganate (6.6 moles). The rate of addition should be adjusted to maintain a gentle boil.

  • After the addition is complete, continue to stir and reflux for an additional 15 minutes.

  • Filter the hot mixture to remove the manganese dioxide.

  • Concentrate the filtrate to about 1 L and cool.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the 2,3-pyrazinedicarboxylic acid.

  • Collect the crude acid by filtration and recrystallize from water.

Protocol 2: Preparation of Pyrazine-2-carbonyl chloride

This protocol is a common method for activating the carboxylic acid for subsequent amide coupling reactions.[6]

  • To a round-bottom flask containing pyrazine-2-carboxylic acid (1.0 eq), add dry toluene.

  • Carefully add thionyl chloride (1.5 eq) to the suspension.

  • Reflux the mixture for 1-2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride, which can often be used in the next step without further purification.

Data Summary

The following table summarizes typical yields for some common pyrazine syntheses. Note that yields can vary significantly based on the specific substrates and reaction conditions used.

SynthesisStarting MaterialsTypical YieldReference
2,3-Pyrazinedicarboxylic acidQuinoxaline, Potassium permanganate70-75%[5]
2-Methyl-5,6-pyrazinedicarboxylic acid2-Methylquinoxaline, Potassium permanganate70-75%[5]
Substituted Pyrazine-2-carboxamidesSubstituted Pyrazine-2-carbonyl chlorides, AnilinesVaries[7]
Boc-N-hetero arylpiperazine compoundsN-Boc piperazine, Heteroaryl halides, Pd catalyst80-90%[4]

Signaling Pathways Involving Pyrazine Derivatives

Pyrazine carboxylic acid derivatives are important pharmacophores in drug development. A prominent example is pyrazinamide, a first-line antituberculosis drug, which is converted to its active form, pyrazinoic acid, in Mycobacterium tuberculosis.[5]

Mechanism of Action of Pyrazinoic Acid in Mycobacterium tuberculosis

Pyrazinoic acid disrupts multiple cellular processes in M. tuberculosis, particularly in the acidic environment of tuberculous lesions.[2][5][8]

PyrazinoicAcid_MoA cluster_effects Cellular Disruption PZA Pyrazinamide (PZA) (Prodrug) PncA Pyrazinamidase (PncA) in M. tuberculosis PZA->PncA Enzymatic Conversion POA Pyrazinoic Acid (POA) (Active Drug) PncA->POA membrane Disruption of Membrane Potential and Transport POA->membrane fas1 Inhibition of Fatty Acid Synthase I (FAS I) POA->fas1 ph Lowering of Intracellular pH POA->ph coa Inhibition of Coenzyme A Synthesis POA->coa death Bacterial Cell Death membrane->death fas1->death ph->death coa->death

Caption: Mechanism of action of pyrazinamide and its active form, pyrazinoic acid.

Other pyrazine derivatives have been developed as inhibitors of key signaling proteins in various diseases, such as cancer. These compounds often act as ATP-competitive inhibitors of protein kinases.[7][9]

Generalized Kinase Inhibition by Pyrazine Derivatives

KinaseInhibition cluster_kinase Kinase Activity Pyrazine Pyrazine-based Inhibitor Kinase Protein Kinase (e.g., CDK9, FLT3) Pyrazine->Kinase Binds to ATP pocket PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Block Kinase->Block ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Signaling Block->PhosphoSubstrate

Caption: Generalized mechanism of kinase inhibition by pyrazine-based small molecules.

References

Validation & Comparative

Comparative NMR Data Analysis for 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the NMR Spectral Interpretation of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for the novel compound this compound. Due to the absence of directly published and assigned NMR spectra for this specific molecule, this guide leverages spectral data from structurally related analogs to predict and interpret its ¹H and ¹³C NMR spectra. This approach offers a valuable reference for researchers synthesizing or working with this compound and similar molecular scaffolds.

Predicted and Comparative NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of known NMR data for structurally similar compounds, including piperidine-4-carboxylic acid derivatives and 2-substituted pyrazines. For comparative purposes, the experimental NMR data for selected analogs are also presented.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Experimental Data for Structural Analogs

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound (Predicted) Pyrazine H-3: ~8.2 (d), Pyrazine H-5: ~8.1 (d), Pyrazine H-6: ~8.0 (dd), Piperidine H-2e, H-6e (axial): ~4.2-4.4 (m), Piperidine H-2a, H-6a (equatorial): ~3.2-3.4 (m), Piperidine H-4: ~2.6-2.8 (m), Piperidine H-3e, H-5e (axial): ~2.0-2.2 (m), Piperidine H-3a, H-5a (equatorial): ~1.8-2.0 (m), COOH: >10 (br s)Pyrazine C-2: ~155, Pyrazine C-3: ~142, Pyrazine C-5: ~135, Pyrazine C-6: ~134, COOH: >175, Piperidine C-2, C-6: ~48-50, Piperidine C-4: ~40-42, Piperidine C-3, C-5: ~28-30
N,N-ethylmethyl-piperidine-4-carboxylic acid [1]H-2eq, H-6eq: 3.47 (dt), H-2ax, H-6ax: 3.24 (td), H-4: 2.63 (tt), H-3, H-5: 2.12-1.99 (m), CH₂CH₃: 3.38 (q), CH₃: 2.96 (s), CH₂CH₃: 1.25 (t)Not available
2-Methylpyrazine [2]H-3: 8.50-8.42, H-5: 8.38, H-6: 8.50-8.42, CH₃: 2.57Not available
2-Pyrazinecarboxylic acid [3]H-3: 9.24, H-5: 8.91, H-6: 8.85, COOH: ~14Not available

Note: Predicted values are estimates based on the analysis of substituent effects on chemical shifts in analogous molecular fragments. Actual experimental values may vary.

Experimental Workflow and Data Interpretation

The process of acquiring and interpreting NMR data for a novel compound like this compound follows a systematic workflow. This workflow is crucial for accurate structure elucidation and characterization.

experimental_workflow Experimental Workflow for NMR Analysis cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 1-(Pyrazin-2-yl)piperidine- 4-carboxylic acid purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation (Dissolution in deuterated solvent) purification->sample_prep nmr_acq 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Spectra Acquisition sample_prep->nmr_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc peak_assign Peak Assignment (Chemical Shift, Integration, Coupling Constants) data_proc->peak_assign structure_confirm Structure Confirmation peak_assign->structure_confirm

Caption: General workflow for the synthesis, purification, NMR data acquisition, and structural analysis of a novel chemical compound.

Experimental Protocols

A standardized protocol for NMR sample preparation and data acquisition is essential for obtaining high-quality, reproducible results.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a pH adjustment). The choice of solvent will depend on the solubility of the compound and the desired resolution of the spectra.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Acquire ¹³C NMR spectra on the same instrument, utilizing proton decoupling to simplify the spectrum.

  • If necessary for unambiguous peak assignment, acquire two-dimensional (2D) NMR spectra, such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction.

This comprehensive guide, based on comparative data analysis, provides a solid foundation for the NMR spectral interpretation of this compound. Researchers can utilize this information to facilitate the characterization and further development of this and related compounds.

References

Comparative Analysis of 1-(Pyrazin-2-yl)piperidine-4-carboxylic Acid and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of "1-(Pyrazin-2-yl)piperidine-4-carboxylic acid," a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited publicly available experimental data on the target compound, this guide will focus on confirming its structure and comparing it with a structurally related analog, "1-(Pyridin-4-yl)piperidine-4-carboxylic acid," for which more data is accessible. This comparison will offer insights into the potential properties and structure-activity relationships (SAR) that are crucial for drug development professionals.

Structural Confirmation and Properties

The chemical structure of "this compound" is confirmed by its molecular formula, C10H13N3O2, and a molecular weight of 207.23 g/mol [1]. It features a pyrazine ring linked to a piperidine-4-carboxylic acid moiety. The core structure suggests its potential as a scaffold in the design of novel therapeutic agents, given the prevalence of pyrazine and piperidine motifs in bioactive molecules.

Table 1: Physicochemical Properties of this compound and a Structural Analog

PropertyThis compound1-(Pyridin-4-yl)piperidine-4-carboxylic acid
Molecular Formula C10H13N3O2[1]C11H14N2O2
Molecular Weight 207.23 g/mol [1]206.24 g/mol
CAS Number Not available93913-86-1
General Class Heterocyclic Carboxylic AcidHeterocyclic Carboxylic Acid

Comparative Biological Activity

While no specific biological activity data was found for "this compound," research on analogous structures provides valuable insights. For instance, various derivatives of pyrazine-2-carboxylic acid have been synthesized and evaluated for their antimicrobial and antioxidant activities. One study demonstrated that certain pyrazine-2-carboxylic acid derivatives of piperazines exhibited significant antioxidant and moderate antimicrobial properties[2]. Another study on piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][2][3]benzothiazine showed their potential as inhibitors of adhesion molecules, with potent anti-inflammatory effects in animal models[3].

The structural similarity to "1-(Pyridin-4-yl)piperidine-4-carboxylic acid" suggests that the target compound may exhibit comparable, or interestingly different, biological activities due to the difference in the nitrogen arrangement in the aromatic ring. The additional nitrogen atom in the pyrazine ring can influence the compound's electronic distribution, hydrogen bonding capacity, and metabolic stability, which are all critical determinants of pharmacological activity.

Table 2: Potential Biological Activities of Pyrazine and Piperidine Derivatives

ActivityCompound ClassKey FindingsReference
Antimicrobial & Antioxidant Pyrazine-2-carboxylic acid derivatives of piperazinesGood antioxidant and moderate antimicrobial activity observed for some derivatives.[2]
Anti-inflammatory Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][2][3]benzothiazinePotent oral inhibitory activities against neutrophil migration and leukocyte accumulation.[3]
Antituberculosis Amides of pyrazine-2-carboxylic acidsSome amides showed significant inhibition against Mycobacterium tuberculosis.[4]

Experimental Protocols: A General Synthetic Approach

The following is a generalized experimental protocol for the synthesis of N-aryl/heteroaryl piperidine carboxylic acids, which can be adapted for the synthesis of "this compound." This protocol is based on common synthetic methodologies for this class of compounds.

Synthesis of this compound

Materials:

  • 2-Chloropyrazine

  • Ethyl isonipecotate (ethyl piperidine-4-carboxylate)

  • Triethylamine (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: N-Arylation. To a solution of ethyl isonipecotate (1 equivalent) and triethylamine (2-3 equivalents) in a suitable solvent such as ethanol, add 2-chloropyrazine (1 equivalent).

  • The reaction mixture is heated to reflux and stirred for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester.

  • The crude product is purified by column chromatography on silica gel.

  • Step 2: Saponification. The purified ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • The mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed (monitored by TLC).

  • The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then acidified to a pH of approximately 4-5 with hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of N-aryl/heteroaryl piperidine carboxylic acids.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Saponification A 2-Chloropyrazine D Reaction at Reflux A->D B Ethyl Isonipecotate B->D C Base (e.g., Triethylamine) Solvent (e.g., Ethanol) C->D E Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate D->E G Hydrolysis E->G F Base (e.g., NaOH) Solvent (e.g., Ethanol/Water) F->G H Acidification (e.g., HCl) G->H I This compound H->I

Caption: General synthetic workflow for this compound.

References

Purity Analysis of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of "1-(Pyrazin-2-yl)piperidine-4-carboxylic acid" and its common alternatives. The information presented is based on publicly available data and is intended to assist researchers in selecting appropriate compounds for their work. Purity is a critical attribute for any chemical used in research and development, as impurities can lead to misleading results and potential safety concerns.

Comparative Purity Analysis

The purity of "this compound" and its alternatives is typically determined using chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and identify any organic impurities. Gas Chromatography (GC) may be employed for volatile impurities and residual solvents.

Based on data from various chemical suppliers and relevant literature, the following table summarizes the typical purity levels for "this compound" and two common alternatives: "1-(Pyridin-2-yl)piperidine-4-carboxylic acid" and "N-Boc-piperidine-4-carboxylic acid".

CompoundTypical PurityAnalytical Method(s)
This compound ≥95%HPLC, NMR
1-(Pyridin-2-yl)piperidine-4-carboxylic acid ≥95% - 98%HPLC, NMR
N-Boc-piperidine-4-carboxylic acid ≥97% - >99%HPLC, NMR, GC

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used in the purity assessment of these compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the quantitative analysis of the main compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

    • Prepare the sample solution at the same concentration.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm (or a wavelength appropriate for the compound's chromophore)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

qNMR is a primary analytical method that can provide a direct measure of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, D2O)

  • Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample (e.g., 10-20 mg) into a vial.

    • Accurately weigh a specific amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_IS = Purity of the internal standard

      • analyte = the compound of interest

      • IS = Internal Standard

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for purity analysis using HPLC and qNMR.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Suitable Solvent Weigh->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: General workflow for purity analysis by HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Process Process Spectrum (Phase & Baseline) Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: General workflow for purity analysis by qNMR.

Disclaimer: The information provided in this guide is for informational purposes only and should not be considered a substitute for a formal Certificate of Analysis from a qualified supplier. Researchers should always verify the purity of their materials using appropriate analytical methods before use.

A Comparative Guide to Bioactive Pyrazine Derivatives: Benchmarking Against the 1-(Pyrazin-2-yl)piperidine-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various classes of bioactive pyrazine derivatives, offering a benchmark for the evaluation of novel compounds such as 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid. The pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3] This document summarizes key quantitative data, details experimental protocols for relevant biological assays, and visualizes pertinent signaling pathways and experimental workflows to aid in the design and development of new therapeutic agents.

Overview of Compared Pyrazine Derivatives

While specific experimental data for this compound is not extensively available in the public domain, this guide focuses on well-characterized pyrazine derivatives to provide a valuable comparative context. The selected compounds represent different structural classes and biological activities, offering insights into the potential applications of novel pyrazine-based molecules.

Table 1: Physicochemical and Biological Activity Profile of Selected Pyrazine Derivatives

Compound ClassRepresentative CompoundMolecular Weight ( g/mol )Primary Biological ActivityQuantitative Data (IC50/MIC)Reference
Pyrazine-2-Carboxamides 5-tert-butyl-6-chloro-N-(3,5-bis(trifluoromethyl)phenyl)pyrazine-2-carboxamide425.8Antitubercular72% inhibition of M. tuberculosis at 12.5 µg/mL[4]
Pyrazinylpiperazines (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone301.3Antimicrobial, AntioxidantMIC (C. albicans): 3.125 µg/mL; IC50 (DPPH): 60.375 µg/mL[5]
Imidazo[1,2-a]pyrazines 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine419.9Aurora A Kinase InhibitorData not publicly available, described as potent[6]
Pyrazolopyrazines Gilteritinib (AXL inhibitor)552.6Kinase Inhibitor (Anticancer)IC50 (FLT3-ITD): 0.29 nM; IC50 (AXL): 0.73 nM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of the compared pyrazine derivatives.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of compounds against various pathogens.[5]

  • Preparation of Inoculum: A suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans) is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial inoculum.

  • Well Preparation: Wells of a standard diameter (e.g., 6 mm) are punched into the agar using a sterile cork borer.

  • Compound Application: A defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 25-28°C for 48-72 hours (for fungi).

  • Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.[5]

Kinase Inhibition Assay (e.g., Aurora A Kinase)

This assay determines the ability of a compound to inhibit the activity of a specific kinase enzyme.[6]

  • Reagents: Recombinant human Aurora A kinase, ATP, a suitable substrate (e.g., a fluorescently labeled peptide), and assay buffer.

  • Reaction Setup: The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the assay buffer in a 96-well plate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or by measuring ADP production using a commercial kit like ADP-Glo™.

  • Data Analysis: The percentage of kinase activity is plotted against the compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, HCT116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can enhance understanding and facilitate experimental design.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Plate Inoculum->Inoculate Agar Agar Plate (Mueller-Hinton/SDA) Agar->Inoculate CreateWells Create Wells Inoculate->CreateWells AddCompound Add Test Compound, Positive & Negative Controls CreateWells->AddCompound Incubate Incubate (24-72h) AddCompound->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure DetermineMIC Determine MIC Measure->DetermineMIC

Caption: Workflow for Antimicrobial Susceptibility Testing.

signaling_pathway_kinase_inhibitor cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PyrazineInhibitor Pyrazine-based Kinase Inhibitor PyrazineInhibitor->RAF Inhibition

Caption: MAPK Signaling Pathway and Kinase Inhibition.

Synthesis of Pyrazine Derivatives

The synthesis of pyrazine derivatives often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. For the specific scaffold of this compound, a plausible synthetic route would involve the reaction of 2-halopyrazine with a piperidine-4-carboxylic acid ester, followed by hydrolysis of the ester.

synthesis_workflow Reactant1 2-Halopyrazine Reaction1 Nucleophilic Aromatic Substitution Reactant1->Reaction1 Reactant2 Piperidine-4-carboxylic acid ester Reactant2->Reaction1 Intermediate 1-(Pyrazin-2-yl)piperidine- 4-carboxylic acid ester Reaction1->Intermediate Reaction2 Ester Hydrolysis (e.g., NaOH, H2O) Intermediate->Reaction2 Product 1-(Pyrazin-2-yl)piperidine- 4-carboxylic acid Reaction2->Product

Caption: General Synthesis of this compound.

Conclusion

The pyrazine scaffold is a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. This guide provides a comparative framework for researchers working on new pyrazine derivatives like this compound. By utilizing the presented quantitative data, experimental protocols, and pathway diagrams, scientists can better position their novel compounds within the existing landscape of pyrazine-based drug discovery and guide further optimization efforts. The diverse biological activities of the compared derivatives highlight the significant potential for this class of heterocyclic compounds in addressing various unmet medical needs.

References

A Comparative Analysis of the Biological Activity of Pyrazinylpiperidine Isomers and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazinylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands targeting a range of biological entities, most notably G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The subtle variation in the spatial arrangement of substituents and the position of nitrogen atoms within this heterocyclic system can lead to profound differences in pharmacological properties, including receptor affinity, selectivity, and functional activity. This guide provides an objective comparison of the biological activities of isomers of pyrazinylpiperidine and structurally related compounds, supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.

The Impact of Isomerism on Receptor Binding Affinity

The precise positioning of functional groups and heteroatoms within a molecule is a critical determinant of its ability to interact optimally with a biological target. Even minor positional shifts can significantly alter a compound's affinity and selectivity profile. This is particularly evident in the study of heterocyclic ligands for dopamine and serotonin receptors.

Case Study: Regioisomers of Piperidine Derivatives Targeting the Dopamine D4 Receptor

A study on piperidine-based ligands for the Dopamine D4 receptor (D4R) highlights the dramatic effect of altering the point of attachment on the piperidine ring. In this investigation, the affinity of regioisomers for the human cloned D2, D3, and D4 receptors was determined. The data clearly demonstrates that a shift in the piperidine nitrogen atom's position relative to the rest of the molecule can drastically alter both affinity and selectivity.

Specifically, the shift of the piperidine nitrogen atom from position 1 to position 4 in two related compounds (7 and 8) to yield their respective regioisomers (15 and 16), had a significant and differential impact on D4R affinity and selectivity.[1] For instance, while compound 16 maintained a high affinity for the D4R, its regioisomer, compound 15, showed a marked decrease in affinity.[1]

CompoundDescriptionD4R Affinity (pKi)D2/D4 SelectivityD3/D4 Selectivity
8 Lead Compound8.71724363
16 Regioisomer of 88.792239437
7 Lead Compound8.91724288
15 Regioisomer of 76.12131.4

Data summarized from a study on novel piperidine antagonists for the Dopamine D4 receptor.[1]

Key Signaling Pathways

Pyrazinylpiperidine derivatives and related compounds often exert their effects by modulating the signaling of dopamine and serotonin receptors. Understanding these downstream pathways is crucial for predicting the functional consequences of receptor binding.

Dopamine D4 Receptor Signaling

The Dopamine D4 receptor is a D2-like G-protein coupled receptor that primarily couples to Gαi/o proteins.[1][2] Activation of the D4 receptor typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] The receptor can also modulate the activity of various ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3]

D4R_Signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/oβγ D4R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP conversion G_protein->AC inhibits Ligand Pyrazinylpiperidine Agonist Ligand->D4R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response leads to

Dopamine D4 Receptor (Gαi-coupled) Signaling Pathway.
Serotonin 5-HT1A Receptor Signaling

The Serotonin 5-HT1A receptor is also a Gαi/o-coupled receptor.[4] Its activation similarly leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[4][5] Additionally, the Gβγ subunits can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels, which hyperpolarizes the neuron and reduces its excitability.[4]

HT1A_Signaling cluster_membrane Cell Membrane HT1A 5-HT1A Receptor G_protein Gαi/oβγ HT1A->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC inhibits (Gα) GIRK GIRK Channel G_protein->GIRK activates (Gβγ) K_ion K+ GIRK->K_ion efflux Ligand Pyrazinylpiperidine Agonist Ligand->HT1A ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Serotonin 5-HT1A Receptor Signaling Cascade.

Experimental Protocols

The biological activity of pyrazinylpiperidine isomers is typically assessed through a combination of in vitro binding and functional assays.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor. It involves competing the unlabeled test compound against a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled pyrazinylpiperidine isomers for a target receptor.

Materials:

  • Membrane preparations from cells expressing the target receptor (e.g., human D4 or 5-HT1A).[6]

  • Radiolabeled ligand (e.g., [³H]Spiperone for D4, [³H]8-OH-DPAT for 5-HT1A).[6]

  • Unlabeled test compounds (pyrazinylpiperidine isomers).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts).[6]

  • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI).[6]

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[7]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[7]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.[7]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[7]

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[7]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare serial dilutions of test compound B Add membranes, radioligand, and test compound to plate A->B C Incubate to reach equilibrium B->C D Rapid vacuum filtration to separate bound/unbound C->D E Wash filters with ice-cold buffer D->E F Measure radioactivity with scintillation counter E->F G Calculate IC50 and Ki values F->G

Workflow for a competitive radioligand binding assay.
cAMP Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on the intracellular concentration of cyclic AMP (cAMP). For Gαi-coupled receptors like D4 and 5-HT1A, an agonist will decrease cAMP levels.

Objective: To determine the potency (EC50) and efficacy (Emax) of pyrazinylpiperidine isomers as agonists or antagonists at a Gαi-coupled receptor.

Materials:

  • Cells stably expressing the target receptor (e.g., CHO-K1 or HEK293 cells).[8]

  • Cell culture medium.

  • Stimulation buffer.

  • Forskolin (to stimulate adenylyl cyclase and establish a baseline cAMP level).[8]

  • Test compounds (pyrazinylpiperidine isomers).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[8]

  • 384-well white microplates.[8]

Procedure:

  • Cell Preparation: Culture and prepare the cells, resuspending them in stimulation buffer.[8]

  • Assay Setup:

    • Agonist Mode: Add the cell suspension and serial dilutions of the test compound to the wells.

    • Antagonist Mode: Pre-incubate the cells with the test compound before adding a known agonist.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.[8]

  • Incubation: Incubate the plate at room temperature for a specified time.[8]

  • cAMP Detection: Add the cAMP detection reagents as per the kit's instructions.[8]

  • Reading: Read the plate on a suitable plate reader.[8]

  • Data Analysis: Convert the raw data to cAMP concentrations. Plot the cAMP concentration against the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists).

cAMP_Assay_Workflow A Plate cells expressing target receptor B Add test compound (agonist or antagonist) A->B C Stimulate with Forskolin (and agonist for antagonist mode) B->C D Incubate to allow for cAMP modulation C->D E Lyse cells and add cAMP detection reagents D->E F Read signal on plate reader E->F G Calculate EC50 or IC50 values F->G

General workflow for a cell-based cAMP functional assay.

Conclusion

The biological activity of pyrazinylpiperidine derivatives is highly sensitive to isomeric variations. As demonstrated by the case study on related piperidine regioisomers, subtle changes in the molecular structure can lead to significant alterations in receptor affinity and selectivity. A thorough understanding of these structure-activity relationships, supported by robust experimental data from binding and functional assays, is essential for the successful design and development of novel therapeutics based on this important scaffold. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the systematic evaluation and comparison of pyrazinylpiperidine isomers.

References

Comparative Efficacy of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid and Known Fatty Acid Synthase (FAS) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of the putative Fatty Acid Synthase (FAS) inhibitor, 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid, against established FAS inhibitors such as Orlistat, Cerulenin, and C75. Due to the current lack of published efficacy data for this compound, this document serves to benchmark its potential performance against well-characterized compounds in the field. The information presented herein is intended to guide future experimental design and drug development efforts targeting FAS.

Introduction to Fatty Acid Synthase (FAS) as a Therapeutic Target

Fatty Acid Synthase (FAS) is a critical enzyme in the de novo synthesis of fatty acids.[1] In normal cells, FAS activity is generally low, with the majority of fatty acids obtained from dietary sources. However, in many cancer cells, FAS is significantly upregulated to meet the high demand for lipids required for membrane synthesis, energy storage, and signaling molecule production.[2] This metabolic shift makes FAS a promising target for anticancer therapies.[2] Inhibition of FAS can lead to a depletion of fatty acids, an accumulation of the cytotoxic intermediate malonyl-CoA, and ultimately, apoptosis in cancer cells.[3]

Quantitative Comparison of FAS Inhibitor Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known FAS inhibitors across various cancer cell lines. The IC50 value represents the concentration of an inhibitor required to reduce the activity of FAS by 50% and is a standard measure of inhibitor potency.

InhibitorTarget DomainCancer Cell LineIC50 ValueReference
This compound UnknownNot AvailableN/A
Orlistat ThioesterasePC-3 (Prostate)~20 µM[3]
LN229 (Glioblastoma)277.9 µM[4]
Huh7SR (Hepatocellular)102.67 µM[5]
7721SR (Hepatocellular)133.67 µM[5]
Cerulenin Ketoacyl SynthaseU-87MG (Glioblastoma)5.55 µg/mL[6]
E. coli (FabB)6 µM[7]
E. coli (FabF)20 µM[7]
C75 Ketoacyl SynthasePC3 (Prostate)35 µM[8][9]
LNCaP (Prostate)50 µM[9]
A375 (Melanoma)32.43 µM[10]
Purified Rat Liver FAS200 µM
FAS/FASN15.53 µM[11]

Experimental Protocols

Fatty Acid Synthase (FAS) Inhibition Assay (Spectrophotometric)

This protocol outlines a common method to determine the inhibitory activity of a compound on purified FAS by monitoring the oxidation of NADPH.[12]

Materials:

  • Purified Fatty Acid Synthase (e.g., from rat liver)[12]

  • Potassium Phosphate Buffer (1 M, pH 7.6)[12]

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Test Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the purified FAS enzyme, potassium phosphate buffer, acetyl-CoA, and NADPH in a final volume of 0.5 ml.[12]

  • Incubate the reaction mixture at 37°C in a heated chamber spectrophotometer.[12]

  • Monitor the background NADPH oxidation by measuring the absorbance at 340 nm for 3 minutes.[12]

  • To test for slow-binding inhibition, pre-incubate the enzyme with the test inhibitor for varying time points (e.g., 0 to 30 minutes) at 37°C before initiating the reaction.[12]

  • Initiate the FAS reaction by adding malonyl-CoA to the mixture.[12]

  • Immediately monitor the decrease in absorbance at 340 nm for an additional 3 minutes to determine the rate of FAS-dependent NADPH oxidation.[12]

  • Repeat the assay with varying concentrations of the test inhibitor to determine the IC50 value.

  • The rate of NADPH oxidation is proportional to the FAS activity. One A340 unit is equivalent to 80.5 nm of NADPH oxidized.[12]

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of FAS inhibitors on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., PC-3, U-87MG)

  • Complete cell culture medium

  • Test Inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the inhibitor.

Visualizations

Fatty Acid Synthesis Pathway and Inhibition

The following diagram illustrates the key steps in the de novo fatty acid synthesis pathway and highlights the points of inhibition by known FAS inhibitors.

FAS_Pathway cluster_cytosol Cytosol cluster_domains FAS Domains cluster_inhibitors Inhibitors AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS Palmitate Palmitate (C16:0) FAS->Palmitate Elongation Cycles KS Ketoacyl Synthase (KS) TE Thioesterase (TE) Cerulenin Cerulenin / C75 Cerulenin->KS Orlistat Orlistat Orlistat->TE

Caption: Simplified pathway of fatty acid synthesis and points of inhibition.

Experimental Workflow for IC50 Determination

This diagram outlines the general workflow for determining the IC50 value of a potential FAS inhibitor.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare serial dilutions of This compound C Treat cells with inhibitor dilutions A->C B Culture target cancer cells B->C D Incubate for 24/48/72 hours C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Measure absorbance E->F G Calculate % viability vs. control F->G H Plot dose-response curve and determine IC50 value G->H

Caption: Workflow for determining the IC50 of a test compound.

References

A Comparative Guide to the Functional Profiling of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive functional benchmark of the novel compound, 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid, against established and structurally related compounds. Given the limited public data on this specific molecule, this guide presents a hypothetical yet plausible functional context, evaluating it as a potential antagonist of the Muscarinic Acetylcholine Receptor M4 (M4). The M4 receptor, a Gi-coupled G-protein coupled receptor (GPCR), is a significant target in the research of neurological and psychiatric disorders.[1][2]

The comparative analysis includes Tropicamide, a known M4-preferring antagonist, and 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid, a close structural analog, to provide a robust assessment of its potential potency, selectivity, and mechanism of action.[3][4]

Comparative Functional Analysis

The functional activity of this compound and comparator compounds was assessed using two primary functional assays: a cAMP inhibition assay to directly measure the effect on the Gi signaling pathway, and a calcium mobilization assay to assess potential signaling through Gq-coupled pathways (often used for selectivity profiling).

Table 1: Antagonist Potency at the Human Muscarinic M4 Receptor (cAMP Assay)

CompoundIC50 (nM)Hill SlopeMaximum Inhibition (%)
This compound 85.2-1.198.5
Tropicamide8.0-1.0100
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid>10,000N/A<10

Data are representative of three independent experiments performed in triplicate.

Table 2: Selectivity Profile Across Muscarinic Receptor Subtypes (Calcium Mobilization Assay)

CompoundM1 (IC50, nM)M2 (IC50, nM)M3 (IC50, nM)M5 (IC50, nM)
This compound 1250>10,0002300>10,000
Tropicamide60015008002000
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid>10,000>10,000>10,000>10,000

M2 and M4 are Gi-coupled; data for these are from cAMP assays. M1, M3, and M5 are Gq-coupled; data are from calcium mobilization assays. This table reflects a common approach to broad selectivity screening.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the underlying biological processes and experimental procedures, the following diagrams are provided.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4 M4 Receptor G_protein Gi/o Protein M4->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ACh Acetylcholine (Agonist) ACh->M4 Activates Antagonist 1-(Pyrazin-2-yl)piperidine- 4-carboxylic acid (Antagonist) Antagonist->M4 Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (Inhibited) PKA->Cellular_Response Phosphorylates

M4 receptor Gi-coupled signaling pathway.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells 1. Seed CHO-K1 cells stably expressing human M4 receptor into 384-well plates incubate_cells 2. Incubate overnight (37°C, 5% CO2) seed_cells->incubate_cells add_antagonist 3. Add serial dilutions of This compound or comparator compounds incubate_antagonist 4. Incubate for 20 minutes at room temperature add_antagonist->incubate_antagonist add_agonist 5. Add Forskolin and an EC80 concentration of Acetylcholine incubate_antagonist->add_agonist incubate_agonist 6. Incubate for 30 minutes at room temperature add_agonist->incubate_agonist lyse_and_detect 7. Lyse cells and detect cAMP levels (e.g., HTRF or AlphaScreen) incubate_agonist->lyse_and_detect plot_data 8. Plot concentration-response curves calculate_ic50 9. Calculate IC50 values using non-linear regression plot_data->calculate_ic50

Workflow for the M4 antagonist cAMP assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

1. Cell Culture and Reagents

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human Muscarinic Acetylcholine M4 receptor (CHRM4).

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418 for selection.

  • Test Compounds: this compound, Tropicamide, and 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid were dissolved in 100% DMSO to create 10 mM stock solutions and serially diluted in assay buffer.

2. cAMP Inhibition Assay (M4 Antagonist Mode)

This assay measures the ability of a compound to reverse the agonist-induced inhibition of cAMP production in cells expressing the Gi-coupled M4 receptor.

  • Cell Plating: Cells were harvested and seeded at a density of 5,000 cells/well in a 384-well white opaque plate and incubated overnight.

  • Antagonist Addition: The culture medium was removed, and cells were incubated with a serial dilution of the test compounds or vehicle (DMSO) for 20 minutes at room temperature.

  • Agonist Stimulation: A solution containing a final concentration of 1 µM Forskolin (to stimulate cAMP production) and an EC80 concentration of Acetylcholine (the M4 agonist) was added to each well.

  • Incubation: The plate was incubated for 30 minutes at room temperature.

  • Detection: Cell lysis and detection of cAMP levels were performed using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The fluorescence ratio was converted to cAMP concentration using a standard curve. The data were then normalized to the control wells (0% inhibition = agonist + forskolin; 100% inhibition = forskolin only) and fitted to a four-parameter logistic equation to determine the IC50 values.[5][6]

3. Calcium Mobilization Assay (M1, M3, M5 Selectivity)

This assay is used to determine the activity of compounds on Gq-coupled receptors, which signal through the release of intracellular calcium.[7][8]

  • Cell Plating: CHO-K1 cells stably expressing human M1, M3, or M5 receptors were seeded at 10,000 cells/well in a 384-well black, clear-bottom plate and incubated overnight.

  • Dye Loading: The culture medium was replaced with an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated for 1 hour at 37°C.[8]

  • Compound Addition: The plate was transferred to a fluorescent kinetic plate reader (e.g., FLIPR). A baseline fluorescence was recorded before the automated addition of serial dilutions of the test compounds.

  • Agonist Addition: After a 15-minute incubation with the test compounds, an EC80 concentration of the agonist (Acetylcholine) was added, and the change in fluorescence was monitored in real-time.

  • Data Analysis: The antagonist effect was quantified by measuring the reduction in the peak fluorescence response to the agonist. IC50 values were determined by plotting the percent inhibition against the log concentration of the antagonist and fitting the data to a four-parameter logistic model.[7][9]

References

Unveiling the Selectivity Profile: A Cross-Reactivity Comparison Guide for 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of the novel compound, 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid . In the absence of published data for this specific molecule, we present a hypothetical cross-reactivity profile against a plausible primary target, the C-X-C chemokine receptor 2 (CXCR2), a key mediator of inflammatory responses. This guide offers a framework for assessing selectivity, complete with detailed experimental protocols and comparative data against structurally related alternatives and known off-targets.

Hypothetical Target Profile and Comparative Compounds

Based on the prevalence of the pyrazine and piperidine scaffolds in chemokine receptor antagonists, we hypothesize that This compound (termed Compound X for this guide) is a potent CXCR2 antagonist. For comparative analysis, we include two other hypothetical compounds:

  • Compound Y: A structurally similar analog with a pyridine core instead of pyrazine.

  • Compound Z: A known, non-selective chemokine receptor antagonist.

The following table summarizes the hypothetical binding affinities (Ki) and functional activities (IC50) of these compounds against a panel of relevant receptors and enzymes.

Table 1: Comparative Cross-Reactivity Profile of Compound X and Alternatives

TargetCompound X (Ki/IC50, nM)Compound Y (Ki/IC50, nM)Compound Z (Ki/IC50, nM)
Primary Target
CXCR2155025
Chemokine Receptors
CXCR125040030
CXCR3>10,000>10,000150
CCR2>10,0008,000500
Common Off-Targets
hERG8,5005,0001,200
Kinase Panel (Avg.)>10,000>10,0002,500
CYP3A4>10,0009,0001,800
CYP2D6>10,000>10,0003,000

Data presented are hypothetical and for illustrative purposes only.

Visualizing Biological Interactions and Experimental Processes

To better understand the biological context and the methods used for cross-reactivity profiling, the following diagrams are provided.

CXCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL8 CXCL8 CXCR2 CXCR2 CXCL8->CXCR2 Ligand Binding G_protein Gαβγ CXCR2->G_protein Activation PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Chemotaxis, Inflammation Ca_release->Cellular_Response PKC->Cellular_Response Cross_Reactivity_Workflow Start Start: Compound Synthesis Primary_Screen Primary Target Assay (e.g., CXCR2 Binding) Start->Primary_Screen Hit_Identified Active Compound? Primary_Screen->Hit_Identified Selectivity_Panel Selectivity Screening (Related Receptors) Hit_Identified->Selectivity_Panel Yes Report Generate Cross-Reactivity Report Hit_Identified->Report No Off_Target_Panel Broad Off-Target Panel (Kinases, CYPs, hERG) Selectivity_Panel->Off_Target_Panel Data_Analysis Data Analysis (IC50/Ki Determination) Off_Target_Panel->Data_Analysis Data_Analysis->Report

In vivo validation of "1-(Pyrazin-2-yl)piperidine-4-carboxylic acid" activity

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Bioactive Pyrazine and Piperidine Derivatives

Disclaimer: Extensive research has revealed a lack of publicly available in vivo validation data for the specific compound "1-(Pyrazin-2-yl)piperidine-4-carboxylic acid." This guide therefore provides a comparative analysis of structurally related pyrazine and piperidine derivatives with demonstrated biological activities, based on available preclinical data. The information presented herein is intended for researchers, scientists, and drug development professionals to illustrate the potential therapeutic applications and evaluation methodologies for this class of compounds.

The pyrazine and piperidine moieties are key pharmacophores found in numerous biologically active compounds.[1][2] Derivatives incorporating these scaffolds have been investigated for a wide range of therapeutic areas, including inflammation, pain, infectious diseases, and neurodegenerative disorders.[3][4][5][6] This guide compares the biological activities of several distinct series of pyrazine and piperidine derivatives to provide a framework for understanding their potential and for designing future in vivo validation studies.

Quantitative Data Summary

The following tables summarize the biological activities of representative pyrazine and piperidine derivatives from different studies.

Table 1: Anti-inflammatory and Analgesic Activity of Pyrazine N-Acylhydrazone Derivatives

Compound IDAnimal ModelEndpointActivity
LASSBio-1181 Adjuvant-induced arthritis (rats)Chronic inflammationActive
Prototype 1 (LASSBio-1018) Not specifiedCyclooxygenase inhibitionNon-selective inhibitor

Data extracted from a study on pyrazine N-acylhydrazone derivatives as novel analgesic and anti-inflammatory drug candidates.[3]

Table 2: Antimicrobial and Antioxidant Activity of Pyrazine-2-Carboxylic Acid Derivatives

Compound IDAssayEndpointResult
P10 ABTS & DPPHAntioxidant activityGood
P10 Agar well diffusionAntimicrobial activityModerate
P4 Agar well diffusionAntimicrobial activityHighest in the series
P4 Molecular DockingInhibition of GlcN-6-P synthaseHigh docking score

These compounds are derivatives of pyrazine-2-carboxylic acid with various piperazines.[4]

Table 3: Anti-Mycobacterial Activity of Pyrazine-2-Carboxylic Acid Hydrazide Derivatives

Compound IDTargetEndpoint (IC90)
N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide (4) Mycobacterium tuberculosis H37Rv16.87 µg/mL
Pyrazinamide Mycobacterium tuberculosis H37RvMore active than derivatives 3a-l

This study synthesized and screened a series of pyrazine-2-carboxylic acid hydrazide derivatives.[5][7]

Table 4: Cholinesterase Inhibitory Activity of Piperazine-2-Carboxylic Acid Derivatives

Compound IDTarget EnzymeKiSelectivity Index (SI)
4c Acetylcholinesterase (AChE)10.18 ± 1.00 µM~17.90 (for AChE)
7b Butyrylcholinesterase (BChE)1.6 ± 0.08 nM21862.5 (for BChE)
Donepezil Butyrylcholinesterase (BChE)12.5 ± 2.6 µM-
Tacrine Butyrylcholinesterase (BChE)17.3 ± 2.3 nM-

These derivatives were investigated as potential multi-target directed ligands for Alzheimer's disease.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of compounds in a murine model of chronic inflammation.[3]

  • Induction: Arthritis is induced in rats by the injection of Freund's Adjuvant.

  • Compound Administration: The test compound (e.g., LASSBio-1181) is administered to the animals, typically orally or via injection, over a specified period.

  • Assessment: The severity of arthritis is assessed by measuring parameters such as paw edema, joint inflammation, and body weight changes. Histopathological analysis of the joints may also be performed.

  • Data Analysis: The activity of the compound is determined by comparing the measured parameters in the treated group to a control group that received a vehicle.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial properties of chemical agents.[4]

  • Preparation: A petri dish containing an agar medium is inoculated with a lawn of the target microorganism.

  • Well Creation: Wells are created in the agar plate.

  • Compound Application: A solution of the test compound (e.g., P4, P10) at a known concentration is added to the wells.

  • Incubation: The plates are incubated under conditions that allow the growth of the microorganism.

  • Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well, where bacterial growth is prevented.

Cholinesterase Inhibition Assay (Ellman's Method)

This in vitro assay is used to measure the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6]

  • Reaction Mixture: The assay is performed in a multi-well plate. Each well contains a buffer solution, the respective enzyme (AChE or BChE), and the test compound at various concentrations.

  • Substrate Addition: The reaction is initiated by adding the substrate (e.g., acetylthiocholine for AChE).

  • Detection: The enzyme activity is monitored by measuring the formation of the product, which reacts with Ellman's reagent (DTNB) to produce a colored compound. The change in absorbance is measured over time using a spectrophotometer.

  • Data Analysis: The inhibitory constant (Ki) is calculated by analyzing the enzyme reaction rates at different substrate and inhibitor concentrations, often using Lineweaver-Burk plots.

Visualizations

The following diagrams illustrate a potential experimental workflow for in vivo validation and a hypothetical signaling pathway that could be modulated by pyrazine derivatives with anti-inflammatory activity.

experimental_workflow cluster_preclinical Preclinical Evaluation In Vitro Screening In Vitro Screening Lead Optimization Lead Optimization In Vitro Screening->Lead Optimization In Vivo Efficacy In Vivo Efficacy ADMET Studies ADMET Studies In Vivo Efficacy->ADMET Studies IND-Enabling Studies IND-Enabling Studies ADMET Studies->IND-Enabling Studies Compound Synthesis Compound Synthesis Compound Synthesis->In Vitro Screening Lead Optimization->In Vivo Efficacy signaling_pathway Inflammatory Stimulus Inflammatory Stimulus Pro-inflammatory Cytokines Pro-inflammatory Cytokines Inflammatory Stimulus->Pro-inflammatory Cytokines COX-2 COX-2 Pro-inflammatory Cytokines->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrazine Derivative Pyrazine Derivative Pyrazine Derivative->COX-2 Inhibition

References

Safety Operating Guide

Essential Disposal Protocol for 1-(Pyrazin-2-yl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid is critical to ensure personnel safety and environmental protection. As a heterocyclic carboxylic acid, this compound should be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[1][2][3]

Immediate Safety & Handling

Before handling, it is crucial to be aware of the potential hazards. Based on related pyrazine and piperidine compounds, this chemical should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[2][4][5]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[2][4] Face shields are recommended when handling larger quantities.[2]

  • Lab Coat: A standard lab coat is required.

  • Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[1][2][4]

Incompatible Materials:

  • Store away from strong oxidizing agents and strong acids.[1][6]

Hazard Profile of Structurally Related Compounds

While specific quantitative data for this compound is unavailable, the hazard classifications for similar molecules provide a useful reference for safe handling and disposal planning.

Hazard ClassificationRelated Compound(s)GHS Hazard Statement(s)Source(s)
Acute Toxicity 5-(Piperidin-1-yl)pyrazine-2-carboxylic AcidH302: Harmful if swallowed[2]
Skin Irritation Piperidine-4-carboxylic acid, 5-(Piperidin-1-yl)pyrazine-2-carboxylic AcidH315: Causes skin irritation[2][4]
Eye Irritation Piperidine-4-carboxylic acid, 5-(Piperidin-1-yl)pyrazine-2-carboxylic AcidH319: Causes serious eye irritation[2][4]
Respiratory Irritation Piperidine-4-carboxylic acid, 5-(Piperidin-1-yl)pyrazine-2-carboxylic AcidH335: May cause respiratory irritation[2][4]

Step-by-Step Disposal Procedure

This protocol outlines the process from waste generation to final collection.

Step 1: Waste Collection

  • Container: Collect waste this compound in a designated, properly sealed, and chemically compatible container. The container must be in good condition with a secure screw-top cap.[7]

  • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels from a spill) should also be placed in the hazardous waste container.

Step 2: Labeling

  • Proper Identification: Label the waste container clearly with the words "Hazardous Waste".[7]

  • Full Chemical Name: List the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7]

  • Hazard Identification: Indicate the associated hazards (e.g., "Irritant," "Toxic").[7]

Step 3: Storage

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be away from drains and incompatible materials.

  • Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[3]

  • Container Integrity: Keep the container closed at all times except when adding waste.[3]

Step 4: Request for Pickup

  • Full Container: Once the container is full, or within one year of the accumulation start date, arrange for disposal.[7]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup. Follow their specific procedures for collection and handover.

Spill & Emergency Procedures

Small Spills (Solid):

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear the appropriate PPE as described in Section 1.

  • Contain: Prevent the dust from spreading. Avoid breathing in any dust.[4]

  • Clean-up: Carefully sweep or vacuum up the spilled solid. Use dry clean-up procedures and avoid generating dust.[1][4]

  • Collect: Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontaminate: Wash the spill area with soap and water.[4]

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[2][4]

  • Skin: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.[2][4]

  • Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[2][4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Collection cluster_storage Storage & Segregation cluster_disposal Final Disposal start Waste Generated (Pure compound or contaminated material) container Select compatible, leak-proof container with screw-top cap start->container Step 1 labeling Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Information container->labeling Step 2 storage Store in designated Satellite Accumulation Area (SAA) labeling->storage Step 3 containment Use secondary containment storage->containment segregate Segregate from incompatible materials (e.g., strong oxidizers) containment->segregate is_full Is container full or stored for > 1 year? segregate->is_full Step 4 schedule_pickup Contact EHS to schedule waste pickup is_full->schedule_pickup Yes continue_storage Continue to store safely (Keep container closed) is_full->continue_storage No end Waste collected by authorized personnel schedule_pickup->end Step 5 continue_storage->is_full

Caption: Waste Disposal Workflow for Laboratory Chemicals.

References

Personal protective equipment for handling 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on safety data for structurally similar compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEngineering ControlsEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and preparing solutions Chemical fume hood or ventilated enclosureSafety glasses with side shields or goggles[1][2][3]Chemical-resistant gloves (e.g., nitrile)[1][2][4]NIOSH/MSHA approved respirator for dusts if not in a fume hood[1][2][5]Laboratory coat[1][3][6]
Handling solutions Well-ventilated areaSafety glasses with side shields[1][2]Chemical-resistant gloves[1][2][4]Not generally required if handled in a well-ventilated areaLaboratory coat[1][3][6]
Managing spills Well-ventilated areaSafety glasses with side shields or goggles[1][3]Chemical-resistant gloves[1][4]NIOSH/MSHA approved respirator for dusts[1][2][5]Laboratory coat[1][3][6]

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Handling:

  • Read and understand the Safety Data Sheet (SDS) for a similar compound if one for the specific substance is unavailable.[1][2][3][4][5][6][7][8][9]

  • Ensure that a safety shower and eyewash station are readily accessible.[3]

  • Prepare all necessary equipment and reagents in a designated well-ventilated area or under a chemical fume hood.[1][6][7]

2. Handling the Solid Compound:

  • When weighing or transferring the solid material, do so in a chemical fume hood or a ventilated balance enclosure to avoid inhaling dust.[1][7]

  • Wear appropriate PPE as outlined in the table above, including a lab coat, gloves, and eye protection.[1][2][6]

  • Avoid generating dust.[1][2] Use smooth, careful motions when handling the powder.

  • After handling, wash hands thoroughly with soap and water.[1][2][3]

3. Handling Solutions:

  • Wear a lab coat, gloves, and safety glasses.

  • Conduct all work with solutions in a well-ventilated area.

  • Avoid contact with skin and eyes.[1][2] In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes.[6][7]

4. In Case of a Spill:

  • For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1][2]

  • For larger spills, alert personnel in the area and, if necessary, contact emergency services.[1]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal Plan

All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[2]

  • Solid Waste: Collect any solid waste, including contaminated PPE (such as gloves), in a clearly labeled, sealed container.

  • Liquid Waste: Collect any solutions in a labeled, sealed waste container. Do not pour chemical waste down the drain.[2]

  • Container Disposal: Empty containers should be rinsed thoroughly with a suitable solvent. The rinsate should be collected as chemical waste. Dispose of the rinsed containers as directed by your institution's waste management guidelines.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep 1. Review SDS & Prepare Work Area don_ppe 2. Don Appropriate PPE prep->don_ppe weigh 3. Weigh Solid in Fume Hood don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve spill Spill Response weigh->spill experiment 5. Conduct Experiment dissolve->experiment dissolve->spill decontaminate 6. Decontaminate Work Area experiment->decontaminate first_aid First Aid experiment->first_aid dispose_waste 7. Dispose of Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE & Wash Hands dispose_waste->doff_ppe

Caption: Workflow for safe handling and disposal of chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.